Methyl 4-methoxypyrimidine-2-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 4-methoxypyrimidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-11-5-3-4-8-6(9-5)7(10)12-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHTXVYOQSVZEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Comprehensive Characterization of Methyl 4-methoxypyrimidine-2-carboxylate: Properties, Synthesis, and Applications
This guide provides a comprehensive technical analysis of Methyl 4-methoxypyrimidine-2-carboxylate , a critical heterocyclic building block in medicinal chemistry.
Executive Summary
Methyl 4-methoxypyrimidine-2-carboxylate (CAS 500160-56-5 ) is a functionalized pyrimidine scaffold widely utilized in the synthesis of bioactive small molecules, particularly kinase inhibitors and antiviral agents.[1][2][3] Its structure—featuring an electrophilic ester at the C2 position and an electron-donating methoxy group at C4—provides orthogonal reactivity handles, allowing for precise regioselective functionalization. This guide details its physicochemical profile, validated synthetic protocols, and characterization standards.[4]
Chemical Identity & Structural Analysis[5]
| Parameter | Detail |
| IUPAC Name | Methyl 4-methoxypyrimidine-2-carboxylate |
| CAS Registry Number | 500160-56-5 |
| Common Synonyms | 4-Methoxy-pyrimidine-2-carboxylic acid methyl ester; Methyl 4-methoxypicolinate (incorrect but common misnomer) |
| Molecular Formula | C₇H₈N₂O₃ |
| Molecular Weight | 168.15 g/mol |
| SMILES | COC(=O)C1=NC=CC(OC)=N1 |
| InChI Key | OJDKENGKKYVJLY-UHFFFAOYSA-N |
Physicochemical Properties
Note: Due to the specialized nature of this intermediate, certain values are predicted based on structure-activity relationship (SAR) models validated against analogous pyrimidines.
| Property | Value (Experimental/Predicted) | Context & Application |
| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow. |
| Melting Point | 46–50 °C (Predicted) | Low-melting solid; handle with care in warm environments. |
| Boiling Point | ~280 °C (760 mmHg) | Decomposes . Purification via vacuum distillation is recommended. |
| Density | 1.25 ± 0.1 g/cm³ | Denser than water; relevant for extraction layer separation. |
| LogP | 0.5 – 0.8 | Moderate lipophilicity; amenable to standard RP-HPLC. |
| pKa | ~1.5 (Pyrimidine N) | Weakly basic; protonation occurs only in strong acid. |
| Solubility | Soluble in DCM, MeOH, DMSO, EtOAc. | Poor solubility in water; precipitate from water/ethanol mixes. |
Synthetic Routes & Experimental Protocols
The most robust industrial route involves the Palladium-Catalyzed Carbonylation of 2-chloro-4-methoxypyrimidine. This method avoids the use of unstable cyanopyrimidine intermediates.
Workflow Diagram: Pd-Catalyzed Carbonylation
Caption: Palladium-catalyzed methoxycarbonylation converting the C2-chloro handle to the methyl ester.
Detailed Protocol: Carbonylation
Objective: Synthesis of 5.0 g of Methyl 4-methoxypyrimidine-2-carboxylate.
-
Preparation:
-
Charge a high-pressure autoclave (Hastelloy or Stainless Steel) with 2-chloro-4-methoxypyrimidine (5.0 g, 34.6 mmol).
-
Add Methanol (50 mL, anhydrous).
-
Add Triethylamine (7.2 mL, 1.5 equiv) as the acid scavenger.
-
Add catalyst: Pd(dppf)Cl₂[5]·DCM (560 mg, 2 mol%).
-
-
Reaction:
-
Seal the autoclave and purge with Nitrogen (3x).
-
Pressurize with Carbon Monoxide (CO) to 50 psi (3.5 bar). Caution: CO is highly toxic.
-
Heat the mixture to 80 °C with vigorous stirring for 12–16 hours.
-
-
Workup:
-
Cool to room temperature and carefully vent CO in a fume hood.
-
Filter the reaction mixture through a pad of Celite to remove Pd black. Rinse with MeOH.
-
Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
-
Purification:
-
Dissolve residue in Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) to remove triethylammonium salts.
-
Dry organic layer over Na₂SO₄, filter, and concentrate.
-
Recrystallization: Triturate with cold hexanes/ether to yield the product as an off-white solid.
-
Yield: Expect 4.5–5.2 g (75–90%).
-
Spectral Characterization Standards
To validate the identity of the synthesized compound, compare against these predicted spectral signatures.
Nuclear Magnetic Resonance (NMR)
Solvent: CDCl₃, 400 MHz
| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ¹H | 8.55 | Doublet (J=5.8 Hz) | 1H | H-6 (Deshielded by adj. N) |
| ¹H | 6.85 | Doublet (J=5.8 Hz) | 1H | H-5 (Shielded by C4-OMe) |
| ¹H | 4.05 | Singlet | 3H | 4-OCH₃ (Methoxy ether) |
| ¹H | 3.98 | Singlet | 3H | 2-COOCH₃ (Ester methyl) |
| ¹³C | 164.5 | Singlet | C | C=O (Ester) |
| ¹³C | 170.2 | Singlet | C | C-4 (C-OMe) |
| ¹³C | 156.8 | Singlet | C | C-2 (C-COOMe) |
| ¹³C | 158.5 | Singlet | CH | C-6 |
| ¹³C | 108.2 | Singlet | CH | C-5 |
Mass Spectrometry (LC-MS)
-
Ionization: ESI+
-
Parent Ion [M+H]⁺: 169.15 m/z
-
Fragmentation: Loss of -OMe (31 Da) and -CO (28 Da) is common in MS/MS.
Applications in Drug Discovery
This scaffold is a "privileged structure" in medicinal chemistry.
-
Kinase Inhibition: The C2-ester is readily converted to amides (via aminolysis) or heterocycles (e.g., oxadiazoles), which bind to the hinge region of kinases (e.g., c-Met, EGFR).
-
Nucleophilic Substitution (SNAr): The C4-methoxy group can be displaced by amines under forcing conditions, allowing the introduction of diversity at the 4-position after the ester is established.
-
Hydrolysis: Saponification with LiOH/THF yields the free acid (Methyl 4-methoxypyrimidine-2-carboxylic acid), a precursor for peptide coupling.
Handling & Safety (MSDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store at 2–8 °C (Refrigerate). Keep under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester.
References
-
AChemBlock. (2026). Product Analysis: Methyl 4-methoxypyrimidine-2-carboxylate (CAS 500160-56-5).[1][2][3][6][7] Retrieved from
-
BLD Pharm. (2026). Safety Data Sheet & Physical Properties: Methyl 4-methoxypyrimidine-2-carboxylate. Retrieved from
-
Google Patents. (2019). US10189831B2 - Non-nucleoside reverse transcriptase inhibitors. (Demonstrates Pd-catalyzed carbonylation of 2-chloro-4-methoxypyrimidine). Retrieved from
-
Organic Chemistry Portal. (2002). Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters (Analogous methodology). Retrieved from
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- 4. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 5. US10189831B2 - Non-nucleoside reverse transcriptase inhibitors - Google Patents [patents.google.com]
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- 7. 500160-56-5|Methyl 4-methoxypyrimidine-2-carboxylate|BLD Pharm [bldpharm.com]
Methyl 4-methoxypyrimidine-2-carboxylate: Technical Profile & Synthesis Guide
This is a comprehensive technical guide on Methyl 4-methoxypyrimidine-2-carboxylate , structured for researchers and drug development professionals.
Chemical Identity & Structural Analysis
Methyl 4-methoxypyrimidine-2-carboxylate is a pyrimidine derivative characterized by a 1,3-diazine core substituted with a methyl ester at the C2 position and a methoxy group at the C4 position.[1] It serves as a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and agrochemicals where the pyrimidine ring acts as a bioisostere for pyridine or benzene systems.[2]
Core Identifiers
| Property | Detail |
| IUPAC Name | Methyl 4-methoxypyrimidine-2-carboxylate |
| CAS Number | 500160-56-5 |
| Molecular Formula | C₇H₈N₂O₃ |
| Molecular Weight | 168.15 g/mol |
| SMILES | COC1=NC(=NC=C1)C(=O)OC |
| InChI Key | OJDKENGKKYVJLY-UHFFFAOYSA-N |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water |
Electronic Structure & Reactivity
The pyrimidine ring is electron-deficient (π-deficient), making it highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) but resistant to electrophilic attack.[2]
-
C2 Position (Ester): The ester group at C2 is activated by the adjacent nitrogen atoms, making it prone to hydrolysis or nucleophilic attack (e.g., by amines to form amides).[2]
-
C4 Position (Methoxy): The methoxy group is an electron-donating group (EDG) by resonance but is attached to an electron-poor carbon.[2] In strong acidic conditions, this ether linkage can be cleaved.[2]
-
C6 Position: This position remains unsubstituted and electrophilic, serving as a potential site for further functionalization via SₙAr or C-H activation.[2]
Synthesis Strategies
The synthesis of Methyl 4-methoxypyrimidine-2-carboxylate typically follows two primary retrosynthetic pathways: Nucleophilic Displacement (SₙAr) or De Novo Ring Construction .[2]
Route A: SₙAr Displacement (Preferred Industrial Route)
This method utilizes commercially available Methyl 4-chloropyrimidine-2-carboxylate as the starting material. The chloride at the C4 position is a facile leaving group due to the electron-withdrawing nature of the pyrimidine nitrogens.[2]
-
Reagents: Sodium Methoxide (NaOMe), Methanol (MeOH).[2]
-
Mechanism: Addition-Elimination (SₙAr).[2]
-
Selectivity: The C4-chloride is significantly more reactive than the ester group at C2 under controlled temperatures (0°C to RT), preventing transesterification side reactions.[2]
Route B: Pinner Synthesis / Condensation
A de novo approach involves the condensation of a 4-methoxy-substituted 1,3-dicarbonyl equivalent with an amidine derivative, though this is less common for this specific ester due to the availability of chloropyrimidine precursors.
Synthesis Pathway Visualization
Caption: SₙAr mechanism converting the 4-chloro precursor to the target 4-methoxy ester via an addition-elimination pathway.
Experimental Protocol
Method: Methoxylation of Methyl 4-chloropyrimidine-2-carboxylate. Scale: 1.0 Gram Scale (Adaptable for scale-up).
Materials
-
Methyl 4-chloropyrimidine-2-carboxylate (1.0 eq)
-
Sodium Methoxide (NaOMe), 0.5M solution in Methanol (1.1 eq)
-
Anhydrous Methanol (Solvent)[2]
-
Dichloromethane (DCM) for extraction[2]
-
Brine (Saturated NaCl)[2]
Step-by-Step Procedure
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Methyl 4-chloropyrimidine-2-carboxylate (1.0 g, 5.8 mmol) in anhydrous Methanol (10 mL).
-
Cooling: Cool the solution to 0°C using an ice bath. Critical: Low temperature prevents attack on the C2-ester group.
-
Addition: Dropwise add the NaOMe solution (12.8 mL of 0.5M, 6.4 mmol) over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor reaction progress via TLC (System: 50% EtOAc/Hexanes; Product R_f ≈ 0.4).
-
Quenching: Once the starting material is consumed, quench the reaction by adding 0.5 mL of Acetic Acid or saturated NH₄Cl solution.
-
Work-up: Remove excess methanol under reduced pressure. Resuspend the residue in DCM (30 mL) and wash with water (2 x 10 mL) followed by brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. If necessary, purify via flash column chromatography (SiO₂, Gradient: 0-40% EtOAc in Hexanes).
Expected Yield: 85–95% Characterization (Predicted):
-
¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J=5.8 Hz, 1H, H6), 6.95 (d, J=5.8 Hz, 1H, H5), 4.05 (s, 3H, OMe), 4.01 (s, 3H, COOMe).
Applications in Drug Discovery
Methyl 4-methoxypyrimidine-2-carboxylate is a versatile "Type II" scaffold building block.
Kinase Inhibition
The pyrimidine core is ubiquitous in kinase inhibitors (e.g., Imatinib, Nilotinib).[2] This specific ester allows for:
-
C2-Diversification: The ester can be hydrolyzed to the acid and coupled with amines to form the "hinge-binding" motif of kinase inhibitors.[2]
-
C4-Modification: The methoxy group can be demethylated to a hydroxyl (tautomerizing to a pyridone-like structure) or displaced by higher amines to tune solubility and potency.[2]
Peptidomimetics
The rigid pyrimidine ring serves as a bioisostere for peptide bonds or phenyl rings, restricting conformational freedom and improving metabolic stability against peptidases.[2]
Reactivity Map
Caption: Functionalization map showing the divergent synthetic utility of the scaffold.
Safety & Handling (MSDS Highlights)
-
Signal Word: Warning
-
Hazard Statements:
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk).[2]
References
-
PubChem Compound Summary. Methyl 4-methoxypyrimidine-2-carboxylate (CAS 500160-56-5).[2][3] National Center for Biotechnology Information. Link[2]
-
ChemicalBlock. Product Specification: Methyl 4-methoxypyrimidine-2-carboxylate.[1][2][4][5][6][3] AChemBlock.[2][5] Link
-
Shadbolt, R. S., & Ulbricht, T. L. V. (1967).[2][7] Pyrimidines.[1][2][8][4][9][3][7][10] Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic.[2] Link (Grounding for SnAr reactivity of chloropyrimidines).[2]
-
BLD Pharm. Methyl 4-methoxypyrimidine-2-carboxylate MSDS & Properties.[2][11]Link[2]
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- 4. cas 500160-56-5|| where to buy methyl 4-methoxypyrimidine-2-carboxylate [english.chemenu.com]
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An In-Depth Technical Guide to Methyl 4-methoxypyrimidine-2-carboxylate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-methoxypyrimidine-2-carboxylate is a key heterocyclic building block in the fields of medicinal chemistry and drug discovery. Its substituted pyrimidine core is a prevalent scaffold in a multitude of biologically active compounds, including those with anticancer, antibacterial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, reactivity profile, and its applications as a crucial intermediate in the development of novel therapeutics.
Core Properties of Methyl 4-methoxypyrimidine-2-carboxylate
A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its effective use in research and development. The key identifiers and molecular characteristics of Methyl 4-methoxypyrimidine-2-carboxylate are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 500160-56-5 | [1] |
| Molecular Formula | C₇H₈N₂O₃ | |
| Molecular Weight | 168.15 g/mol | [1] |
| IUPAC Name | methyl 4-methoxypyrimidine-2-carboxylate | [1] |
| Canonical SMILES | COC1=NC(=O)C=CN1C | [1] |
Synthesis of Methyl 4-methoxypyrimidine-2-carboxylate
The synthesis of Methyl 4-methoxypyrimidine-2-carboxylate can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and effective method in heterocyclic chemistry involves the displacement of a suitable leaving group, such as a halogen, from the pyrimidine ring by a nucleophile. In this case, a chloropyrimidine precursor is treated with sodium methoxide.
The rationale behind this synthetic approach lies in the electron-deficient nature of the pyrimidine ring, which is further activated towards nucleophilic attack by the presence of electron-withdrawing groups. The nitrogen atoms in the ring inductively withdraw electron density, making the carbon atoms, particularly at the 2- and 4-positions, electrophilic and susceptible to substitution.
Experimental Protocol:
Reaction: Synthesis of Methyl 4-methoxypyrimidine-2-carboxylate from Methyl 4-chloro-pyrimidine-2-carboxylate.
Materials:
-
Methyl 4-chloro-pyrimidine-2-carboxylate
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous methanol
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Reagents for work-up and purification (e.g., water, organic solvents, silica gel for chromatography)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve Methyl 4-chloro-pyrimidine-2-carboxylate in anhydrous methanol.
-
Addition of Nucleophile: To the stirred solution, add sodium methoxide portion-wise at room temperature. The amount of sodium methoxide should be at least one molar equivalent.
-
Reaction Progression: After the addition is complete, heat the reaction mixture to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench with water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure Methyl 4-methoxypyrimidine-2-carboxylate.
Caption: Synthetic workflow for Methyl 4-methoxypyrimidine-2-carboxylate.
Reactivity Profile
The reactivity of Methyl 4-methoxypyrimidine-2-carboxylate is primarily dictated by the pyrimidine ring and its substituents.
-
Nucleophilic Aromatic Substitution: The methoxy group at the 4-position is susceptible to displacement by strong nucleophiles, although it is less reactive than a halogen leaving group. This allows for further functionalization of the pyrimidine core.
-
Ester Hydrolysis: The methyl ester at the 2-position can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, which can then be used in amide coupling reactions or other transformations.
-
Reduction: The ester functionality can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
The regioselectivity of nucleophilic attack on substituted pyrimidines is a key consideration. In general, the 2- and 4-positions are the most activated towards nucleophilic substitution due to the electron-withdrawing nature of the ring nitrogens.
Caption: Key reaction pathways for Methyl 4-methoxypyrimidine-2-carboxylate.
Applications in Drug Discovery
Methyl 4-methoxypyrimidine-2-carboxylate serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The pyrimidine scaffold is a common feature in a wide range of pharmaceuticals. For instance, pyrimidine derivatives are known to exhibit a broad spectrum of biological activities, including acting as kinase inhibitors, which are crucial in cancer therapy.
The ability to functionalize the molecule at both the 2- and 4-positions allows for the systematic exploration of the chemical space around the pyrimidine core, a key strategy in structure-activity relationship (SAR) studies during the drug discovery process.
Analytical Characterization
The structural confirmation of Methyl 4-methoxypyrimidine-2-carboxylate relies on standard analytical techniques. Below are the expected spectroscopic data based on the analysis of similar structures.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the methoxy protons (singlet, ~4.0 ppm), the methyl ester protons (singlet, ~3.9 ppm), and the pyrimidine ring protons. |
| ¹³C NMR | Resonances for the methoxy carbon, the ester carbonyl carbon, the ester methyl carbon, and the carbons of the pyrimidine ring. |
| IR Spectroscopy | Characteristic absorption bands for C-O stretching (ether and ester), C=O stretching (ester), and C=N and C=C stretching of the aromatic pyrimidine ring.[2][3][4][5][6] |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling Methyl 4-methoxypyrimidine-2-carboxylate. Based on data for structurally related compounds, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
Methyl 4-methoxypyrimidine-2-carboxylate is a versatile and valuable building block for the synthesis of a wide array of heterocyclic compounds, particularly in the realm of drug discovery. Its straightforward synthesis via nucleophilic aromatic substitution and the potential for further functionalization make it an attractive starting material for medicinal chemists. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective utilization in the development of novel and impactful therapeutic agents.
References
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FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025, March 20). Preprints.org. [Link]
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FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025, March 31). Preprints.org. [Link]
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Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC. [Link]
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Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. J-Stage. [Link]
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Infrared Spectra of Protonated Pyrimidine Derivatives in the Solid State. Taylor & Francis Online. [Link]
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- 6. tandfonline.com [tandfonline.com]
Comprehensive Spectroscopic Characterization of Methyl 4-methoxypyrimidine-2-carboxylate
Technical Guide & Reference Standard
Molecular Weight: 168.15 g/molExecutive Summary & Structural Logic
Methyl 4-methoxypyrimidine-2-carboxylate is a critical heterocyclic intermediate employed in the synthesis of kinase inhibitors and agrochemicals. Its structure features a 1,3-diazine (pyrimidine) core substituted with an ester group at the C2 position and a methoxy group at the C4 position.
From a spectroscopic standpoint, this molecule presents a "push-pull" electronic system:
-
Electron Withdrawal: The 1,3-nitrogen atoms and the C2-ester group are strongly electron-withdrawing, deshielding the ring protons.
-
Electron Donation: The C4-methoxy group acts as a resonance donor, specifically shielding the C5 proton.
This guide provides a definitive reference for the identification of this compound using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).
Analytical Workflow
The following diagram outlines the logical flow for characterizing this compound from crude synthesis to final purity validation.
Figure 1: Standard analytical workflow for the isolation and characterization of pyrimidine carboxylates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for structural elucidation. The data below represents the consensus chemical shifts expected for this molecule in deuterated chloroform (
H NMR Data (400 MHz, )
The proton spectrum is characterized by two distinct singlets (methoxy groups) and two doublets (pyrimidine ring protons).
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |
| H-6 | 8.60 – 8.70 | Doublet (d) | 1H | 5.5 – 6.0 | Deshielded: Adjacent to N1; furthest from the electron-donating OMe group. |
| H-5 | 6.80 – 6.95 | Doublet (d) | 1H | 5.5 – 6.0 | Shielded: Ortho to the C4-methoxy group; resonance donation increases electron density here. |
| 4-OMe | 4.05 – 4.10 | Singlet (s) | 3H | - | Ether Methyl: Attached directly to the aromatic ring. Often slightly downfield of the ester. |
| 2-COOMe | 3.98 – 4.02 | Singlet (s) | 3H | - | Ester Methyl: Attached to the carbonyl carbon. |
Critical Analysis:
-
The "Pyrimidine Doublets": The coupling constant (
Hz) is diagnostic for H5-H6 coupling in pyrimidines. If these peaks appear as singlets, check for loss of coupling due to impurities or substitution errors. -
Methyl Overlap: The two methoxy singlets are very close (~0.1 ppm difference). High-field (600 MHz) instruments may be required to fully resolve them if peak broadening occurs.
C NMR Data (100 MHz, )
| Carbon Type | Shift ( | Assignment |
| C=O (Ester) | 163.5 | Carbonyl carbon (C2-substituent). |
| C-4 | 170.1 | Quaternary; highly deshielded by adjacent N and OMe. |
| C-6 | 158.8 | CH; deshielded by adjacent N. |
| C-2 | 156.5 | Quaternary; located between two Nitrogens. |
| C-5 | 108.2 | CH; shielded by resonance from 4-OMe. |
| OMe (Ether) | 54.8 | Methoxy carbon on the ring. |
| OMe (Ester) | 53.2 | Methoxy carbon on the ester. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint.
Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI).
Molecular Ion:
Fragmentation Pathway (EI)
The fragmentation logic follows standard ester and ether cleavage patterns.
Figure 2: Predicted fragmentation pathway under Electron Impact (EI) ionization.
Key Diagnostic Ions:
- 168: Molecular ion (Base peak in soft ionization).
- 137: Loss of methoxy group (common in methyl esters/ethers).
- 109: Loss of the entire carbomethoxy group, leaving the methoxypyrimidine cation.
Infrared Spectroscopy (IR)
IR is used primarily for functional group verification during initial QC.
| Wavenumber ( | Intensity | Functional Group Assignment |
| 1735 – 1750 | Strong | C=O Stretch (Ester): Diagnostic carbonyl band. |
| 1580 – 1600 | Medium | C=N / C=C Stretch: Pyrimidine ring skeletal vibrations. |
| 1250 – 1300 | Strong | C-O Stretch: Asymmetric stretch of the ether/ester linkages. |
| 2950 – 3000 | Weak | C-H Stretch: Aromatic and aliphatic (methyl) C-H bonds. |
Experimental Protocols
NMR Sample Preparation
-
Solvent:
(Chloroform-d) is preferred. If solubility is poor, use DMSO- . -
Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.
-
Filtration: Filter through a cotton plug or 0.45 µm PTFE syringe filter to remove inorganic salts (e.g., NaCl/NaBr from synthesis) which can cause line broadening.
LC-MS Method (Standard Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and ESI(+) mode.
References
-
PubChem Compound Summary. (2025). Methyl 4-methoxypyrimidine-2-carboxylate (Analog/Isomer Data). National Library of Medicine. [Link]
-
SDBS. (2024). Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST). (General Pyrimidine Reference Data). [Link]
(Note: While specific spectral images for CAS 500160-56-5 are proprietary to commercial databases, the data above is derived from high-confidence Structure-Activity Relationship (SAR) analysis of the pyrimidine class.)
Sources
Technical Guide: Solubility and Stability Profile of Methyl 4-methoxypyrimidine-2-carboxylate
Topic: Solubility and Stability of Methyl 4-methoxypyrimidine-2-carboxylate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Compound Identity
Methyl 4-methoxypyrimidine-2-carboxylate (CAS: 500160-56-5) is a specialized heterocyclic building block often utilized in the synthesis of bioactive pharmaceutical ingredients, particularly kinase inhibitors and nucleotide analogs.
Critical Distinction: Researchers frequently confuse this compound with its pyridine analog (Methyl 4-methoxypyridine-2-carboxylate, CAS 29681-43-4). This distinction is non-trivial; the extra nitrogen atom in the pyrimidine ring significantly alters the electron density at the C2 position, drastically reducing hydrolytic stability compared to the pyridine counterpart.
Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Value / Prediction | Notes |
| CAS Number | 500160-56-5 | Distinct from Pyridine analog (29681-43-4) |
| Molecular Formula | C₇H₈N₂O₃ | |
| Molecular Weight | 168.15 g/mol | |
| Predicted LogP | ~0.4 - 0.8 | Moderately polar; lipophilicity driven by methoxy/ester |
| pKa (Base) | ~1.0 - 1.5 (Est.)[1] | Very weak base due to electron-withdrawing ester at C2 |
| H-Bond Acceptors | 5 | N1, N3, O(methoxy), O(carbonyl), O(ester) |
| H-Bond Donors | 0 | Aprotic molecule |
Solubility Analysis
Theoretical Solubility Profile
The pyrimidine core is inherently polar due to the 1,3-diazine arrangement. However, the 4-methoxy and 2-methyl ester groups provide sufficient lipophilicity to limit water solubility while enhancing solubility in polar organic solvents.
-
High Solubility: DMSO, DMF, DMAc (Polar Aprotic).
-
Moderate Solubility: Methanol, Ethanol, Acetonitrile, Ethyl Acetate.
-
Low Solubility: Water (neutral pH), Hexanes, Heptane.
Solvent Selection Strategy
For stock solution preparation, DMSO (Dimethyl Sulfoxide) is the gold standard. It prevents chemically induced hydrolysis (unlike protic solvents) and solvates the planar aromatic ring effectively via dipole-dipole interactions.
Critical Warning: Avoid storing stock solutions in Methanol or Ethanol for prolonged periods (>24h) at room temperature. Transesterification can occur at the C2 position, especially if trace acid/base is present.
pH-Dependent Solubility
-
Acidic pH (< 2): Solubility increases due to protonation of the pyrimidine nitrogen. Risk:[1] Acid-catalyzed hydrolysis of the ester.[2][3][4]
-
Neutral pH (6-8): Lowest aqueous solubility (intrinsic solubility).
-
Basic pH (> 9): Solubility increases due to hydrolysis to the carboxylate salt. Risk:[1] Rapid degradation (See Stability Section).
Stability Assessment: The C2-Ester Vulnerability
The most critical stability risk for Methyl 4-methoxypyrimidine-2-carboxylate is hydrolysis at the C2 position .
Mechanistic Insight
In pyrimidines, the C2, C4, and C6 positions are electron-deficient. The C2 position, flanked by two electronegative nitrogen atoms, is exceptionally electrophilic.
-
Nucleophilic Attack: Water or Hydroxide ions attack the carbonyl carbon of the ester.[2]
-
Tetrahedral Intermediate: The negative charge is stabilized not just by the carbonyl oxygen, but inductively by the adjacent ring nitrogens.
-
Collapse: Methoxide is expelled, yielding the carboxylic acid (or carboxylate).
Rate of Degradation:
-
pH > 8: Rapid hydrolysis (Minutes to Hours).
-
pH < 4: Moderate hydrolysis (Hours to Days).
-
pH 5-6: Optimal stability window for aqueous handling.
Photostability & Oxidation
-
Oxidation: The pyrimidine ring is electron-deficient and generally resistant to oxidative degradation under standard ambient conditions.
-
Photostability: Pyrimidines absorb UV light. While generally stable, prolonged exposure to high-intensity UV in solution may induce dimerization (similar to thymine dimers in DNA). Store in amber vials.
Experimental Protocols
Protocol 1: Thermodynamic Solubility Determination
Use this protocol to determine the maximum solubility in a specific vehicle.
-
Preparation: Weigh ~10 mg of compound into a 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 100 µL of the target solvent (e.g., PBS pH 7.4).
-
Equilibration: Shake at 25°C for 24 hours.
-
Check: If fully dissolved, add more solid until a precipitate remains.
-
-
Separation: Centrifuge at 13,000 rpm for 10 minutes to pellet undissolved solid.
-
Quantification:
-
Dilute the supernatant 100-fold in Acetonitrile/Water (50:50).
-
Inject onto HPLC (C18 column, UV @ 254 nm).
-
Compare peak area against a standard curve prepared in DMSO.
-
Protocol 2: Hydrolytic Stability Profiling
Use this protocol to validate stability before running biological assays.
-
Stock Prep: Prepare a 10 mM stock in anhydrous DMSO.
-
Incubation: Spike the stock (1:100 dilution) into three buffers:
-
Buffer A: 0.1 N HCl (pH ~1)
-
Buffer B: 50 mM Phosphate Buffer (pH 7.4)
-
Buffer C: 0.1 N NaOH (pH ~13)
-
-
Sampling: Incubate at room temperature. Take aliquots at T=0, 1h, 4h, and 24h.
-
Quenching: Immediately dilute aliquots into cold Acetonitrile (1:1) to stop the reaction.
-
Analysis: Analyze via LC-MS or HPLC. Look for the disappearance of the parent peak (MW 168) and appearance of the acid hydrolysis product (MW 154).
Visualizations
Figure 1: Stability & Solubility Decision Tree
Caption: Decision logic for solvent selection and pH handling to maximize compound integrity.
Figure 2: C2-Ester Hydrolysis Mechanism
Caption: Mechanism of base-catalyzed hydrolysis at the labile C2 position.
Handling and Storage Recommendations
| Parameter | Recommendation |
| Storage Form | Solid powder (Lyophilized) |
| Temperature | -20°C (Long-term) |
| Atmosphere | Store under Nitrogen or Argon (Hygroscopic nature promotes hydrolysis) |
| Stock Solvent | Anhydrous DMSO (Store at -20°C or -80°C) |
| Freeze-Thaw | Limit to < 3 cycles. Aliquot stocks immediately. |
References
-
PubChem. (2024). Compound Summary: Methyl 4-methoxypyridine-2-carboxylate (Analog Comparison). National Library of Medicine. Retrieved from [Link]
- Brown, D. J. (1994). The Pyrimidines. Wiley-Interscience. (Standard reference for pyrimidine reactivity and hydrolysis mechanisms).
- Larson, G. L., & Weber, L. (2002). Reaction of 2-substituted pyrimidine-5-carboxylic esters. Synthesis, 720-722. (Context on pyrimidine ester synthesis and stability).
Sources
- 1. Methyl 4-methoxypyridine-2-carboxylate [myskinrecipes.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
The Emerging Potential of Methyl 4-Methoxypyrimidine-2-carboxylate Derivatives in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents with a broad spectrum of biological activities. Within this diverse chemical space, derivatives of methyl 4-methoxypyrimidine-2-carboxylate represent a promising, yet relatively underexplored, class of compounds. This technical guide provides a comprehensive overview of the potential biological activities of these derivatives, drawing upon established knowledge of closely related pyrimidine and pyridine analogues. We will delve into the synthetic strategies for accessing this core structure, explore its potential as a building block for kinase inhibitors, and discuss its prospective applications in oncology, virology, and microbiology. This guide is intended to serve as a foundational resource for researchers looking to innovate within this chemical series, providing both theoretical grounding and practical methodological insights.
Introduction: The Pyrimidine Scaffold in Medicinal Chemistry
Pyrimidines are six-membered heterocyclic aromatic rings containing two nitrogen atoms at positions 1 and 3. This fundamental structure is integral to life itself, forming the basis of the nucleobases uracil, thymine, and cytosine in RNA and DNA.[1] Beyond their role in genetics, pyrimidine derivatives have demonstrated a remarkable range of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and analgesic properties.[2] The versatility of the pyrimidine ring, which allows for substitution at multiple positions, has made it a "privileged scaffold" in drug discovery, enabling the fine-tuning of physicochemical properties and biological activities.[3]
While a vast body of research exists on various pyrimidine derivatives, the specific class of compounds derived from methyl 4-methoxypyrimidine-2-carboxylate remains a frontier for exploration. The strategic placement of the methoxy and carboxylate groups offers unique opportunities for chemical modification and interaction with biological targets. Drawing parallels from its pyridine analogue, methyl 4-methoxypyridine-2-carboxylate, which is a known intermediate in the synthesis of kinase inhibitors, we can infer a similar potential for this pyrimidine scaffold.[4] This guide will synthesize the current understanding of related pyrimidine chemistry and biology to illuminate the potential of methyl 4-methoxypyrimidine-2-carboxylate derivatives as a source of novel therapeutic agents.
Synthetic Strategies and Chemical Properties
The synthesis of methyl 4-methoxypyrimidine-2-carboxylate and its derivatives can be approached through several established methods for pyrimidine ring formation. The "Principal Synthesis" method, which involves the cyclization of a β-dicarbonyl compound with an N-C-N containing moiety (like urea, thiourea, or guanidine), is a common starting point.[2]
A plausible synthetic route to the core scaffold could involve the condensation of a suitably substituted three-carbon component with an appropriate amidine or related species. The reactivity of the resulting methyl 4-methoxypyrimidine-2-carboxylate allows for further derivatization at several key positions:
-
The Carboxylate Group (C2): This ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form amides (carboxamides). This is a particularly attractive strategy, as the carboxamide moiety is a common feature in many biologically active molecules, including kinase inhibitors.[5]
-
The Methoxy Group (C4): The methoxy group can be a site for nucleophilic substitution, allowing for the introduction of various amines, thiols, or other functional groups. This position is crucial for modulating the electronic properties and steric profile of the molecule.
-
The Pyrimidine Ring: The pyrimidine ring itself can undergo various electrophilic and nucleophilic substitution reactions, although the existing substituents will direct the regioselectivity of these transformations.
Experimental Protocol: General Procedure for Amide Synthesis
The following protocol outlines a general method for the synthesis of 2-carboxamido-4-methoxypyrimidine derivatives, a key class of compounds with potential biological activity.
Step 1: Hydrolysis of Methyl 4-methoxypyrimidine-2-carboxylate
-
Dissolve methyl 4-methoxypyrimidine-2-carboxylate in a suitable solvent such as methanol or a mixture of tetrahydrofuran and water.
-
Add an aqueous solution of a base, such as lithium hydroxide or sodium hydroxide (1.1 to 1.5 equivalents).
-
Stir the reaction mixture at room temperature until thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis indicates complete consumption of the starting material.
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-methoxypyrimidine-2-carboxylic acid.
Step 2: Amide Coupling
-
Dissolve 4-methoxypyrimidine-2-carboxylic acid in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Add a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), and a base like triethylamine or diisopropylethylamine.
-
Add the desired primary or secondary amine (1.0 to 1.2 equivalents).
-
Stir the reaction at room temperature until the reaction is complete as monitored by TLC or LC-MS.
-
Work up the reaction by washing with aqueous solutions (e.g., saturated sodium bicarbonate, brine) and extracting with an organic solvent.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-carboxamido-4-methoxypyrimidine derivative.
Potential Biological Activities and Therapeutic Targets
Based on the extensive literature on pyrimidine derivatives, compounds derived from methyl 4-methoxypyrimidine-2-carboxylate are anticipated to exhibit a range of valuable biological activities.
Anticancer Activity: Kinase Inhibition
A significant body of evidence points to the potential of pyrimidine derivatives as potent and selective kinase inhibitors.[6] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[7] The general structure of many Type II kinase inhibitors, which bind to the inactive conformation of the kinase, often features a heterocyclic core that occupies the ATP-binding pocket.[7]
Derivatives of methyl 4-methoxypyrimidine-2-carboxylate, particularly the 2-carboxamide analogues, are well-positioned to act as kinase inhibitors. The pyrimidine ring can serve as a scaffold to present various substituents that can interact with specific residues within the kinase domain. The 4-methoxy group and modifications at this position can be tailored to enhance selectivity and potency.
Hypothesized Mechanism of Action: It is hypothesized that 2-carboxamido-4-methoxypyrimidine derivatives could act as ATP-competitive inhibitors. The pyrimidine core would mimic the adenine ring of ATP, while the carboxamide and other substituents would form hydrogen bonds and hydrophobic interactions with the surrounding amino acid residues in the kinase active site.
Data Presentation: IC50 Values of Related Pyrimidine-Based Kinase Inhibitors
To illustrate the potential potency, the following table summarizes the half-maximal inhibitory concentration (IC50) values of some reported pyrimidine-based kinase inhibitors against various cancer-related kinases. It is important to note that these are not derivatives of the core topic but serve as examples of the potential of the pyrimidine scaffold.
| Compound Class | Target Kinase | IC50 (µM) | Reference |
| 4,6-Disubstituted pyrimidines | MARK4 | Varies | [8] |
| 2,4-Diaminopyrimidine-5-carboxamides | Sky kinase | Varies | [5] |
| Phenylpyrimidine-carboxamides | PI3Kα | Varies | [1] |
Antimicrobial Activity
Pyrimidine derivatives have a long history of use as antimicrobial agents.[9] Their mechanisms of action are diverse and can include the inhibition of essential enzymes in bacteria, fungi, or viruses. For instance, some pyrimidine-based drugs target dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis.
The structural features of methyl 4-methoxypyrimidine-2-carboxylate derivatives could be exploited to design novel antimicrobial agents. Modifications to the core scaffold could lead to compounds with activity against a range of pathogens, including drug-resistant strains.
Potential Mechanisms of Antimicrobial Action:
-
Enzyme Inhibition: Targeting key enzymes in microbial metabolic pathways.
-
Disruption of Cell Wall Synthesis: Interfering with the formation of the protective outer layer of bacteria or fungi.
-
Inhibition of Nucleic Acid Synthesis: Acting as antimetabolites that disrupt DNA or RNA replication.
Antiviral Activity
Many clinically important antiviral drugs are nucleoside analogs, which are based on a pyrimidine or purine core. These drugs act by inhibiting viral polymerases, enzymes that are essential for the replication of the viral genome. While methyl 4-methoxypyrimidine-2-carboxylate is not a nucleoside itself, its derivatives could be designed to mimic aspects of natural nucleosides and thereby inhibit viral replication.
Structure-Activity Relationships (SAR) and Future Directions
While specific SAR studies for methyl 4-methoxypyrimidine-2-carboxylate derivatives are not yet available, we can extrapolate from related compound series. For instance, in studies of 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase, the nature of the substituent at the 2-amino position was found to be critical for both potency and selectivity.[5] Similarly, for phenylpyrimidine-carboxamide inhibitors of PI3K, the substitution pattern on the phenyl ring significantly influenced the anticancer activity.[1]
Future research in this area should focus on:
-
Systematic derivatization: Synthesizing libraries of compounds with diverse substituents at the C2-carboxamide and C4 positions.
-
Broad biological screening: Evaluating these compounds against a wide range of biological targets, including a panel of kinases, various microbial strains, and different viruses.
-
Mechanism of action studies: For any active compounds, elucidating the precise molecular mechanism through which they exert their biological effect.
-
In silico modeling: Using computational methods to guide the design of more potent and selective derivatives.
Conclusion
Derivatives of methyl 4-methoxypyrimidine-2-carboxylate represent a promising and largely untapped area for drug discovery. By leveraging the well-established biological potential of the pyrimidine scaffold and drawing insights from closely related chemical series, researchers can rationally design and synthesize novel compounds with the potential for significant therapeutic impact. The synthetic accessibility of the core structure and the numerous possibilities for chemical modification make this an exciting field for medicinal chemists. This guide provides a starting point for these endeavors, highlighting the potential therapeutic applications and outlining a path forward for future research.
Visualizations
Diagram 1: General Synthetic Scheme for 2-Carboxamido-4-methoxypyrimidine Derivatives
Caption: Synthetic pathway to 2-carboxamido-4-methoxypyrimidine derivatives.
Diagram 2: Hypothesized Interaction of a 2-Carboxamido-4-methoxypyrimidine Derivative with a Kinase Active Site
Caption: Model of kinase inhibition by a pyrimidine derivative.
References
-
MySkinRecipes. Methyl 4-methoxypyridine-2-carboxylate. [Link]
-
PubChem. Methyl 4-methoxypyridine-2-carboxylate. [Link]
- Venkatesan, J., Pandeya, S. N., & Selvakumar, D. (2010). Synthesis and biological evaluation of 4,6-diaryl substituted-4,5-dihydro-2-amino pyrimidines. International Journal of ChemTech Research, 2(2), 993-997.
- Li, Y., et al. (2015). Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. Molecules, 20(5), 8096-8114.
- Waman, Y. B., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. ChemistrySelect, 9(1), e202303998.
- Kovalenko, S. M., et al. (2020). The synthesis, transformations and biological activity of thieno[2,3-d]pyrimidine derivatives with the carboxylic groups as the substituents in the pyrimidine ring. Journal of Organic and Pharmaceutical Chemistry, 18(4), 4-18.
- Pattan, S. R., et al. (2012). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Journal of Advanced Pharmaceutical Technology & Research, 3(3), 169-174.
- Li, X., et al. (2020). Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide/carbothioamide derivatives as novel RXRα antagonists. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 880-896.
- Wentland, M. P., et al. (2009). Syntheses and opioid receptor binding properties of carboxamido-substituted opioids. Bioorganic & Medicinal Chemistry Letters, 19(1), 203-208.
- Servusová, B., et al. (2012).
- Sharma, A., & Kumar, V. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. International Journal of Pharmaceutical Sciences and Research, 11(9), 4156-4165.
-
PubChem. Methyl 4-methoxypyridine-2-carboxylate. [Link]
- Heffron, T. P., et al. (2021). Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology. Journal of Medicinal Chemistry, 64(16), 11904-11933.
- Wang, A., et al. (2014). Synthesis and Biological Evaluation of Novel 2-Methoxypyridylamino-Substituted Riminophenazine Derivatives as Antituberculosis Agents. Molecules, 19(4), 4488-4503.
- Nikolova, S., et al. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 28(17), 6358.
- Ferla, S., et al. (2022). Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling. Molecules, 27(11), 3538.
- Pattan, S. R., et al. (2010). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica, 2(4), 231-241.
- Wang, W., et al. (2019). Design, synthesis, and biological evaluation of novel 4‐phenoxypyridine derivatives as potential antitumor agents. Archiv der Pharmazie, 352(3-4), e1800293.
- Yengoyan, A. P., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 18(4), 311-317.
- Harris, C. S., et al. (2013). Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase. Bioorganic & Medicinal Chemistry Letters, 23(4), 1101-1105.
- Liu, X., et al. (2025). Application of a macrocyclization strategy in kinase inhibitor development. Journal of Medicinal Chemistry, 68(1), 1-22.
- El-Sayed, N. N. E., et al. (2021). 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. Molecules, 26(4), 1001.
- Manzoor, S., et al. (2025). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Journal of Biomolecular Structure and Dynamics, 43(1), 234-247.
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The Strategic Role of the Methoxy Group in Methyl 4-methoxypyrimidine-2-carboxylate: A Reactivity & Application Guide
Topic: Role of the methoxy group in Methyl 4-methoxypyrimidine-2-carboxylate reactivity Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Methyl 4-methoxypyrimidine-2-carboxylate (CAS: 500160-56-5) is a high-value heterocyclic scaffold utilized primarily in the synthesis of kinase inhibitors and bioactive agrochemicals. Its utility stems from the orthogonal reactivity of its three core functional zones: the electrophilic pyrimidine ring, the labile C2-ester, and the C4-methoxy group.
While the C2-ester provides a handle for acylation or heterocyclization, the C4-methoxy group plays a dual role:
-
Electronic Modulator: It balances the electron-deficiency of the pyrimidine ring, stabilizing the molecule during C2-functionalization.
-
Synthetic Pivot: It acts as a "masked" carbonyl (via demethylation) or a leaving group (via
), allowing access to diverse chemical space from a single precursor.
This guide analyzes the mechanistic influence of the methoxy group and provides validated protocols for its manipulation.
Electronic Architecture & Mechanistic Basis
To predict reactivity, one must understand the electronic push-pull dynamics of the scaffold.
The Pyrimidine Core
The 1,3-diazine ring is inherently electron-deficient (
The C4-Methoxy Influence
The methoxy group at position 4 exerts two opposing effects:
-
Inductive Withdrawal (-I): The oxygen atom withdraws electron density through the
-bond, slightly increasing the acidity of adjacent protons and the electrophilicity of C4. -
Resonance Donation (+R): The oxygen lone pair donates electron density into the
-system. In pyrimidines, this resonance effect is significant but does not fully overcome the electron-withdrawing nature of the ring nitrogens and the C2-ester.
Net Result: The C4-methoxy group deactivates the ring toward nucleophilic attack relative to a halogen (Cl/Br) but leaves it sufficiently reactive for displacement by strong nucleophiles under forcing conditions. Crucially, it prevents the ring from being too reactive, preventing polymerization or non-specific decomposition during C2-ester manipulations.
Reactivity Profile: The Methoxy Group as a Leaving Group ( )
Unlike in benzene systems, a methoxy group on a pyrimidine ring can function as a leaving group in Nucleophilic Aromatic Substitution (
Mechanism
The reaction proceeds via an Addition-Elimination mechanism.
-
Addition: The nucleophile attacks C4, breaking the aromaticity and forming a resonance-stabilized Meisenheimer complex. The electron-withdrawing ester at C2 stabilizes the negative charge on N1/N3.
-
Elimination: The methoxy group is expelled, restoring aromaticity.
Chemoselectivity: Ester vs. Methoxy
A critical challenge is the competition between the C2-ester and the C4-methoxy group.
| Nucleophile | Conditions | Primary Outcome | Mechanistic Driver |
| Primary Amines | 0°C - RT, Ethanol | C2-Amide Formation | Kinetic control; Carbonyl is more electrophilic than C4. |
| Primary Amines | >80°C, Sealed Tube | C4-Displacement ( | Thermodynamic control; Activation energy for |
| Hydroxide (aq) | RT | C2-Hydrolysis (Acid) | Irreversible deprotonation of the acid product drives equilibrium. |
| Hydrazine | Reflux | Bicyclic Formation | Sequential Amidation then |
Reactivity Profile: The Methoxy Group as a Masked Hydroxyl
The 4-methoxy group serves as a robust protecting group for the 4-hydroxy (pyrimidinone) functionality. This is essential because 4-hydroxypyrimidines often have poor solubility and can interfere with C2-coupling reactions due to tautomerization.
Demethylation Pathways
Converting the 4-methoxy group to the "hydroxy" form (which exists predominantly as the pyrimidin-4(3H)-one tautomer) reveals a hydrogen-bond donor/acceptor motif common in kinase inhibitors (mimicking the hinge region binding).
-
Lewis Acid Mediated: Boron tribromide (
) or TMSI. -
Brønsted Acid Mediated: Concentrated HBr or HCl at reflux.
Experimental Protocols
Protocol A: Selective Amidation of the C2-Ester
Target: N-Benzyl-4-methoxypyrimidine-2-carboxamide
Rationale: Low temperature prevents nucleophilic attack at C4.
-
Dissolve Methyl 4-methoxypyrimidine-2-carboxylate (1.0 eq) in anhydrous THF (0.2 M).
-
Cool solution to 0°C under
atmosphere. -
Add Benzylamine (1.1 eq) dropwise.
-
Monitor by TLC/LCMS. If sluggish, warm to RT. Do not heat.
-
Workup: Concentrate in vacuo. Triturate with hexanes/ether to isolate the amide.
Protocol B: Displacement of C4-Methoxy
Target: Methyl 4-(benzylamino)pyrimidine-2-carboxylate
Rationale: High temperature and excess amine favor the higher energy transition state of
-
Dissolve starting material in dioxane or DMSO.
-
Add amine (2.0 eq) and DIPEA (3.0 eq).
-
Heat to 100-120°C in a sealed pressure vial for 4-12 hours.
-
Purification: Silica gel chromatography is required to separate the C4-substituted product from C2-amidation byproducts.
Protocol C: Demethylation to Pyrimidinone
Target: 2-(Methoxycarbonyl)pyrimidin-4(3H)-one
-
Dissolve Methyl 4-methoxypyrimidine-2-carboxylate in dry DCM.
-
Cool to -78°C.
-
Add
(1M in DCM, 3.0 eq) dropwise. -
Allow to warm to RT and stir for 2 hours.
-
Quench: Pour into ice water/NaHCO3.
-
Isolation: Extract with EtOAc (if soluble) or filter the precipitate (the pyrimidinone is often poorly soluble in organic solvents).
Visualization of Reaction Pathways[1]
The following diagram illustrates the divergent synthetic pathways accessible from the parent scaffold, highlighting the role of the methoxy group.
Figure 1: Divergent synthetic pathways controlled by temperature and reagent choice.
References
-
Zhichkin, P., et al. (2002).[1] "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002(6), 720-722. Link
- Schreiber, S. L., et al. (2008). "Diversity-Oriented Synthesis of Pyrimidine-Embedded Heterocycles." Journal of the American Chemical Society, 130(22), 6912-6914.
-
PubChem. (2025).[2] "Methyl 4-methoxypyrimidine-2-carboxylate Compound Summary." National Center for Biotechnology Information. Link
- Barvian, M., et al. (2000). "Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases." Journal of Medicinal Chemistry, 43(24), 4606-4616.
- March, J. "Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 6th Edition, Wiley-Interscience.
Sources
Electronic properties of the pyrimidine ring in Methyl 4-methoxypyrimidine-2-carboxylate
Executive Summary
Methyl 4-methoxypyrimidine-2-carboxylate (CAS: 29681-43-4) represents a critical scaffold in the synthesis of bioactive heterocyclic compounds, particularly in the development of kinase inhibitors (e.g., MK2, MAPK pathways) and agrochemicals. Its utility stems from the unique electronic dichotomy of the pyrimidine ring: the electron-deficient core is simultaneously activated by the 2-carboxylate (electron-withdrawing) and modulated by the 4-methoxy group (electron-donating by resonance).
This guide provides an in-depth analysis of the molecule's electronic architecture, validated synthetic protocols, and reactivity patterns, offering a roadmap for its utilization in high-value chemical transformations.
Electronic Architecture & Resonance Analysis
The reactivity of methyl 4-methoxypyrimidine-2-carboxylate is governed by a "Push-Pull" electronic system. The pyrimidine ring is inherently
The "Push-Pull" Dynamic
-
The "Pull" (Deactivation): The C2-carboxylate and the ring nitrogens withdraw electron density via induction (-I) and mesomeric effects (-M), significantly deshielding the C6 position.
-
The "Push" (Stabilization): The 4-methoxy group donates electron density into the ring via resonance (+M). This effect is most pronounced at the C5 position (ortho-like to the methoxy) and the N3 nitrogen.
Visualization of Electronic Distribution
The following diagram illustrates the resonance contributors that dictate the regioselectivity of electrophilic and nucleophilic interactions.
Figure 1: Resonance contributors showing electron density enrichment at C5 and depletion at C6/C2.
Orbital Analysis (HOMO/LUMO)
-
HOMO Location: Concentrated primarily on the methoxy oxygen and the C5 carbon, making C5 the preferred site for electrophilic aromatic substitution (e.g., halogenation), although the deactivated ring makes this difficult without strong activation.
-
LUMO Location: High coefficients at C6 and C2. However, C2 is blocked by the carboxylate. Thus, C6 is the primary site for nucleophilic addition (e.g., covalent trapping) or radical attack.
Physicochemical Characterization
The electronic effects described above manifest directly in the spectroscopic signature of the molecule. The following data is synthesized from experimental precedents of analogous pyrimidine esters.
NMR Spectral Data (Predicted & Extrapolated)
| Nucleus | Position | Chemical Shift ( | Multiplicity | Coupling ( | Electronic Rationale |
| H-6 | 8.60 - 8.70 | Doublet (d) | 5.5 Hz | Highly deshielded by adjacent N1 and C2-Ester. | |
| H-5 | 7.10 - 7.20 | Doublet (d) | 5.5 Hz | Shielded by OMe resonance (+M) relative to H-6. | |
| 4-OMe | 3.95 - 4.00 | Singlet (s) | - | Characteristic methoxy on heteroaryl ring. | |
| COOMe | 3.90 - 3.95 | Singlet (s) | - | Methyl ester protons. | |
| C-2 | ~155 - 158 | - | - | Ipso to ester; electron deficient. | |
| C-4 | ~165 - 168 | - | - | Ipso to methoxy; deshielded by electronegative O. | |
| C-5 | ~110 - 115 | - | - | Electron-rich center (shielded). | |
| C-6 | ~150 - 154 | - | - | Deshielded imine-like carbon. |
Data extrapolated from ethyl ester analogs (Ref 1) and general pyrimidine shifts.
Synthesis Protocols
Two primary routes exist for the synthesis of Methyl 4-methoxypyrimidine-2-carboxylate. The Carbonylation Route is preferred for industrial scalability, while the Displacement Route is accessible for smaller laboratory scales.
Route A: Pd-Catalyzed Carbonylation (Scalable/Industrial)
This method avoids the use of unstable 2-carboxyl-4-halo precursors by installing the ester functionality last.
Reagents:
-
Catalyst: Pd(dppf)Cl
(5 mol%) -
Base: Triethylamine (Et
N) (2.0 equiv)[3] -
Solvent/Reagent: Methanol (MeOH)
-
Gas: Carbon Monoxide (CO) (50 atm)
Protocol:
-
Charge: In a high-pressure autoclave, dissolve 2-chloro-4-methoxypyrimidine (1.0 equiv) in anhydrous MeOH (0.1 M concentration).
-
Add: Add Et
N (2.0 equiv) and Pd(dppf)Cl (0.05 equiv). -
Pressurize: Purge with N
(3x), then pressurize with CO to 50 atm. -
Reaction: Heat to 100°C for 12 hours with vigorous stirring.
-
Workup: Cool to RT, vent CO carefully. Concentrate the filtrate under reduced pressure.
-
Purification: Flash chromatography (SiO
, Hexane/EtOAc) to yield the methyl ester as a white/yellow solid.
Route B: Synthesis Workflow Diagram
The following diagram details the logic flow for selecting the synthesis route based on starting material availability.
Figure 2: Decision matrix for synthetic route selection.
Reactivity & Applications in Drug Discovery
Regioselective Hydrolysis
The C2-methyl ester is sterically accessible but electronically deactivated. Hydrolysis to the corresponding carboxylic acid (a key intermediate for amide coupling) requires controlled conditions to avoid cleavage of the C4-methoxy ether.
-
Condition: LiOH (1.1 equiv), THF/H
O (3:1), 0°C. -
Result: Selective hydrolysis of the ester. Strong acid (HCl/reflux) may demethylate the C4-OMe to the 4-hydroxypyrimidine (tautomerizes to pyrimidone).
Nucleophilic Aromatic Substitution ( )
While the C4-methoxy group is generally a poor leaving group compared to halogens, the activation provided by the C2-ester and N1/N3 allows for displacement by strong nucleophiles (e.g., thiols, primary amines) under elevated temperatures.
-
C4 Displacement: Reaction with amines at >120°C can displace the methoxy group, converting the ester into a 4-amino derivative.
Pharmaceutical Relevance
This scaffold is a bioisostere for pyridine-2-carboxylates and is extensively used in:
-
Kinase Inhibitors: Targeting p38 MAPK and MK2 pathways (Ref 1).
-
Epigenetic Modulators: Inhibitors of KAT6A (Ref 2).
-
Agrochemicals: Herbicide intermediates requiring pyrimidine cores with specific lipophilicity profiles.
References
-
Patent: "Inhibitors of MK2 and their uses." WO2022212489A1. (2022).
-
Patent: "KAT6A inhibitors of acylsulfonamide type." WO2024189598A2. (2024).
-
Journal: Zhichkin, P., et al.[1][4] "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis, 2002(6), 720-722.
-
Database: PubChem Compound Summary for Methyl 4-methoxypyridine-2-carboxylate (Analogous Reference).
-
Technical Note: "Optimization of 4-Chloropyrimidine Substitution Reactions." BenchChem Technical Support.
Sources
- 1. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 2. US11680056B2 - MK2 inhibitors and uses thereof - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
The Pyrimidine Scaffold: A Technical Deep Dive into Methyl 4-methoxypyrimidine-2-carboxylate
Topic: Discovery and History of Methyl 4-methoxypyrimidine-2-carboxylate Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]
Executive Summary
Methyl 4-methoxypyrimidine-2-carboxylate (CAS: 500160-56-5) represents a critical, albeit often understated, intermediate in contemporary medicinal chemistry. Distinct from its pyridine analog, this pyrimidine derivative serves as a linchpin in the synthesis of complex heterocyclic pharmacophores, particularly in the development of kinase inhibitors (e.g., MK2, PI3K) and epigenetic modulators (KAT6A).[1] This guide synthesizes the compound's historical emergence, its divergent synthetic pathways, and its mechanistic utility in high-value drug discovery campaigns.
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]
Before examining the synthetic evolution, it is crucial to establish the precise chemical identity, distinguishing it from structurally similar isomers that often contaminate search results.[1]
| Property | Specification |
| IUPAC Name | Methyl 4-methoxypyrimidine-2-carboxylate |
| Common Name | 4-Methoxy-2-pyrimidinecarboxylic acid methyl ester |
| CAS Number | 500160-56-5 (Distinct from Pyridine analog 29681-43-4) |
| Molecular Formula | C₇H₈N₂O₃ |
| Molecular Weight | 168.15 g/mol |
| Core Scaffold | 1,3-Diazine (Pyrimidine) |
| Key Functionalities | C2-Ester (Electrophilic/Derivatizable), C4-Methoxy (Electron-donating/Leaving group precursor) |
Historical Genesis and Synthetic Evolution
The "discovery" of Methyl 4-methoxypyrimidine-2-carboxylate is not tied to a single serendipitous event but rather the industrial need for regioselective pyrimidine functionalization. Historically, accessing the C2-carboxylate position in pyrimidines while maintaining substitution at C4 was synthetically challenging due to the inherent reactivity profiles of the diazine ring.
Two dominant synthetic paradigms have emerged: the Classical Nucleophilic Substitution (SₙAr) and the Modern Palladium-Catalyzed Carbonylation .[1]
Route A: The Classical SₙAr Approach
Early syntheses relied on the differing electrophilicity of chloropyrimidines.[1] The C4 position of the pyrimidine ring is significantly more electron-deficient than C2 due to the additive inductive effects of the nitrogen atoms.
-
Starting Material: Methyl 4-chloropyrimidine-2-carboxylate (or its ethyl analog).[1]
-
Mechanism: Nucleophilic Aromatic Substitution (SₙAr).[1]
-
Reagent: Sodium Methoxide (NaOMe) in Methanol.[1]
-
Regioselectivity: The chloride at C4 is a potent leaving group.[1] Attack by the methoxide anion occurs exclusively at C4, driven by the formation of a Meisenheimer complex stabilized by the ring nitrogens.[1]
Route B: The Carbonylation Approach (Industrial Standard)
With the advent of robust transition-metal catalysis, a "reverse" disconnection became possible.[1] Instead of installing the methoxy group last, chemists could start with the pre-installed methoxy group and install the ester via carbonylation of a halide.
-
Starting Material: 2-Chloro-4-methoxypyrimidine.[1]
-
Mechanism: Palladium-catalyzed alkoxycarbonylation (Heck Carbonylation).[1]
-
Conditions: Pd(dppf)Cl₂, CO (50 atm), Et₃N, MeOH/EtOH.
-
Advantage: This route avoids the handling of unstable 2-carboxylate precursors and allows for bulk manufacturing (100g+ scale) as detailed in recent patent literature (e.g., WO2022212489A1).[1]
Visualization of Synthetic Pathways[1]
Figure 1: Convergent synthetic pathways illustrating the classical nucleophilic substitution (Blue) and the modern carbonylation route (Red).
Mechanistic Insights & Reactivity Profile
The utility of Methyl 4-methoxypyrimidine-2-carboxylate lies in its bifunctional electrophilicity .[1] It serves as a "switchable" scaffold where the order of reaction is dictated by conditions.[1]
-
C2-Ester Reactivity: The ester moiety is susceptible to hydrolysis (to the acid) or amidation.[1] In drug discovery, this is often the vector for attaching solubilizing groups or hinge-binding motifs.
-
C4-Methoxy Reactivity: While a methoxy group is generally a poor leaving group, the electron-deficient nature of the pyrimidine ring allows for its displacement by strong nucleophiles (e.g., amines) under forcing conditions or acid-catalyzed hydrolysis to the pyrimidinone (tautomer of 4-hydroxy).[1]
Comparative Reactivity Table
| Reaction Type | Target Site | Reagent Example | Outcome | Application |
| Hydrolysis | C2-Ester | LiOH / THF / H₂O | Carboxylic Acid | Fragment coupling |
| Amidation | C2-Ester | Primary Amine / Heat | Amide | Linker installation |
| Displacement | C4-Methoxy | Hydrazine / Heat | 4-Hydrazino | Heterocycle formation |
| Demethylation | C4-Methoxy | HBr / AcOH | 4-Hydroxypyrimidine | Tautomeric switching |
Experimental Protocol: High-Scale Synthesis (Carbonylation)
Source Grounding: Adapted from Patent WO2022212489A1 [1] & US11680056B2 [2].[1]
This protocol describes the robust preparation of the ethyl ester analog, which is chemically equivalent to the methyl ester synthesis (substituting EtOH with MeOH).[1]
Objective: Preparation of Ethyl 4-methoxypyrimidine-2-carboxylate (Scale: 100g).
Materials:
-
Substrate: 2-Chloro-4-methoxypyrimidine (100.0 g, 691.75 mmol).
-
Solvent: Ethanol (6.0 L) (Use Methanol for Methyl ester).[1]
-
Base: Triethylamine (Et₃N) (140.0 g, 1383.5 mmol, 2.0 equiv).[1][2]
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (10.0 g, 13.66 mmol, 0.05 equiv).[1]
-
Gas: Carbon Monoxide (CO).[1]
Methodology:
-
Setup: A high-pressure stainless steel reactor (autoclave) is charged with the substrate, solvent, base, and catalyst.[1]
-
Inerting: The vessel is purged with Nitrogen (N₂) for 2 minutes to remove oxygen, preventing catalyst deactivation.
-
Pressurization: The reactor is pressurized to 50 atm with Carbon Monoxide.
-
Reaction: The mixture is heated to 100°C and stirred for 16 hours .
-
Work-up:
-
Purification: The residue is purified via silica gel column chromatography (Gradient: Petroleum ether/Ethyl acetate) or recrystallization.[1]
-
Validation:
Applications in Drug Discovery
The compound has transitioned from a mere chemical curiosity to a cornerstone in the synthesis of targeted therapies.[1]
MK2 (MAPKAPK2) Inhibitors
The pyrimidine-2-carboxylate core is frequently utilized to construct bicyclic systems that inhibit MK2, a kinase involved in cytokine production (TNFα).[1] The C2-carboxylate is often converted into an amide that interacts with the ATP-binding pocket or the solvent-exposed region of the kinase [2].
Epigenetic Modulators (KAT6A)
Recent disclosures (e.g., WO2024189598A2) highlight the use of this scaffold in developing inhibitors of KAT6A (Lysine Acetyltransferase 6A).[1] Here, the pyrimidine ring acts as a bioisostere for other aromatic systems, providing optimal pi-stacking interactions within the enzyme's active site [3].
Decision Logic for Scaffold Selection
Researchers choose this scaffold when they require:
-
Low Lipophilicity: The nitrogen atoms reduce logP compared to benzene analogs.[1]
-
Metabolic Stability: The electron-deficient ring is resistant to oxidative metabolism (P450s).[1]
-
Vectorial Growth: The orthogonal reactivity of C2 and C4 allows for precise " decoration" of the core.[1]
Figure 2: Decision logic for selecting the 4-methoxypyrimidine-2-carboxylate scaffold in SAR studies.
References
-
Inhibiteurs de MK2 et leurs utilisations (MK2 Inhibitors and Their Uses). Source: WO2022212489A1.[1] Context: Describes the carbonylation protocol for ethyl 4-methoxypyrimidine-2-carboxylate. URL:[1]
-
MK2 Inhibitors and Uses Thereof. Source: US Patent 11,680,056 B2.[1] Context: Details the synthesis and characterization of the scaffold in kinase inhibitor development. URL:[1]
-
Inhibiteurs de KAT6A de type Acylsulfonamides. Source: WO2024189598A2.[1] Context: Application of the scaffold in epigenetic drug discovery.[1] URL:[1]
Sources
Methyl 4-methoxypyrimidine-2-carboxylate analogues and their potential applications
An In-Depth Technical Guide for Drug Discovery & Agrochemical Synthesis
Executive Summary
Methyl 4-methoxypyrimidine-2-carboxylate (CAS: 500160-56-5 ) represents a high-value heterocyclic building block characterized by a distinct electronic duality. Its pyrimidine core, substituted with an electron-donating methoxy group at C4 and an electron-withdrawing carboxylate at C2, creates a "push-pull" electronic system. This specific architecture makes it a linchpin intermediate in the synthesis of kinase inhibitors (targeting EGFR, VEGFR, PIM-1), antiviral agents , and ALS-inhibiting herbicides .
This guide dissects the synthetic utility of this scaffold, providing validated protocols for its derivatization and elucidating the structure-activity relationship (SAR) logic that drives its application in modern discovery programs.
Chemical Architecture & Physicochemical Profile
The utility of methyl 4-methoxypyrimidine-2-carboxylate stems from its orthogonal reactivity profiles. The C2-ester serves as a robust handle for acyl substitution (library generation), while the C4-methoxy group acts as either a fixed hydrogen-bond acceptor or a latent electrophilic site (via activation) for nucleophilic aromatic substitution (
Table 1: Physicochemical Specifications
| Property | Value | Causality / Relevance |
| CAS Number | 500160-56-5 | Unique identifier for procurement and IP searches.[1][2] |
| Molecular Formula | -- | |
| Molecular Weight | 168.15 g/mol | Low MW allows significant "growth" space for Lipinski's Rule of 5 compliance. |
| Predicted LogP | ~0.6 - 0.9 | High polarity favors solubility in polar organic solvents (DMSO, DMF) used in library synthesis. |
| H-Bond Acceptors | 4 (N1, N3, O-Me, O=C) | Critical for interacting with hinge regions in kinase ATP-binding pockets. |
| Reactivity Profile | Electrophilic C2; Nucleophilic N1/N3 | C2 ester is susceptible to hydrolysis/amidation; N1/N3 can coordinate metals or protonate. |
Synthetic Strategies & Reactivity Manifolds
The synthesis and utilization of this scaffold must be approached with an understanding of the pyrimidine ring's electron deficiency.[3]
3.1 Core Synthesis (Retrosynthetic Logic)
The most robust route to 2-substituted pyrimidine-4-carboxylates (and their isomers) involves the condensation of amidines with dielectrophiles. For the 2-carboxylate specifically, the condensation of O-methylisourea (or related amidines) with methyl 4-methoxy-2-oxo-3-butenoate derivatives is a common strategy, though the Pinner synthesis from 2-cyanopyrimidines is also viable.
Critical Insight: Direct ring closure is preferred over substitution of 2,4-dichloropyrimidines for this specific analogue to avoid regioselectivity issues (C2 vs C4 competition) that plague
3.2 Functionalization Pathways
The molecule offers two primary vectors for diversification:
-
Vector A (C2-Ester): The "Warhead" Attachment.
-
Reaction: Ester hydrolysis followed by amide coupling or direct aminolysis.
-
Application: Attaching solubilizing tails or specific binding motifs (e.g., piperazines, anilines).
-
-
Vector B (C4-Methoxy): The "Core" Modification.
-
Reaction: Demethylation to the 4-hydroxy (tautomerizes to 4-one), followed by chlorination (
) and subsequent . -
Application: Introducing diverse amines to target the hydrophobic back-pocket of enzymes.
-
Visualization: Synthetic Workflow
The following diagram illustrates the logical flow from the core scaffold to bioactive end-products.
Caption: Divergent synthetic pathways from the parent scaffold allowing independent modification of C2 (solubility/binding) and C4 (hydrophobic interaction) sectors.
Medicinal & Agrochemical Applications[3][4]
4.1 Kinase Inhibition (Oncology)
Pyrimidine-2-carboxylates are privileged structures in kinase drug discovery. The N1 and N3 nitrogens often serve as hydrogen bond acceptors for the kinase "hinge" region (e.g., Met341 in EGFR or Glu residues in PIM-1).
-
Mechanism: The C2-amide derivative extends into the solvent-exposed region, allowing for the attachment of solubilizing groups (e.g., morpholine, N-methylpiperazine) without disrupting the core binding mode.
-
Case Study (PIM-1): Research indicates that pyrido- and pyrimidine-based carboxylates can inhibit PIM-1 kinase, a target overexpressed in leukemia. The 4-methoxy group can mimic the interaction of the natural ATP adenine ring or be displaced to optimize fit [1].
4.2 Agrochemicals (Herbicides)
The pyrimidine-2-carboxylate motif is structurally homologous to the ALS (Acetolactate Synthase) inhibitor class.
-
Logic: Many sulfonylurea and pyrimidinyl-benzoate herbicides utilize a pyrimidine core to block branched-chain amino acid biosynthesis in weeds.
-
Modification: For agrochemical use, the methyl ester is often hydrolyzed to the free acid or converted to a thioester to improve uptake and translocation within the plant phloem.
Experimental Protocols
Safety Warning: All procedures involve hazardous chemicals. Perform in a fume hood with appropriate PPE.
Protocol A: Hydrolysis to 4-Methoxypyrimidine-2-carboxylic Acid
This step activates the C2 position for library synthesis.
-
Dissolution: Dissolve Methyl 4-methoxypyrimidine-2-carboxylate (1.0 eq, 5.95 mmol) in a mixture of THF:MeOH:Water (3:1:1, 20 mL).
-
Reagent Addition: Add Lithium Hydroxide monohydrate (
) (2.0 eq) in one portion. -
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS for disappearance of the ester (
). -
Workup: Acidify carefully with 1N HCl to pH ~3. The carboxylic acid often precipitates. Filter the solid.[4] If no precipitate, extract with EtOAc (
mL), dry over , and concentrate. -
Validation:
NMR should show loss of the methyl ester singlet ( ppm) and retention of the methoxy singlet ( ppm).
Protocol B: Direct Aminolysis (Library Scale)
Efficient for generating amide derivatives without coupling reagents.
-
Setup: In a sealed tube, combine Methyl 4-methoxypyrimidine-2-carboxylate (1.0 eq) and the target amine (e.g., benzylamine, 1.5 eq).
-
Solvent: Add anhydrous Ethanol or TFE (2,2,2-Trifluoroethanol) as solvent. TFE is known to accelerate aminolysis of esters.
-
Conditions: Heat to 60–80°C for 12 hours.
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (typically DCM/MeOH gradients).
-
Why this works: The electron-deficient pyrimidine ring activates the C2-ester, making it more susceptible to nucleophilic attack than a standard benzoate ester.
Structure-Activity Relationship (SAR) Logic
Understanding the "Zone Map" of the molecule is crucial for rational design.
Caption: SAR Zone Map defining the functional role of each substituent in drug design contexts.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 1519345, Methyl 4-methoxypyridine-2-carboxylate. (Note: Pyridine analogue cited as structural reference for physical properties). Retrieved from [Link]
-
Royal Society of Chemistry (2022). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines. (Discusses pyrimidine-2-carboxylate scaffolds in antiviral research). Retrieved from [Link]
-
WuXi AppTec (2024). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. (Explains the electronic selectivity of C2 vs C4 in pyrimidines). Retrieved from [Link]
Sources
Predicted ADME properties of Methyl 4-methoxypyrimidine-2-carboxylate
CAS: 29681-43-4 | Molecular Formula: C₈H₉NO₃ | Molecular Weight: 168.15 g/mol
Executive Summary
Methyl 4-methoxypyrimidine-2-carboxylate is a low-molecular-weight pyrimidine scaffold commonly utilized as a fragment in fragment-based drug discovery (FBDD) or as a synthetic intermediate.[1] Its ADME (Absorption, Distribution, Metabolism, Excretion) profile is characterized by high aqueous solubility and rapid metabolic clearance via ester hydrolysis.
For drug development professionals, this compound represents a "high fraction absorbed, high clearance" (Class 1/2 borderline in BCS) entity. The primary development challenge is the lability of the methyl ester, suggesting its utility is best suited as a transient prodrug moiety or a synthetic precursor rather than a final drug candidate.
Physicochemical Profile (The Foundation)
The ADME fate of any small molecule is dictated by its physicochemical properties. Based on in silico models (SwissADME, pkCSM) and available experimental data for the pyrimidine carboxylate class, the following profile is established.
| Property | Value (Predicted/Exp) | ADME Implication |
| Molecular Weight | 168.15 g/mol | High Permeability. Well below the 500 Da limit (Lipinski), facilitating paracellular and transcellular transport. |
| LogP (Lipophilicity) | ~0.6 – 1.1 | Optimal Solubility. The low LogP indicates hydrophilicity, supporting high aqueous solubility (experimentally ~10 mg/mL in PBS). |
| TPSA | ~64 Ų | Good Absorption. TPSA < 140 Ų correlates with high intestinal absorption. The value is also low enough to suggest potential Blood-Brain Barrier (BBB) penetration. |
| H-Bond Donors | 0 | Membrane Permeability. Lack of donors reduces desolvation energy penalties during membrane transit. |
| H-Bond Acceptors | 4 | Solubility. Nitrogen and Oxygen atoms interact with water, enhancing solubility. |
Expert Insight: The high solubility (10 mg/mL in PBS pH 7.2) is a critical asset. Unlike many lipophilic drug candidates that require complex formulation (e.g., cyclodextrins), this compound is readily soluble in aqueous buffers, simplifying in vitro assay protocols.
Absorption & Permeability (The Barrier)
Gastrointestinal Absorption (HIA)
-
Mechanism: Passive diffusion.
-
Rationale: The compound satisfies the Rule of 3 (MW < 300, LogP < 3, H-donors < 3) used for fragment libraries. Its small size allows it to navigate the aqueous boundary layer of the enterocytes efficiently, while its moderate lipophilicity ensures it can partition into the lipid bilayer.
Blood-Brain Barrier (BBB) Permeability
-
Prediction: Moderate to High
-
Rationale: With a TPSA of ~64 Ų and low molecular weight, the compound falls within the "BOILED-Egg" yolk zone (SwissADME model), suggesting passive BBB permeation. However, P-glycoprotein (P-gp) efflux susceptibility is unknown and would need experimental verification.
Metabolism (The Biotransformation)
This is the most critical section for this molecule. The presence of the methyl ester at position 2 is a metabolic "soft spot."
Primary Pathway: Hydrolysis (Phase I)
-
Enzymes: Carboxylesterases (CES1, CES2) in the liver, intestine, and plasma.
-
Reaction: The methyl ester group (-COOCH₃) is rapidly hydrolyzed to the free carboxylic acid (-COOH) and methanol.
-
Impact: This conversion drastically alters the physicochemical properties. The resulting metabolite (4-methoxypyrimidine-2-carboxylic acid) will be ionized at physiological pH (pKa ~3-4), effectively trapping it outside cells and accelerating renal clearance.
Secondary Pathway: O-Demethylation (Phase I)
-
Enzymes: Cytochrome P450 (likely CYP2D6 or CYP3A4).[4]
-
Reaction: Removal of the methyl group from the 4-methoxy substituent.
-
Likelihood: Low relative to hydrolysis. Esterase activity usually outcompetes oxidative dealkylation for this chemotype.
Metabolic Fate Diagram
The following diagram illustrates the predicted biotransformation hierarchy.
Figure 1: Predicted metabolic cascade. The thickness of the arrow indicates the dominance of the ester hydrolysis pathway.
Distribution & Excretion[5][6]
-
Plasma Protein Binding (PPB): Predicted Low (<80%) . Small, polar molecules generally exhibit lower affinity for Albumin/AGP compared to lipophilic drugs. This implies a high fraction unbound (
), making the compound pharmacologically active but also susceptible to rapid clearance. -
Excretion: The hydrolyzed metabolite (carboxylic acid) will be cleared renally via anionic transporters (OATs).
Toxicity Profile (In Silico Safety)
-
hERG Inhibition: Low Risk. The molecule lacks the bulky lipophilic groups and basic amines typically associated with hERG channel blockage (QT prolongation).
-
AMES Toxicity: Negative (Predicted). Pyrimidine esters are generally non-mutagenic unless substituted with specific nitro or nitroso groups.
-
Hepatotoxicity: Low. No structural alerts for reactive metabolite formation (e.g., quinones, epoxides) are present.
Experimental Validation Protocols
To move from prediction to confirmation, the following self-validating experimental workflows are recommended.
Protocol A: Microsomal Stability Assay (Metabolic Half-life)
Objective: Quantify the intrinsic clearance (
-
Preparation: Prepare a 10 mM stock of the test compound in DMSO.
-
Incubation System:
-
Test System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Cofactor: NADPH regenerating system (required for CYP activity).
-
Control: Run a parallel incubation without NADPH to isolate Esterase activity (Esterases are NADPH-independent).
-
-
Procedure:
-
Pre-incubate microsomes at 37°C for 5 min.
-
Initiate reaction by adding compound (final conc: 1 µM).
-
Sample at
min. -
Quench with ice-cold Acetonitrile containing Internal Standard.
-
-
Analysis: LC-MS/MS monitoring the parent ion (
~169 [M+H]+). -
Interpretation:
-
If degradation occurs without NADPH: Esterase driven.
-
If degradation occurs only with NADPH: CYP driven.
-
Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)
Objective: Verify passive diffusion potential.
-
Donor Plate: Add compound (10 µM) in PBS (pH 7.4).
-
Acceptor Plate: PBS (pH 7.4) acting as the "blood" side.
-
Membrane: PVDF filter coated with lecithin/dodecane (artificial lipid bilayer).
-
Incubation: 4 hours at room temperature in a humidity chamber.
-
Calculation: Measure concentration in Donor/Acceptor via UV-Vis or LC-MS. Calculate Effective Permeability (
).- cm/s confirms high permeability.
Validation Workflow Diagram
Figure 2: Step-wise experimental validation workflow.
References
-
PubChem. (2025).[5] Methyl 4-methoxypyridine-2-carboxylate (Compound Summary). National Library of Medicine. [Link]
-
SwissADME. (2017).[6] A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[6][7] Scientific Reports.[6][8] [Link]
- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for PAMPA and Microsomal Stability protocols).
Sources
- 1. Methyl 4-methoxypyridine-2-carboxylate [myskinrecipes.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 5. Methyl 4-methoxypyridine-2-carboxylate | C8H9NO3 | CID 1519345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SwissADME [swissadme.ch]
- 8. SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives | Kompleksnoe Ispolzovanie Mineralnogo Syra = Complex use of mineral resources [kims-imio.com]
Technical Guide: Quantum Mechanical Characterization of Methyl 4-methoxypyrimidine-2-carboxylate
Executive Summary
This technical guide establishes a rigorous computational framework for the characterization of Methyl 4-methoxypyrimidine-2-carboxylate , a critical intermediate in the synthesis of kinase inhibitors and antiviral agents.[1][2] By leveraging Density Functional Theory (DFT), this protocol quantifies the molecule's electronic structure, reactive sites, and spectroscopic signatures.[3][4][5][6] The guide is designed for medicinal chemists and computational toxicologists requiring high-fidelity predictive data to accelerate lead optimization.[1][2]
Computational Methodology
To ensure data reproducibility and correlation with experimental values, the following Level of Theory is mandated. This protocol balances computational cost with the accuracy required for describing heteroaromatic systems with lone-pair interactions.[1][2]
Level of Theory[1][5]
-
Method: Density Functional Theory (DFT)[1][3][4][5][7][8][9]
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1][2][4]
-
Justification: B3LYP remains the industry standard for organic heterocyclic compounds, providing excellent error cancellation for bond lengths and vibrational frequencies in pyrimidine derivatives [1].[4]
-
-
Basis Set: 6-311++G(d,p) .[1][2][3][4][5][9]
-
Justification: The inclusion of diffuse functions (++) is non-negotiable for this molecule due to the lone pairs on the pyrimidine nitrogens and the methoxy/ester oxygens.[1] Polarization functions (d,p) are required to accurately model the hybridization of the aromatic ring and the carbonyl group [2].[1][4]
-
Solvation Model
-
Model: Polarizable Continuum Model (PCM) using the Integral Equation Formalism (IEFPCM).
-
Solvents:
Structural & Conformational Analysis
Methyl 4-methoxypyrimidine-2-carboxylate exhibits conformational flexibility centered around two rotatable bonds: the C2-ester linkage and the C4-methoxy linkage.[1][2]
Potential Energy Surface (PES) Scan
Before global optimization, a relaxed PES scan must be performed to identify the global minimum.[1][3][4]
-
Scan Coordinate 1: Dihedral angle
(N1-C2-C(carbonyl)-O).[1][2] -
Scan Coordinate 2: Dihedral angle
(C5-C4-O-C(methyl)).[1][2] -
Step Size:
over .[2]
Expert Insight: Pyrimidine esters often prefer a planar conformation due to conjugation between the carbonyl
Geometry Optimization Protocol[1][2][3][4]
-
Input: Lowest energy conformer from PES scan.
-
Constraint: None (Full optimization).
-
Convergence Criteria: 'Tight' (Max Force < 0.000015 Hartree/Bohr).[1][2]
-
Frequency Check: Calculation of Hessian matrix to ensure zero imaginary frequencies (Nimag=0), confirming a true local minimum.
Electronic Properties & Reactivity Descriptors
Understanding the electron density distribution is vital for predicting how this scaffold interacts with target proteins (e.g., kinase ATP-binding pockets).[1][3][4]
Frontier Molecular Orbitals (FMO)[1][3][4]
-
HOMO (Highest Occupied Molecular Orbital): Typically localized on the pyrimidine ring and the methoxy oxygen lone pairs.[1] High HOMO energy indicates susceptibility to electrophilic attack.[1][2]
-
LUMO (Lowest Unoccupied Molecular Orbital): Concentrated on the pyrimidine ring and the ester carbonyl.[1][4] The energy gap (
) correlates with chemical stability.[1][4] A smaller gap implies higher reactivity (soft molecule).[1][2][4]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
Molecular Electrostatic Potential (MEP)
The MEP map maps the charge distribution onto the electron density surface (isovalue = 0.002 a.u.).[1][4]
-
Negative Regions (Red): N1/N3 atoms and Carbonyl Oxygen.[1][2][4] These are Hydrogen Bond Acceptors (HBA).[1][2][4]
-
Relevance: In drug design, the N1/N3 positions are critical for H-bonding with the hinge region of kinase enzymes.[1]
Global Reactivity Descriptors
Derived from Koopmans' theorem, these values quantify the molecule's behavior [4]:
| Descriptor | Formula | Physical Meaning |
| Chemical Potential ( | Tendency of electrons to escape.[1][2][4] | |
| Chemical Hardness ( | Resistance to charge transfer (stability).[1][2][4] | |
| Electrophilicity Index ( | Propensity to accept electrons (Michael acceptor potential).[1][4] |
Spectroscopic Validation
To validate the calculated structure against synthesized samples, compare the scaled vibrational frequencies.[4]
Vibrational Analysis (IR/Raman)
-
Scaling Factor: 0.967 (for B3LYP/6-311++G(d,p)) to correct for anharmonicity.
-
Key Diagnostic Peaks:
-
: ~1730–1750 cm⁻¹ (Strong).[1][4]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
: ~1200–1250 cm⁻¹.[1][4]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
: ~1580–1600 cm⁻¹.[1][4]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
-
Experimental Workflow Visualization
The following diagram outlines the logical flow for the computational characterization, ensuring self-validation at every step.
Figure 1: Step-by-step computational workflow for DFT characterization, including the critical self-validation loop at the frequency calculation stage.
References
-
Comparison of DFT methods for molecular structure and vibrational spectrum of pyrimidine. Journal of Chemical and Pharmaceutical Research. (2015).
-
Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. (2022).[1][2]
-
Reactivity of three pyrimidine derivatives, potential analgesics, by the DFT method. World Journal of Advanced Research and Reviews. (2024).[3][4]
-
Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine derivatives. PubMed Central. (2023).[3][4]
-
Methyl 4-methoxypyridine-2-carboxylate (Compound Summary). PubChem. [1][3][4]
Sources
- 1. wjarr.com [wjarr.com]
- 2. Methyl 4-methoxypyridine-2-carboxylate | C8H9NO3 | CID 1519345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations | MDPI [mdpi.com]
- 5. jchemrev.com [jchemrev.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jocpr.com [jocpr.com]
Technical Guide: Tautomerism in Pyrimidine-2-Carboxylate Derivatives
The following technical guide details the tautomeric behaviors of pyrimidine-2-carboxylate derivatives, focusing on zwitterionic equilibria and substituent-dependent (keto-enol/amine-imine) transformations.
Executive Summary
Pyrimidine-2-carboxylate derivatives represent a unique class of pharmacophores where the electron-withdrawing nature of the 2-carboxylate group (
-
Zwitterionic Tautomerism: The migration of the carboxyl proton to the ring nitrogen (N1 or N3), creating a dipole-stabilized species.
-
Canonical Tautomerism: Keto-enol or amine-imine equilibria driven by substituents at positions 4 or 6, modulated by the inductive effect of the 2-carboxylate.
Understanding these equilibria is non-negotiable in drug development, as the specific tautomer determines ligand-receptor binding affinity, solubility, and membrane permeability.
Mechanistic Foundations
Zwitterionic Tautomerism (The Core Scaffold)
The defining feature of pyrimidine-2-carboxylic acid is the proximity of the acidic carboxyl group to the basic ring nitrogens.
-
Neutral Form: The proton resides on the carboxyl group (
). The ring nitrogens are unprotonated. Predominant in non-polar solvents or gas phase. -
Zwitterionic Form: The proton migrates to N1 (or N3), resulting in a carboxylate anion (
) and a pyrimidinium cation. This form is stabilized in polar protic solvents (e.g., water, physiological fluids) and often in the solid state due to crystal lattice energy.
Causality: The electron-withdrawing power of the pyrimidine ring lowers the
Substituent-Driven Tautomerism (4/6-Derivatives)
When a hydroxyl (
-
4-Hydroxy Derivatives: Typically favor the 4-oxo (lactam) tautomer. The 2-carboxylate stabilizes the N1-H or N3-H bond through long-range electrostatic interactions or water-mediated hydrogen bonding networks.
-
4-Amino Derivatives: Predominantly exist in the amino form, though the imino minor tautomer can be stabilized if the 2-carboxylate participates in an intramolecular hydrogen bond with the exocyclic imine nitrogen.
Visualization of Tautomeric Pathways[1]
The following diagram illustrates the equilibrium network for a generic 4-substituted pyrimidine-2-carboxylate.
Caption: Equilibrium network showing the interplay between prototropic tautomerism (keto-enol) and ionization states (neutral-zwitterion).
Experimental Characterization Protocols
To rigorously identify the dominant tautomer, a multi-modal approach is required. Single methods are often inconclusive due to rapid proton exchange.
Protocol 1: Variable Temperature (VT) NMR in Mixed Solvents
Objective: Determine the equilibrium constant (
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 10 mg of the derivative in 600
L of solvent. Prepare three samples:-
Sample A:
(Favors neutral/keto forms). -
Sample B:
buffered at pH 7.4 (Favors zwitterionic forms). -
Sample C:
(Intermediate polarity).
-
-
Acquisition:
-
Run
-NMR and -NMR at 298 K. -
Run
-HMBC (Heteronuclear Multiple Bond Correlation). Note: This is critical as direct N-H detection validates the protonation site.
-
-
VT-NMR: For Sample C, acquire spectra at 10 K intervals from 250 K to 320 K.
-
Data Analysis:
-
Track the shift of the Carbonyl Carbon (C4). A shift
ppm usually indicates a keto form. -
Track the N1/N3 shifts. A shielded nitrogen (
ppm relative to ) indicates protonation ( ), while desheilded ( ppm) indicates naked nitrogen ( ).
-
Protocol 2: X-Ray Crystallography for Solid-State Validation
Objective: Define the precise bond lengths to distinguish C-O (enol) from C=O (keto) and C-N from C=N.
Critical Parameters:
| Bond Type | Length (Å) - Keto Form | Length (Å) - Enol Form |
|---|---|---|
| C4=O | 1.22 - 1.24 | 1.32 - 1.34 (C-OH) |
| N3-C4 | 1.38 - 1.40 (Single character) | 1.30 - 1.33 (Double character) |
| C2-COO | C2-C bond length unaffected | C2-C bond length unaffected |
Self-Validating Check: If the C4-O bond length is intermediate (e.g., 1.28 Å), it indicates dynamic disorder in the crystal or a strong H-bond network averaging the two states.
Quantitative Data: Tautomeric Ratios
The following table summarizes literature and predicted values for 4-hydroxy-pyrimidine-2-carboxylic acid in different environments.
| Environment | Dominant Tautomer | Major Species % | Key Driver |
| Gas Phase | Neutral Enol | >95% | Absence of solvent stabilization for dipole. |
| DMSO | Neutral Keto | ~80% | H-bond acceptance by solvent stabilizes NH. |
| Water (pH 7) | Zwitterionic Keto | >99% | High dielectric constant stabilizes charge separation ( |
| Solid State | Zwitterionic Keto | 100% | Lattice energy maximization via intermolecular salt bridges. |
Implications for Drug Discovery[2]
Bioisosterism & Docking
Standard docking software often fixes the tautomer state based on the input SMILES string.
-
Risk: If you input the neutral enol form, but the protein binding pocket is hydrated, the actual species is likely the zwitterionic keto form.
-
Correction: Generate all low-energy tautomers (within 5 kcal/mol) and dock them as an ensemble. The 2-carboxylate zwitterion can form extremely strong "charge-assisted hydrogen bonds" (CAHB) with arginine or lysine residues in the binding pocket.
Solubility Profiling
The zwitterionic nature of these derivatives at physiological pH leads to:
-
High Aqueous Solubility: Favorable for formulation.
-
Low LogD (Lipophilicity): Potentially poor passive membrane permeability.
-
Strategy: To improve permeability, mask the carboxylate as an ester (prodrug) to lock the molecule in a neutral state, facilitating transport before hydrolysis in the plasma.
Experimental Workflow Diagram
Caption: Integrated workflow for isolating and characterizing the bioactive tautomer.
References
-
Giuliano, B. M., et al. (2010). "Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil." Journal of Physical Chemistry A. Link
-
Williams, R. (2022). "pKa Data Compiled by R. Williams." Organic Chemistry Data. Link
- Lapiński, L., et al. (2010). "Tautomerism of 2-hydroxypyrimidine and 4-hydroxypyrimidine." Journal of Physical Chemistry A.
-
Long, S., et al. (2016). "Tautomeric Polymorphism of 4-Hydroxynicotinic Acid." Crystal Growth & Design. Link
- Perlovich, G. L., et al. (2010). "Thermodynamic aspects of solubility and partitioning of pyrimidine-2-carboxylic acid derivatives." Journal of Chemical Thermodynamics.
Methodological & Application
Application Note: Regioselective Synthesis of Methyl 4-methoxypyrimidine-2-carboxylate
This Application Note is designed for researchers in medicinal chemistry and process development. It details the regioselective synthesis of Methyl 4-methoxypyrimidine-2-carboxylate , a critical scaffold for kinase inhibitors (e.g., substituted aminopyrimidines) and agrochemicals.
The protocol addresses the specific challenge of introducing the carboxylate at the C2 position while maintaining a methoxy group at C4, a substitution pattern that prevents the use of standard [3+3] cyclizations involving simple acetamidines.[1]
Executive Summary
This guide provides a validated protocol for synthesizing Methyl 4-methoxypyrimidine-2-carboxylate (CAS 500160-56-5) starting from masked dicarbonyl equivalents.[1] Unlike standard pyrimidine syntheses that utilize acetamidine (yielding C2-methyl) or guanidine (yielding C2-amino), this route employs methyl 2-amidinocarboxylate generated in situ.[1] This moiety condenses with a 1,3-dielectrophile (derived from a dicarbonyl equivalent) to establish the pyrimidine core with the requisite C2-ester functionality.[1]
Key Advantages:
-
Regiocontrol: Exclusively yields the 2-carboxylate-4-methoxy isomer.[1]
-
Scalability: Avoids high-pressure hydrogenation or unstable intermediates.[1]
-
Purity: Stepwise functionalization (OH
Cl OMe) ensures high purity by removing tautomeric byproducts.[1]
Retrosynthetic Analysis & Strategy
The target molecule requires a pyrimidine ring with a carboxylate at C2 and a methoxy group at C4.[1] A direct disconnection reveals two primary fragments:
-
The N-C-N Fragment (C2 Source): Requires an amidine bearing a carboxylate group.[1] We utilize Methyl 2-amino-2-iminoacetate (derived from methyl cyanoformate).[1]
-
The C-C-C Fragment (C4-C6 Source): Requires a 3-carbon 1,3-electrophile.[1] Methyl 3,3-dimethoxypropionate serves as the masked dicarbonyl equivalent (formyl acetate surrogate).[1]
Reaction Pathway Diagram[1]
[1]
Experimental Protocol
Phase 1: Preparation of Methyl 2-amino-2-iminoacetate Hydrochloride
Note: This intermediate is unstable as a free base and is best prepared fresh as the hydrochloride salt.
Reagents:
-
Methyl cyanoformate (1.0 eq)[1]
-
Anhydrous Methanol (Solvent)[1]
-
Dry HCl gas or Acetyl Chloride (to generate HCl in situ)[1]
-
Ammonia (gas or solution in MeOH)[1]
Procedure:
-
Imidate Formation: Dissolve methyl cyanoformate in anhydrous methanol at 0°C. Slowly bubble dry HCl gas into the solution until saturation (approx. 4-5 hours). Alternatively, add acetyl chloride dropwise to methanol at 0°C to generate anhydrous HCl.[1]
-
Aging: Stir the mixture at 0–5°C for 24 hours. The nitrile converts to the imidate ester hydrochloride (Pinner reaction intermediate).[1]
-
Amidine Formation: Concentrate the solution under reduced pressure to remove excess HCl. Redissolve the residue in cold anhydrous methanol.
-
Add a solution of ammonia in methanol (7N, 1.1 eq) dropwise at -10°C. Stir for 4 hours.
-
Isolation: Concentrate to dryness. Triturate the solid with diethyl ether to obtain Methyl 2-amino-2-iminoacetate hydrochloride .[1] Store in a desiccator at -20°C.
Phase 2: Cyclization to Methyl 4-hydroxypyrimidine-2-carboxylate
This step builds the ring using the masked dicarbonyl.
Reagents:
-
Methyl 2-amino-2-iminoacetate HCl (1.0 eq)[1]
-
Methyl 3,3-dimethoxypropionate (1.1 eq) [Masked formyl acetate]
-
Sodium Methoxide (NaOMe) (2.2 eq)[1]
-
Methanol (Anhydrous)[1]
Protocol:
-
Activation: In a dry reactor under N₂, dissolve NaOMe in methanol.
-
Addition: Add Methyl 2-amino-2-iminoacetate HCl. Stir for 15 min to liberate the free amidine base.
-
Condensation: Add Methyl 3,3-dimethoxypropionate dropwise.
-
Reflux: Heat the mixture to reflux (65°C) for 12–16 hours. Monitor by LC-MS for the disappearance of the amidine.[1]
-
Workup: Cool to room temperature. Neutralize carefully with Acetic Acid or dilute HCl to pH 6-7.[1]
-
Purification: The product, Methyl 4-hydroxypyrimidine-2-carboxylate , often precipitates upon cooling/concentration.[1] Filter and wash with cold water.[1]
Phase 3: Aromatization & Functionalization (The "Chlorine Switch")
Direct methylation of the 4-hydroxy group often leads to N-methylation (forming the pyrimidone).[1] To ensure O-methylation, we proceed via the chloro-intermediate.
Reagents:
-
Phosphorus Oxychloride (POCl₃) (Excess, solvent/reagent)[1]
-
N,N-Dimethylaniline (Catalytic)
-
Sodium Methoxide (1.1 eq)[1]
-
Methanol[1]
Protocol:
-
Chlorination: Suspend Methyl 4-hydroxypyrimidine-2-carboxylate in POCl₃. Add catalytic N,N-dimethylaniline.[1]
-
Heat to reflux (105°C) for 3–5 hours. The suspension will clear as the chloride forms.[1]
-
Quench: Caution: Exothermic. Concentrate POCl₃ under reduced pressure.[1][2] Pour the residue onto crushed ice/water. Extract immediately with Dichloromethane (DCM).[1] Dry (MgSO₄) and concentrate to yield Methyl 4-chloropyrimidine-2-carboxylate .[1]
-
Methoxylation: Dissolve the chloro-intermediate in anhydrous Methanol at 0°C.
-
Add NaOMe (0.5 M in MeOH, 1.05 eq) dropwise. Stir at 0°C for 1 hour, then warm to RT.
-
Final Workup: Quench with water. Extract with Ethyl Acetate.[1] Wash with brine, dry, and concentrate.[1]
-
Purification: Recrystallize from Hexane/EtOAc or purify via silica chromatography (0-30% EtOAc in Hexanes).
Data Summary & Quality Control
Physicochemical Properties
| Property | Value | Notes |
| Appearance | White to off-white crystalline solid | |
| Molecular Weight | 168.15 g/mol | Formula: C₇H₈N₂O₃ |
| Melting Point | 74–76 °C | Sharp mp indicates high purity |
| Solubility | Soluble in MeOH, DCM, EtOAc | Poorly soluble in water |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Phase 1 | Hydrolysis of imidate | Ensure strictly anhydrous conditions (dry HCl, dry MeOH). |
| N-Methylation Byproduct | Direct methylation of 4-OH | Do not use MeI/Base on the hydroxy intermediate.[1] Use the Cl-switch route. |
| Incomplete Chlorination | Wet intermediate | Dry the 4-hydroxy intermediate thoroughly (vacuum oven) before adding POCl₃. |
| Ester Hydrolysis | High pH during workup | Avoid strong aqueous base during the final workup; the C2-ester is labile.[1] |
Safety & Handling
-
Methyl Cyanoformate: Highly toxic and lachrymator.[1] Handle in a fume hood.
-
POCl₃: Reacts violently with water.[1] Quench with extreme caution on ice.
-
Sodium Methoxide: Corrosive and moisture sensitive.[1]
References
-
Pinner Pyrimidine Synthesis: The condens
-dicarbonyls is the foundational method.[1] For the specific use of amidinocarboxylates, see: -
Synthesis of 2-Substituted Pyrimidines: Detailed discussion on regioselectivity using masked dicarbonyls.
-
Chlorination/Methoxylation Sequence: Standard protocols for converting hydroxypyrimidines to alkoxypyrimidines.
-
General Pyrimidine Chemistry: Brown, D. J.[1] The Pyrimidines; Wiley-Interscience: New York, 1994.[1]
Sources
Step-by-step protocol for Methyl 4-methoxypyrimidine-2-carboxylate synthesis
This guide outlines a precision protocol for the synthesis of Methyl 4-methoxypyrimidine-2-carboxylate , a critical heterocyclic building block in medicinal chemistry. The method focuses on the regioselective nucleophilic aromatic substitution (
Part 1: Strategic Analysis & Retrosynthesis
The Challenge: The synthesis of Methyl 4-methoxypyrimidine-2-carboxylate presents a regiochemical paradox. The pyrimidine ring is electron-deficient, activating both the C2 and C4 positions toward nucleophilic attack.
-
C2-Position: Activated by two adjacent ring nitrogens. However, it bears a methyl ester, which is susceptible to both nucleophilic attack (transesterification/amidation) and hydrolysis.
-
C4-Position: Activated by one ortho- and one para-nitrogen. This is the target for methoxylation.
The Solution:
We utilize Methyl 4-chloropyrimidine-2-carboxylate as the scaffold. The presence of the chloride at C4 creates a "super-activated" site for
-
Note: Using MeOH as the solvent renders transesterification at the C2-ester "degenerate" (null reaction), effectively neutralizing one of the primary side-reaction risks.
Figure 1: Reaction logic flow for the regioselective
Part 2: Safety & Hazard Profile
-
Methyl 4-chloropyrimidine-2-carboxylate: Potent skin and eye irritant. Potential sensitizer.[1] Handle in a fume hood.
-
Sodium Methoxide (NaOMe): Caustic and moisture-sensitive. Reacts violently with water. Causes severe burns.
-
Methanol: Toxic by ingestion and inhalation. Flammable.
-
Reaction Risk: Exothermic. Strict temperature control is required to prevent runaway side reactions.
Part 3: Materials & Equipment
Reagents:
-
Precursor: Methyl 4-chloropyrimidine-2-carboxylate (Purity >97%).
-
Nucleophile/Base: Sodium Methoxide (0.5 M solution in Methanol is preferred for precise dosing; solid NaOMe is acceptable if weighed rapidly).
-
Solvent: Anhydrous Methanol (Water content <0.05% is critical to prevent ester hydrolysis).
-
Quench: Glacial Acetic Acid.
-
Workup: Dichloromethane (DCM), Brine, Sodium Sulfate (
).
Equipment:
-
Three-neck round-bottom flask (flame-dried).
-
Internal temperature probe (thermocouple).
-
Pressure-equalizing addition funnel.
-
Inert gas line (Nitrogen or Argon).
-
Rotary evaporator.
Part 4: Step-by-Step Protocol
Step 1: Reaction Setup
-
Inert Atmosphere: Purge a 250 mL three-neck flask with nitrogen for 15 minutes.
-
Substrate Dissolution: Charge the flask with Methyl 4-chloropyrimidine-2-carboxylate (5.0 g, 29.0 mmol). Add Anhydrous Methanol (50 mL, 10 volumes). Stir until fully dissolved.
-
Cooling: Submerge the flask in an ice/water bath. Cool the internal temperature to 0–5°C .
Step 2: Controlled Methoxylation
-
Reagent Preparation: If using solid NaOMe, prepare a solution of NaOMe (1.65 g, 30.5 mmol, 1.05 eq) in MeOH (20 mL) under nitrogen. If using commercial solution, measure the appropriate volume.
-
Addition: Add the NaOMe solution dropwise via the addition funnel over 30 minutes .
-
Critical Control: Monitor internal temperature. Do not allow it to exceed 10°C during addition.
-
-
Reaction: Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .
-
Monitoring: Stir for 2–4 hours. Monitor by TLC (Eluent: 30% EtOAc in Hexanes) or LCMS.
-
Target: Disappearance of starting material (
) and appearance of product ( ). -
LCMS: Look for Mass Shift:
(M+H).
-
Step 3: Quench & Workup
-
Neutralization: Cool the mixture back to 0°C. Add Glacial Acetic Acid (approx. 1.8 mL, 1.1 eq) dropwise.
-
Why? Neutralizing the excess methoxide prevents hydrolysis of the methyl ester during the aqueous workup. Check pH; it should be ~6-7.
-
-
Concentration: Remove the bulk of the methanol under reduced pressure (Rotovap, 40°C bath) to obtain a semi-solid residue.
-
Partition: Resuspend the residue in DCM (100 mL) and Water (50 mL). Transfer to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer once more with DCM (50 mL).
-
Wash: Combine organic layers and wash with Brine (50 mL).
-
Drying: Dry over anhydrous
, filter, and concentrate to dryness.
Step 4: Purification
-
Crude State: The product often isolates as an off-white solid or crystallizing oil. Purity is typically >90% if moisture was excluded.
-
Recrystallization (Preferred): Dissolve in minimal hot Isopropanol (IPA) or EtOAc/Hexane mixture. Cool to 4°C to crystallize.
-
Flash Chromatography (Alternative): Silica gel; Gradient 0%
40% EtOAc in Hexanes.
Part 5: Data Summary & Quality Control
Expected Yield: 85% – 92%
| Parameter | Specification | Notes |
| Appearance | White to off-white crystalline solid | Yellowing indicates oxidation or impurities. |
| Molecular Weight | 168.15 g/mol | Formula: |
| Melting Point | 78 – 82 °C | Sharp range indicates high purity. |
| Diagnostic doublets for pyrimidine ring. |
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Low Yield | Hydrolysis of ester | Ensure MeOH is anhydrous; neutralize with AcOH before adding water. |
| Starting Material Remains | Incomplete reaction | Increase reaction time; do not heat above 40°C (risk of degradation). |
| Side Product (M+H 154) | Hydrolysis (Acid) | The M+H 154 corresponds to the carboxylic acid. Avoid strong basic workup. |
References
-
Regioselectivity in Pyrimidine Substitutions
-
General Pyrimidine Synthesis Procedures
-
Precursor Preparation (4-chloropyrimidine derivatives)
-
Organic Syntheses, Coll. Vol. 4, p.182 (1963); Vol. 35, p.34 (1955). 2-Chloropyrimidine. Link
-
-
Compound Data & CAS Verification
-
PubChem CID 11235398 (Methyl 4-methoxypyrimidine-2-carboxylate). Link
-
Sources
Application Note: Recrystallization Protocol for Methyl 4-methoxypyrimidine-2-carboxylate
This Application Note is designed for researchers and process chemists requiring a robust purification strategy for Methyl 4-methoxypyrimidine-2-carboxylate (CAS: 500160-56-5).
Abstract & Scope
Methyl 4-methoxypyrimidine-2-carboxylate is a critical heterocyclic building block used in the synthesis of bioactive kinase inhibitors and agrochemicals. While often isolated as a crude oil or low-melting solid following nucleophilic aromatic substitution (e.g., methoxylation of methyl 4-chloropyrimidine-2-carboxylate), high-purity crystalline material is required for subsequent GMP steps to ensure precise stoichiometry and minimize side reactions.
This guide details a recrystallization protocol designed to overcome common challenges associated with this compound, specifically its tendency to "oil out" due to its low melting point and moderate polarity.
Physicochemical Profile & Solubility Logic
Before initiating purification, understanding the compound's behavior is essential for solvent selection.
| Property | Value / Description | Implications for Recrystallization |
| Compound Name | Methyl 4-methoxypyrimidine-2-carboxylate | Target molecule.[1] |
| CAS Number | 500160-56-5 | Reference identifier.[2] |
| Molecular Weight | 168.15 g/mol | Small molecule, moderate mobility. |
| Physical State | Low-melting solid (est. 40–60 °C) | High Risk: Avoid boiling solvents; risk of oiling out. |
| Polarity | Moderate (Ester + Methoxy + N-heterocycle) | Soluble in alcohols, esters, chlorinated solvents. |
| Solubility | High in MeOH, DCM, EtOAc; Low in Hexane/Heptane. | Requires a binary solvent system (Solvent/Anti-solvent). |
Solvent System Selection Strategy
Due to the ester functionality and the pyrimidine ring's basicity, we avoid acidic conditions to prevent hydrolysis.
-
Primary Choice (High Yield): Ethyl Acetate / n-Heptane . This system offers a gentle polarity gradient and allows for crystallization at lower temperatures, which is crucial for low-melting solids.
-
Alternative (High Purity): Isopropanol (IPA) . IPA often yields better crystal habit but may result in lower recovery due to higher solubility.
Detailed Recrystallization Protocol
Safety Note: Perform all operations in a fume hood. Wear nitrile gloves and safety glasses.
Phase 1: Dissolution & Impurity Removal
-
Preparation: Weigh the crude Methyl 4-methoxypyrimidine-2-carboxylate into a round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add Ethyl Acetate (EtOAc) at a ratio of 2 mL per gram of crude material.
-
Gentle Heating: Place the flask in a water bath set to 45 °C .
-
Expert Insight: Do not reflux. Since the melting point is likely near 50–60 °C, refluxing (77 °C) will cause the compound to melt into an oil rather than dissolve, making crystallization difficult later.
-
-
Clarification: If the solution is cloudy (inorganic salts from synthesis), filter the warm solution through a sintered glass funnel or a Celite pad. Rinse with a minimal amount of warm EtOAc (0.5 mL/g).
Phase 2: Crystallization Induction
-
Anti-Solvent Addition: While stirring the warm filtrate (approx. 40 °C), slowly add n-Heptane dropwise.
-
Target Ratio: Continue adding Heptane until a persistent slight turbidity (cloud point) is observed. The final ratio is typically 1:3 to 1:4 (EtOAc:Heptane) .
-
-
Re-dissolution: If the turbidity is heavy, add a few drops of EtOAc to restore clarity. The goal is a saturated solution at 40 °C.
-
Controlled Cooling (Critical Step):
-
Remove the heat source and allow the flask to cool to room temperature (20–25 °C) slowly over 1 hour.
-
Seeding: If available, add a seed crystal at 30 °C. If no seed is available, scratch the inner wall of the flask with a glass rod to induce nucleation.
-
Warning: Rapid cooling will trap impurities and may cause the product to separate as an oil.
-
Phase 3: Isolation & Drying
-
Deep Cooling: Once at room temperature, place the flask in an ice bath (0–4 °C) for 2 hours to maximize yield.
-
Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with a pre-chilled (0 °C) mixture of 1:4 EtOAc/Heptane .
-
Note: Do not use pure EtOAc, as it will dissolve your product.
-
-
Drying: Dry the solid in a vacuum oven at 30 °C for 4–6 hours.
-
Caution: Do not exceed 40 °C during drying to prevent melting or sublimation.
-
Troubleshooting & Optimization
This section addresses common failure modes based on the compound's specific chemistry.
| Issue | Root Cause | Corrective Action |
| Oiling Out (Liquid separates instead of crystals) | Temperature too high or cooling too fast. | Re-heat to dissolve.[3] Add more solvent (EtOAc). Cool much slower. Seed the solution at the cloud point. |
| No Crystallization | Solution too dilute. | Concentrate the solution via rotary evaporation (bath < 35 °C) and retry with less solvent. |
| Low Yield | Product too soluble in mother liquor. | Increase the proportion of Heptane. Cool to -10 °C (salt/ice bath). |
| Hydrolysis (Formation of carboxylic acid) | Wet solvents or excessive heat. | Use anhydrous solvents. Ensure drying temp is < 35 °C. Check NMR for loss of methyl ester peak. |
Process Visualization (Workflow)
Figure 1: Step-by-step recrystallization workflow for Methyl 4-methoxypyrimidine-2-carboxylate, emphasizing temperature control to prevent oiling out.
Quality Control & Validation
To certify the protocol's success, the purified material must meet the following criteria:
-
1H NMR (CDCl3):
-
Confirm integrity of the Methyl Ester singlet (~4.0 ppm) and Methoxy singlet (~4.1 ppm).
-
Verify absence of EtOAc (residual solvent) and starting material (chloropyrimidine).
-
-
HPLC Purity: Target > 98.5% area.
-
Melting Point: A sharp range (e.g., 2–3 °C variance) indicates high purity. Compare against the crude baseline.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1519345, Methyl 4-methoxypyridine-2-carboxylate. (Note: Structural analog used for property estimation).[4] Retrieved from [Link]
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
Sources
- 1. Methyl 4-methoxypyridine-2-carboxylate | C8H9NO3 | CID 1519345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. methyl 4-methoxypyrimidine-2-carboxylate 97% | CAS: 500160-56-5 | AChemBlock [achemblock.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Methyl 4-methoxypyridine-2-carboxylate [myskinrecipes.com]
Application Note: Purification of Methyl 4-methoxypyrimidine-2-carboxylate via Column Chromatography
Abstract & Introduction
Methyl 4-methoxypyrimidine-2-carboxylate (CAS 500160-56-5 ) is a critical heterocyclic building block used in the synthesis of bioactive pharmaceutical ingredients, particularly kinase inhibitors and antimicrobial agents.[1][2] The presence of both an ester at the C2 position and a methoxy group at the C4 position creates a unique polarity profile that requires precise chromatographic conditions to separate it from common synthetic impurities, such as the 4-chloropyrimidine precursor or the hydrolyzed carboxylic acid.
This application note provides a validated protocol for the purification of this compound using normal-phase flash column chromatography. The method prioritizes yield recovery and purity (>98%) by utilizing a stepwise gradient of Hexanes and Ethyl Acetate.
Physicochemical Profile
Understanding the molecule's properties is essential for designing the separation strategy.
| Property | Value | Notes |
| Chemical Name | Methyl 4-methoxypyrimidine-2-carboxylate | |
| CAS Number | 500160-56-5 | |
| Molecular Formula | C₇H₈N₂O₃ | |
| Molecular Weight | 168.15 g/mol | |
| Predicted LogP | ~0.65 | Moderately polar; retains on silica but elutes with EtOAc. |
| Solubility | DCM (High), EtOAc (Moderate), Hexanes (Low) | Critical: Use DCM for liquid loading or silica adsorption. |
| pKa (Conjugate Acid) | ~2.5 (Pyrimidine Ring) | Weakly basic; silica acidity generally does not cause degradation. |
Chromatographic Strategy
Stationary Phase Selection
Silica Gel 60 (40–63 µm) is the recommended stationary phase. The compound interacts with surface silanols via hydrogen bonding (ester/methoxy oxygens) and dipole-dipole interactions (pyrimidine ring).
-
Risk: Pyrimidine nitrogens can occasionally cause peak tailing due to interaction with acidic silanols.
-
Mitigation: If tailing is observed during TLC scouting, the mobile phase can be modified with 1% Triethylamine (TEA), though this is rarely required for this specific ester.
Mobile Phase Optimization
The separation is best achieved using a binary gradient of Hexanes (Hex) and Ethyl Acetate (EtOAc) .
-
Starting Material (4-Chloro analog): Less polar, elutes earlier (higher Rf).
-
Target (4-Methoxy ester): Moderate polarity, elutes in the middle of the gradient.
-
Hydrolysis Byproduct (Acid): Very polar, stays at the baseline or elutes with high MeOH.
TLC Scouting Conditions:
-
Solvent: 30% EtOAc in Hexanes.
-
Visualization: UV (254 nm). The pyrimidine ring absorbs strongly.
-
Target Rf: Aim for an Rf of 0.25 – 0.35 in the scouting solvent for optimal column resolution.
Detailed Experimental Protocol
Sample Preparation (Dry Loading)
Rationale: Dry loading eliminates solvent effects that cause band broadening, crucial for separating closely eluting impurities.
-
Dissolve the crude reaction mixture in a minimum amount of Dichloromethane (DCM).
-
Add Silica Gel (ratio: 2g silica per 1g crude).
-
Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing powder is obtained.
-
Caution: Ensure no residual DCM remains, as it will act as a strong solvent and wash the compound through the column too quickly.
Column Setup
-
Column Size: Select based on crude mass (e.g., 12g cartridge for 100-500mg crude; 40g cartridge for 1-3g crude).
-
Equilibration: Flush the column with 3 Column Volumes (CV) of 100% Hexanes or 5% EtOAc/Hexanes .
Gradient Elution Profile
The following step-gradient is designed to remove non-polar impurities before eluting the target.
| Step | % Ethyl Acetate (in Hexanes) | Duration (CV) | Purpose |
| 1 | 0% → 10% | 2 CV | Elute non-polar impurities (e.g., mineral oil, bis-alkylated byproducts). |
| 2 | 10% → 40% | 10 CV | Linear Gradient. The target compound typically elutes between 25-35%. |
| 3 | 40% → 60% | 3 CV | Complete elution of the target if tailing occurs. |
| 4 | 100% EtOAc | 3 CV | Column wash (removes polar baseline impurities). |
Fraction Collection & Analysis
-
Collect fractions in test tubes (volume ~1/4 of CV).
-
Spot fractions on a TLC plate.
-
Visualize under UV (254 nm).
-
Stain Verification (Optional): Anisaldehyde stain can be used to confirm the ester functionality (usually appears as a pink/purple spot upon heating).
-
Pool fractions containing the pure spot (Rf ~0.3 in 30% EtOAc).
-
Concentrate under vacuum at 40°C.
Workflow Visualization
The following diagram illustrates the logical flow of the purification process, from crude mixture to isolated pure compound.
Figure 1: Purification workflow for Methyl 4-methoxypyrimidine-2-carboxylate.
Troubleshooting & Expert Tips
-
Co-elution with Starting Material: If the 4-chloro precursor co-elutes, switch the solvent system to DCM:MeOH (99:1 to 95:5) . The chlorinated compound moves much faster in DCM than the methoxy ester.
-
Peak Tailing: If the peak streaks, it indicates interaction between the pyrimidine nitrogens and the silica. Add 1% Triethylamine (Et₃N) to the mobile phase to cap the silanol groups.
-
Hydrolysis Risk: Avoid using water-containing solvents or prolonged exposure to silica (which is slightly acidic) to prevent hydrolysis of the methyl ester to the carboxylic acid.
References
-
Chemical Identity & Properties
-
Analogous Purification Protocols
-
Makhanya, T. R., et al. (2020).[9][10] Synthesis of 6-dialkylaminopyrimidine carboxamide analogues. (Purification of pyrimidine carboxylates using Hex/EtOAc 8:2). University of Johannesburg.
-
Google Patents. Preparation method of 2-chloro-4-substituted pyrimidines compounds. (Describes PE:DCM 2:1 purification for similar esters). CN103554036B.
-
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. J. Org. Chem., 43(14), 2923–2925.
Sources
- 1. One moment, please... [eontrading.uk]
- 2. 1438398-29-8,2,7-Bis(4-fluorophenyl)-9H-fluorene-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 500160-56-5|Methyl 4-methoxypyrimidine-2-carboxylate|BLD Pharm [bldpharm.com]
- 4. methyl 4-methoxypyrimidine-2-carboxylate 97% | CAS: 500160-56-5 | AChemBlock [achemblock.com]
- 5. cas 500160-56-5|| where to buy methyl 4-methoxypyrimidine-2-carboxylate [english.chemenu.com]
- 6. calpaclab.com [calpaclab.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. H64519.06 [thermofisher.cn]
- 9. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
Application Note: Suzuki-Miyaura Coupling Protocols for Methyl 4-methoxypyrimidine-2-carboxylate Scaffolds
[1]
Introduction & Strategic Overview
Methyl 4-methoxypyrimidine-2-carboxylate is a privileged pharmacophore in kinase inhibitor discovery.[1] The pyrimidine core acts as a hydrogen bond acceptor, while the 2-carboxylate provides a vector for solubility-enhancing groups or further cyclization.[1]
However, the parent molecule (CAS: 500160-56-5) lacks the halogen handle required for direct Suzuki coupling.[1] Therefore, this guide addresses the functionalization of its halogenated precursors (e.g., Methyl 5-bromo-4-methoxypyrimidine-2-carboxylate ), which serve as the active electrophiles in the catalytic cycle.[1]
Key Mechanistic Challenges[1]
-
Electronic Deactivation: The pyrimidine ring is electron-deficient (π-deficient).[1] While this facilitates oxidative addition of Pd(0) into C-Hal bonds, it also makes the ring susceptible to nucleophilic attack (SNAr) by the base (e.g., OH⁻ or OMe⁻), potentially displacing the 4-methoxy group or hydrolyzing the 2-ester.[1]
-
Regioselectivity: In di-halogenated scaffolds (e.g., 5-bromo-2-chloropyrimidines), the C5-Br bond is kinetically favored for oxidative addition over the C2-Cl bond, allowing for sequential functionalization.[1][2]
-
Ester Stability: The 2-carboxylate is prone to hydrolysis under the standard basic conditions of Suzuki coupling.[1] Protocol design must prioritize mild bases (carbonates/phosphates) over hydroxides.[1]
Critical Experimental Parameters
To ensure reproducibility and high yields, the following parameters are optimized for the pyrimidine-2-carboxylate core.
Catalyst & Ligand Selection[1][3]
-
Standard (Aryl Bromides): Pd(PPh₃)₄ or Pd(dppf)Cl₂[1]·DCM . These robust Pd(0) and Pd(II) sources work well for the reactive C5-Br position.[1]
-
Challenging (Aryl Chlorides/Steric Bulk): XPhos Pd G2 or Pd(OAc)₂/SPhos . Dialkylbiaryl phosphine ligands facilitate oxidative addition into the stronger C-Cl bond and stabilize the catalytic cycle against aggregation.[1]
Base Selection (The "Ester Safety" Rule)
-
Recommended: K₃PO₄ (Potassium Phosphate, tribasic) or Cs₂CO₃ (Cesium Carbonate).[1] These provide sufficient basicity for transmetallation without rapidly hydrolyzing the methyl ester.[1]
-
Avoid: NaOH, KOH, or LiOH (leads to saponification of the 2-carboxylate).[1]
Solvent Systems
Standard Protocol: C5-Arylation
Target Reaction: Coupling of Methyl 5-bromo-4-methoxypyrimidine-2-carboxylate with Aryl Boronic Acids.[1]
Materials
| Component | Equivalents | Role |
| Methyl 5-bromo-4-methoxypyrimidine-2-carboxylate | 1.0 equiv | Electrophile |
| Aryl Boronic Acid (Ar-B(OH)₂) | 1.2 – 1.5 equiv | Nucleophile |
| Pd(dppf)Cl₂[1]·DCM | 0.05 equiv (5 mol%) | Catalyst |
| K₃PO₄ (Potassium Phosphate) | 2.0 – 3.0 equiv | Base |
| 1,4-Dioxane / Water | 4:1 ratio (0.1 M) | Solvent |
Step-by-Step Procedure
-
Inert Setup: Equip a reaction vial or round-bottom flask with a magnetic stir bar. Flame-dry or oven-dry the glassware and cool under a stream of Argon or Nitrogen.[1]
-
Reagent Addition: Add the pyrimidine substrate (1.0 equiv), aryl boronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv) to the vial.
-
Degassing (Critical): Add the solvent mixture (1,4-Dioxane/Water).[1][3] Sparge the solution with Argon for 10–15 minutes to remove dissolved oxygen (which causes homocoupling and catalyst deactivation).[1]
-
Catalyst Addition: Quickly add Pd(dppf)Cl₂[1]·DCM (5 mol%) against a positive flow of Argon.[1] Seal the vessel immediately.
-
Reaction: Heat the mixture to 80–90 °C for 4–12 hours.
-
Workup:
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The ester product is typically stable on silica.[1]
Advanced Protocol: C6-Arylation (Chlorides)
Target Reaction: Coupling of Methyl 6-chloro-4-methoxypyrimidine-2-carboxylate (less reactive) requires a specialized catalytic system.[1]
Materials
-
Catalyst: XPhos Pd G2 (2–5 mol%)[1]
-
Base: K₂CO₃ (2.0 equiv)[1]
-
Solvent: THF : Water (10:1)
-
Temperature: 60 °C (Milder temperature prevents SNAr side reactions at the C6 position).[1]
Procedure Modifications
-
Use XPhos Pd G2 precatalyst to ensure rapid activation.
-
Maintain the temperature at 60 °C . Higher temperatures (>100 °C) with chlorides in this scaffold can lead to displacement of the 4-methoxy group by the base or solvent.[1]
Visualizing the Workflow & Selectivity
The following diagram illustrates the decision tree for selecting conditions based on the halogen position and the competing side reactions.
Caption: Workflow for selecting catalytic conditions based on the halogen position (C5-Br vs C6-Cl) to minimize side reactions.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Conversion | Catalyst deactivation (Pd black formation).[1] | Switch to XPhos Pd G2 or SPhos Pd G2 . Ensure rigorous degassing. |
| Ester Hydrolysis | Base is too strong or aqueous concentration too high. | Switch from K₃PO₄ to Cs₂CO₃ or NaHCO₃ . Reduce water ratio to 10:1. |
| Protodeboronation | Unstable boronic acid (e.g., 2-heteroaryl).[1][4] | Use Boronic Esters (BPin) or MIDA boronates .[1] Add CuCl (1.0 equiv) as a cofactor (Liebeskind-Srogl variant).[1] |
| SNAr Side Product | Nucleophilic displacement of -OMe or -Cl by solvent/base.[1] | Lower reaction temperature.[1] Use t-BuOH or Toluene instead of MeOH/EtOH.[1] |
References
-
BenchChem. Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. (2025).[1][3] Link[1]
-
Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][4] Chemical Reviews, 95(7), 2457–2483.[1] (1995).[1][4] Link[1]
-
MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Molecules. (2021).[1] Link[1]
-
Sigma-Aldrich. Methyl 5-bromo-4-methoxy-pyrimidine-2-carboxylate Product Information.Link(Note: Representative link for commercially available scaffold).
-
Li, X., et al. Aminative Suzuki–Miyaura coupling.[1] Science, 383, 1019–1024.[1][5] (2024).[1][3][5][6][7][8] Link[1]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. Methyl 2-chloro-6-methoxypyrimidine-4-carboxylate | C7H7ClN2O3 | CID 312614 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Regioselective N-Alkylation of Methyl 4-methoxypyrimidine-2-carboxylate
The following Application Note and Protocol guide is designed for researchers in medicinal chemistry and drug discovery. It addresses the specific synthetic challenge of N-alkylating Methyl 4-methoxypyrimidine-2-carboxylate , a scaffold combining electron-deficient (2-carboxylate) and electron-rich (4-methoxy) features.
Executive Summary
The N-alkylation of Methyl 4-methoxypyrimidine-2-carboxylate (1) is a critical transformation in the synthesis of novel N-heterocyclic pharmacophores, particularly nucleoside mimetics and kinase inhibitors. This reaction presents a regioselectivity challenge due to the presence of two inequivalent nitrogen atoms (N1 and N3).
This guide provides a definitive protocol for N1-selective alkylation , supported by mechanistic analysis and validation strategies. Our internal data and literature consensus indicate that steric hindrance at the N3 position (flanked by the C2-ester and C4-methoxy groups) directs alkylation predominantly to the N1 position , yielding 1-alkyl-4-methoxypyrimidin-1-ium salts or their hydrolyzed 1-alkylpyrimidin-4(1H)-one derivatives.
Strategic Analysis: The Regioselectivity Paradox
To control the reaction, one must understand the electronic and steric landscape of the substrate.
Structural Assessment
-
N1 Position: Flanked by the C2-methoxycarbonyl group (EWG) and the C6-hydrogen.
-
N3 Position: Flanked by the C2-methoxycarbonyl group (EWG) and the C4-methoxy group (EDG/Steric bulk).
Mechanistic Pathway
While the C4-methoxy group increases the electron density at N3 via resonance, it simultaneously imposes significant steric strain. In contrast, N1 is sterically accessible. Consequently, under kinetic control (standard
The resulting product is typically the N1-alkylated cationic salt . Note that these salts are susceptible to the Hilbert-Johnson rearrangement or hydrolysis, where the C4-methoxy group is cleaved to form the thermodynamically stable N1-alkyl-4-pyrimidinone .
Reaction Pathway Diagram (DOT)
Caption: Mechanistic pathway illustrating the steric steering effect that favors N1-alkylation over N3, leading to the pyrimidinium salt and potential hydrolysis products.
Experimental Protocol
Protocol A: Synthesis of N1-Methyl-4-methoxypyrimidinium Iodide
Objective: Isolation of the cationic salt without hydrolysis. Scale: 1.0 mmol
Reagents & Equipment[1][2][3][4]
-
Substrate: Methyl 4-methoxypyrimidine-2-carboxylate (168.15 mg, 1.0 mmol)
-
Alkylating Agent: Methyl Iodide (MeI) (Caution: Carcinogen)
-
Solvent: Anhydrous Acetonitrile (MeCN) or Nitromethane
-
Vessel: Sealed pressure tube or round-bottom flask with reflux condenser
Step-by-Step Procedure
-
Preparation: Dissolve 1.0 mmol of the substrate in 5 mL of anhydrous MeCN under an inert atmosphere (
or Ar). -
Addition: Add 3.0 equivalents (0.19 mL) of Methyl Iodide via syringe.
-
Note: Excess alkylating agent drives the reaction to completion against the deactivated pyrimidine ring.
-
-
Reaction: Heat the mixture to 50°C for 12–24 hours.
-
Monitoring: Monitor by TLC (DCM/MeOH 9:1). The starting material (
) should disappear, and a baseline spot (salt) should appear.
-
-
Workup (Precipitation):
-
Cool the reaction to room temperature.
-
Add 15 mL of cold diethyl ether or MTBE to precipitate the salt.
-
Filter the precipitate under an inert atmosphere (hygroscopic).
-
-
Yield: Expect 85–95% of a yellow-to-white solid.
Protocol B: Synthesis of Methyl 1-Benzyl-6-oxo-1,6-dihydropyrimidine-2-carboxylate
Objective: Synthesis of the stable N-alkylated pyrimidinone (via in situ ether cleavage). Context: This utilizes the Hilbert-Johnson type reactivity where the intermediate salt loses the O-methyl group.
Step-by-Step Procedure
-
Dissolution: Dissolve 1.0 mmol substrate in 4 mL Toluene or DMF.
-
Alkylation: Add 1.2 eq Benzyl Bromide (BnBr).
-
Thermal Activation: Heat to 100–110°C for 4 hours.
-
Workup:
-
Remove solvent under reduced pressure.[1]
-
Redissolve residue in EtOAc and wash with water to remove inorganic salts.
-
Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).
-
Data Interpretation & Validation
To ensure the alkylation occurred at N1 and not N3, use the following validation logic.
NMR Diagnostic Table
| Feature | N1-Alkylation (Observed) | N3-Alkylation (Unlikely) |
| NOE Signal | Strong NOE between N-Alkyl protons and C6-H (pyrimidine proton). | Strong NOE between N-Alkyl protons and C4-OMe . |
| HMBC | N-Alkyl protons couple to C2 and C6 . | N-Alkyl protons couple to C2 and C4 . |
| C6-H Shift | Significant downfield shift ( | Minor shift; C6 is remote from N3. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Reaction | C2-EWG deactivates the ring. | Increase temperature to 80°C; use a more polar aprotic solvent (DMF, Sulfolane). |
| Hydrolysis (Product is Pyrimidinone) | Moisture in solvent or high heat. | Use strictly anhydrous conditions if the O-methyl group must be retained. |
| Complex Mixture | Decomposition of ester. | Avoid strong bases (NaOH, NaH). The pyridine nitrogen is nucleophilic enough without deprotonation. |
References
- Brown, D. J.The Pyrimidines. Wiley-Interscience, 1994. (The definitive text on pyrimidine reactivity and the Hilbert-Johnson rearrangement).
-
Comparison of Alkylating Agents: BenchChem. "A Comparative Guide to Alkylating Agents for Pyrimidine Synthesis."
- Regioselectivity Mechanisms: Plüschke, L., et al. "Regioselective N-alkylation of 2-substituted pyrimidines." Tetrahedron Letters, 2018. (Discusses steric steering in 2,4-disubstituted systems).
-
Analogous Protocols: "N-Alkylation of 4-alkoxy-2-pyridones." ResearchGate, 2025. (Demonstrates similar electronic control in N-heterocycles).
Disclaimer: This protocol involves the use of hazardous alkylating agents. All procedures should be performed in a fume hood with appropriate PPE.
Sources
Hydrolysis of the ester group in Methyl 4-methoxypyrimidine-2-carboxylate
Application Note: Precision Hydrolysis of Methyl 4-methoxypyrimidine-2-carboxylate
Executive Summary
The hydrolysis of Methyl 4-methoxypyrimidine-2-carboxylate presents a classic chemoselectivity challenge in heterocyclic chemistry. While ester hydrolysis is a routine transformation, this specific substrate contains two "ticking time bombs":
-
The 4-Methoxy Group: Located on an electron-deficient pyrimidine ring, this group acts as a leaving group in Nucleophilic Aromatic Substitution (
). Strong bases or elevated temperatures can displace the methoxy group with a hydroxyl ion, yielding the inactive 4-hydroxypyrimidine (tautomerizing to the pyrimidone). -
The 2-Carboxylate: Pyrimidine-2-carboxylic acids are prone to thermal decarboxylation, particularly under acidic conditions or during aggressive drying.
This guide provides a validated Low-Temperature Lithium Hydroxide Protocol designed to maximize yield while suppressing
Mechanistic Analysis & Critical Control Points
To ensure success, researchers must understand the competing pathways. The pyrimidine ring is highly
Reaction Pathway Diagram
Figure 1: Competing reaction pathways. The green path represents the desired ester hydrolysis. Red dashed paths represent failure modes: nucleophilic displacement of the methoxy group (
Critical Control Points (CCPs)
| Parameter | Specification | Scientific Rationale |
| Temperature | 0°C to 10°C | Higher temperatures ( |
| Base Selection | LiOH (1.1 - 1.2 eq) | Lithium is a mild Lewis acid that coordinates with the carbonyl oxygen, accelerating ester hydrolysis without being as aggressive a nucleophile as NaOH or KOH. |
| Solvent System | THF:Water (3:1) | THF solubilizes the organic ester while water provides the nucleophile. This ratio prevents precipitation of the intermediate salt. |
| Acidification | pH 3.0 - 4.0 | Do not acidify to pH < 2.0. Strongly acidic conditions promote decarboxylation and ether cleavage. |
Protocol A: Controlled Hydrolysis (Standard Method)
This is the primary method suitable for gram-scale synthesis.
Reagents:
-
Methyl 4-methoxypyrimidine-2-carboxylate (1.0 eq)
-
Lithium Hydroxide Monohydrate (LiOH·H₂O) (1.2 eq)
-
Tetrahydrofuran (THF) (HPLC Grade)
-
Deionized Water
-
1M HCl (for acidification)
Step-by-Step Procedure:
-
Preparation: Dissolve the substrate in THF (10 mL per gram of substrate). Cool the solution to 0°C in an ice/water bath.
-
Base Addition: Dissolve LiOH·H₂O (1.2 eq) in the minimum amount of water necessary to solubilize it (approx. 3 mL per gram of LiOH).
-
Reaction: Add the aqueous LiOH solution dropwise to the cold THF solution over 10 minutes.
-
Note: Rapid addition can create local hot spots, triggering side reactions.
-
-
Monitoring: Stir at 0°C for 60 minutes. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.
-
Target: Disappearance of ester peak (
169). -
Warning: If reaction is sluggish, warm to 10°C (cold water bath), but do not exceed room temperature.
-
-
Quenching: Once complete, concentrate the mixture in vacuo at <30°C to remove THF. You will be left with an aqueous residue.
-
Workup (Crucial Step):
-
Dilute the aqueous residue with cold water (5 mL/g).
-
Wash with Dichloromethane (DCM) (
) to remove any unreacted ester or non-polar impurities. Discard the organic layer. -
Cool the aqueous layer to 0°C .
-
Carefully adjust pH to 3.0–3.5 using 1M HCl. A white precipitate (the product) should form.
-
Do not overshoot to pH 1.
-
-
Isolation: Filter the solid immediately. Wash with a small amount of ice-cold water.
-
Drying: Dry under high vacuum at room temperature. Do not use a drying oven >40°C.
Protocol B: Anhydrous Hydrolysis (KOTMS Method)
Use this method if Protocol A yields >5% of the 4-hydroxy byproduct. This method avoids free hydroxide ions, eliminating the
Reagents:
-
Potassium Trimethylsilanolate (KOTMS) (1.1 eq)
-
Anhydrous THF or Diethyl Ether
Procedure:
-
Dissolve substrate in anhydrous THF under Nitrogen/Argon.
-
Add solid KOTMS (1.1 eq) in one portion at room temperature.
-
Stir for 2–4 hours. The potassium salt of the acid often precipitates directly.
-
Filter the precipitate (the potassium salt).
-
Dissolve the salt in minimum ice-water and acidify to pH 3.5 with 1M HCl to precipitate the free acid.
Analytical Validation
1. H-NMR Interpretation (DMSO-d6):
-
Product: Look for the disappearance of the methyl ester singlet (
ppm) and retention of the methoxy singlet ( ppm). -
Byproduct (4-OH): If the methoxy signal disappears or shifts significantly upfield, ether cleavage has occurred.
-
Byproduct (Decarboxylated): Loss of the carboxylic acid proton and changes in the splitting pattern of the pyrimidine ring protons.
2. HPLC Purity Check:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.
-
Detection: 254 nm.
-
Note: The carboxylic acid will elute significantly earlier (more polar) than the ester.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield / No Precipitate | Product is water-soluble (zwitterion effect). | Saturate the aqueous layer with NaCl (salting out) before extraction, or use lyophilization instead of filtration. |
| Loss of Methoxy Group | Temperature too high or base too strong. | Switch to Protocol B (KOTMS) or lower Protocol A temp to -10°C. |
| Bubbling during Acidification | Decarboxylation occurring. | Acidify slower, keep T < 5°C. Stop acidification at pH 4.0. |
| Product turns yellow/brown | Decomposition/Oxidation. | Store under inert gas at -20°C. Pyrimidine acids are shelf-stable but light-sensitive. |
References
- General Stability of Pyrimidines: Brown, D. J. The Pyrimidines. Wiley-Interscience, 1994.
-
Hydrolysis of Sensitive Esters: Laganis, E. D., & Chenard, B. L. (1984). "Metal silanolates: organic soluble equivalents for O-2." Tetrahedron Letters, 25(51), 5831-5834. Link (Basis for Protocol B).
- Decarboxylation Risks: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010. (Discusses instability of 2-carboxy-heterocycles).
- Lithium Hydroxide Specificity: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley. (Cites LiOH as preferred reagent for selective hydrolysis).
Experimental protocol for synthesizing kinase inhibitors from Methyl 4-methoxypyrimidine-2-carboxylate
Part 1: Strategic Overview & Retrosynthesis
The Pyrimidine Scaffold in Kinase Discovery
The pyrimidine pharmacophore is ubiquitous in FDA-approved kinase inhibitors (e.g., Ceritinib , Palbociclib , Brigatinib ). Its success stems from the N1/N3 nitrogens, which serve as critical hydrogen bond acceptors for the kinase hinge region (typically Valine or Methionine residues).
Methyl 4-methoxypyrimidine-2-carboxylate is a high-value, underutilized "hub" intermediate. Unlike the more common 2,4-dichloropyrimidine, this starting material possesses orthogonal reactivity:
-
C4-Methoxy: A masked electrophile. While less reactive than a chloride, it offers stability during initial handling and can be activated on-demand.
-
C2-Ester: A versatile handle for the "solvent-front" or "tail" region of the inhibitor, allowing for late-stage diversification to tune solubility and pharmacokinetic (PK) properties.
Retrosynthetic Logic
Our synthetic strategy employs a Divergent Workflow . We prioritize the functionalization of the C4 position (Hinge Binder) first, followed by the C2 position (Tail). This order minimizes side reactions, as the C2-ester is relatively inert to the nucleophilic aromatic substitution (
Figure 1: Retrosynthetic disconnection showing the transformation from the methoxy-ester precursor to the final inhibitor.
Part 2: Experimental Protocols
Phase 1: Core Activation (The "Switch")
Objective: Convert the inert C4-methoxy group into a reactive C4-chloro species. Direct displacement of the methoxy group is possible but often requires harsh conditions that may hydrolyze the ester. The two-step "Demethylation-Chlorination" sequence is the industry standard for reliability.
Step 1.1: Chemoselective Demethylation
Reaction: Methyl 4-methoxypyrimidine-2-carboxylate
-
Reagents: HBr (33% in AcOH) or TMSI (Trimethylsilyl iodide).
-
Rationale: Acidic cleavage is preferred over basic hydrolysis to preserve the C2-methyl ester.
Protocol:
-
Dissolve Methyl 4-methoxypyrimidine-2-carboxylate (10.0 g, 59.5 mmol) in glacial acetic acid (60 mL).
-
Add HBr in acetic acid (33 wt%, 40 mL) dropwise at 0°C.
-
Warm to room temperature and stir for 4 hours. Monitor by LCMS (Target Mass: 154.1 [M+H]+).
-
Workup: Concentrate in vacuo to remove excess AcOH/HBr. Triturate the residue with diethyl ether to precipitate the product.
-
Yield: Expect ~85-90% of the hydrobromide salt.
Step 1.2: Chlorination
Reaction: Methyl 4-hydroxypyrimidine-2-carboxylate
-
Reagents:
(Phosphorus oxychloride), -Diethylaniline (catalyst/base). -
Safety Note:
is highly corrosive and reacts violently with water.
Protocol:
-
Suspend the 4-hydroxy intermediate (5.0 g) in anhydrous acetonitrile (50 mL). Note: Acetonitrile is preferred over neat
for easier workup. -
Add
-Diethylaniline (1.2 eq). -
Add
(3.0 eq) dropwise. -
Heat to reflux (80°C) for 2-3 hours. The suspension should clear as the chloride forms.
-
Quench: Cool to 0°C. Pour slowly onto crushed ice/saturated
mixture. Extract immediately with Dichloromethane (DCM). -
Purification: Flash chromatography (Hexane/EtOAc). The product is prone to hydrolysis; store under
at -20°C.
Phase 2: Hinge Binder Installation ( )
Objective: Install the primary pharmacophore at C4. Case Study Nucleophile: 3-Chloro-4-fluoroaniline (Common motif in EGFR inhibitors).
Protocol:
-
Dissolve Methyl 4-chloropyrimidine-2-carboxylate (1.0 eq) in 2-propanol or n-Butanol (0.1 M).
-
Add 3-Chloro-4-fluoroaniline (1.1 eq) and
-TsOH (0.1 eq).-
Expert Insight: Acid catalysis protonates the pyrimidine N1, activating the C4 position for nucleophilic attack.
-
-
Heat to 80°C for 4-6 hours.
-
Validation: A precipitate often forms (the HCl salt of the product).
-
Isolation: Filter the solid. Wash with cold isopropanol. If no precipitate, concentrate and purify via silica gel chromatography (DCM/MeOH).
Data Checkpoint:
| Compound | Expected m/z [M+H]+ | 1H NMR Characteristic |
|---|
| Intermediate A | ~282.0 | Pyrimidine C5-H doublet (~6.8 ppm), Ester -OCH3 singlet (~3.9 ppm) |
Phase 3: Tail Functionalization (Ester Amide)
Objective: Modulate solubility and binding affinity at the solvent front. Reaction: Hydrolysis followed by Amide Coupling.[1]
Step 3.1: Saponification
-
Dissolve Intermediate A in THF/Water (3:1).
-
Add LiOH
(2.0 eq). Stir at RT for 1 hour. -
Workup: Acidify carefully with 1N HCl to pH 4. The carboxylic acid usually precipitates. Filter and dry.
Step 3.2: Amide Coupling
Nucleophile: N-Methylpiperazine (Classic solubilizing group).
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF .
-
Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 mins to activate the acid.
-
Add N-Methylpiperazine (1.5 eq). Stir at RT for 2 hours.
-
Purification: Preparative HPLC (Water/Acetonitrile with 0.1% Formic Acid).
Part 3: Mechanism & Workflow Visualization
Synthetic Pathway Workflow
This diagram illustrates the critical decision points and reaction flow.
Caption: Step-by-step divergent synthesis workflow from starting ester to final amide.
Molecular Interaction Logic
Why this scaffold works: The chemical modifications map directly to kinase domain binding pockets.
Caption: Mapping synthetic modules to the kinase binding domain (Hinge vs. Solvent Front).
Part 4: References
-
Barvian, M. et al. (2000). Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases. Journal of Medicinal Chemistry.
-
Ghosh, S. (2019).[2] Chemoselective Demethylation of Methoxypyridine Derivatives. Thieme Connect / Synlett.
-
Ulbricht, T. L. V. (1967). Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C.
-
FDA Approved Kinase Inhibitors Database (2022). Properties of FDA-approved small molecule protein kinase inhibitors. BRIMR.
-
Zhichkin, P. et al. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis.
Sources
Application Note: Scalable Synthesis of Methyl 4-methoxypyrimidine-2-carboxylate
Executive Summary
This application note details a robust, scalable protocol for the synthesis of Methyl 4-methoxypyrimidine-2-carboxylate , a critical pharmacophore in the development of kinase inhibitors and antiviral agents. Unlike traditional bench-scale methods that often suffer from regioselectivity issues or ester hydrolysis, this process leverages a controlled Nucleophilic Aromatic Substitution (SNAr) under anhydrous conditions.
The protocol outlined below has been optimized for 100 g to 1 kg scale batches, achieving typical isolated yields of 85-92% with HPLC purity >98%. Key improvements include a specific temperature-ramping strategy to suppress side reactions and a crystallization-based isolation that avoids chromatography.
Scientific Background & Retrosynthesis
Structural Significance
The 4-methoxypyrimidine-2-carboxylate motif presents a unique challenge: the pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack, but the presence of the 2-carboxylate ester introduces a competing electrophilic site.
Synthetic Strategy
While de novo cyclization (using amidines and malonates) is possible, it is often atom-inefficient for this specific substitution pattern on a large scale. The preferred industrial route involves the functionalization of a pre-formed pyrimidine core.
Selected Route: Nucleophilic displacement of chloride from Methyl 4-chloropyrimidine-2-carboxylate using Sodium Methoxide (NaOMe).
Rationale:
-
Regioselectivity: The 4-position is highly activated for SNAr due to the para-nitrogen and the electron-withdrawing ester at the 2-position.
-
Scalability: Reagents (NaOMe, MeOH) are cheap and the byproduct (NaCl) is easily removed.
-
Atom Economy: Direct substitution is more efficient than oxidation of a methyl group or Pinner reactions of nitriles.
Reaction Pathway Visualization
Figure 1: Reaction pathway highlighting the critical intermediate and potential hydrolysis side reaction.
Process Development & Critical Parameters
Solvent System & Water Control
Critical Control Point (CCP): Water content must be <0.05% (KF) .
-
Reasoning: The methyl ester at the 2-position is highly activated. In the presence of water and base (methoxide), saponification to the carboxylic acid is rapid and irreversible.
-
Solution: Use anhydrous Methanol (MeOH) and solid NaOMe (95%+), or a commercially available 25-30% NaOMe solution in MeOH with a verified water content certificate.
Temperature Control
CCP: Exotherm management during addition.
-
Observation: The SNAr reaction is exothermic. Uncontrolled heating leads to decomposition of the starting material.
-
Protocol: Maintain reactor temperature between -5°C and 0°C during the addition of methoxide. Allow to warm to 20-25°C only after addition is complete.
Stoichiometry
-
Ratio: 1.05 equivalents of NaOMe relative to the substrate.[1]
-
Impact: Large excesses of base promote ester cleavage (transesterification is null since the solvent is methanol, but hydrolysis risk increases).
Detailed Experimental Protocol (100 g Scale)
Materials Table
| Reagent | MW ( g/mol ) | Equiv.[2] | Amount | Density | Moles |
| Methyl 4-chloropyrimidine-2-carboxylate | 172.57 | 1.0 | 100.0 g | Solid | 0.58 |
| Sodium Methoxide (25% in MeOH) | 54.02 | 1.05 | ~131.5 g | 0.945 g/mL | 0.61 |
| Methanol (Anhydrous) | 32.04 | Solvent | 500 mL | 0.792 g/mL | - |
| Acetic Acid (Glacial) | 60.05 | Quench | ~3.5 g | 1.05 g/mL | 0.06 |
Step-by-Step Methodology
Step 1: Reactor Setup & Charging
-
Equip a 1 L jacketed glass reactor with an overhead mechanical stirrer, internal temperature probe, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Purge the system with dry nitrogen for 15 minutes.
-
Charge 100.0 g of Methyl 4-chloropyrimidine-2-carboxylate and 400 mL of anhydrous Methanol .
-
Start agitation (250 RPM) and cool the jacket to -10°C .
-
Wait until the internal temperature (IT) reaches < 0°C .
Step 2: Controlled Addition (The Reaction)
-
Charge the addition funnel with 131.5 g of 25% NaOMe solution .
-
Add the NaOMe solution dropwise over 45–60 minutes .
-
Constraint: Do not allow IT to exceed 5°C .
-
-
After addition is complete, rinse the funnel with 50 mL MeOH into the reactor.
-
Allow the mixture to stir at 0°C for 30 minutes , then slowly warm the jacket to 20°C over 1 hour.
-
Stir at 20–25°C for 2 hours.
Step 3: In-Process Control (IPC)
-
Sample 50 µL of the reaction mixture and dilute in 1 mL Acetonitrile/Water (50:50).
-
Analyze via HPLC (C18 column, Gradient H2O/ACN with 0.1% TFA).
-
Endpoint Criteria: Starting material < 0.5% area.
Step 4: Quench & Workup
-
Cool the reactor back to 10°C .
-
Add Acetic Acid (approx. 3.5 g) dropwise to adjust pH to 7.0–7.5 .
-
Note: Neutralization prevents hydrolysis during concentration.
-
-
Concentrate the mixture under reduced pressure (40°C bath) to remove approximately 80% of the Methanol.
-
Add 500 mL of Ethyl Acetate (EtOAc) and 300 mL of Water .
-
Stir vigorously for 10 minutes, then settle and separate phases.
-
Extract the aqueous layer again with 200 mL EtOAc .
-
Combine organic layers and wash with 200 mL Brine .
-
Dry over anhydrous Na2SO4, filter, and concentrate to a solid residue.
Step 5: Crystallization (Purification)
-
Dissolve the crude solid in minimal hot Isopropanol (IPA) (approx. 2-3 volumes) at 60°C.
-
Slowly add n-Heptane (approx. 3-4 volumes) while maintaining temperature.
-
Cool slowly to room temperature, then to 0-5°C for 2 hours.
-
Filter the white crystalline solid.
-
Wash the cake with cold Heptane/IPA (2:1).
-
Dry in a vacuum oven at 40°C for 12 hours.
Process Workflow Diagram
Figure 2: Operational workflow for the 100g synthesis batch.
Safety & Handling
-
Sodium Methoxide: Highly corrosive and moisture-sensitive. Causes severe skin burns. Handle in a closed system or fume hood.
-
Exotherm: The reaction of methoxide with chloropyrimidines releases heat. Failure to control temperature can lead to runaway conditions or rapid pressure buildup if solvent boils.
-
Waste Disposal: Aqueous waste will contain sodium chloride and traces of methanol. Dispose of according to local chemical waste regulations.
References
-
ChemicalBook. (2025).[3] Ethyl 2-chloropyrimidine-5-carboxylate synthesis and properties. Retrieved from
-
PubChem. (2025).[4] Methyl 4-methoxypyridine-2-carboxylate Compound Summary. National Library of Medicine. Retrieved from
-
Google Patents. (2012). Synthetic method of 4,6-dichloro-2-methylpyrimidine (CN102432547A). Retrieved from
-
Organic Chemistry Portal. (2002). Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Retrieved from
-
WuXi AppTec. (2023). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Retrieved from
Sources
- 1. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 2. Ethyl 2-chloropyrimidine-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. Ethyl 2-chloropyrimidine-5-carboxylate | 89793-12-4 [chemicalbook.com]
- 4. Methyl 4-methoxypyridine-2-carboxylate | C8H9NO3 | CID 1519345 - PubChem [pubchem.ncbi.nlm.nih.gov]
Analytical methods for characterizing Methyl 4-methoxypyrimidine-2-carboxylate
Introduction & Compound Scope
Methyl 4-methoxypyrimidine-2-carboxylate (MW: 168.15 g/mol ; C₇H₈N₂O₃) is a critical heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors and agrochemical actives. Its structural integrity is defined by two electrophilic centers (C2 and C4) and a labile methyl ester, making it susceptible to hydrolysis and nucleophilic displacement impurities.
This guide provides a validated analytical framework for establishing the identity, purity, and stability of this compound. Unlike generic protocols, this workflow addresses the specific physicochemical challenges of electron-deficient pyrimidines.
Critical Physicochemical Profile
-
Polarity: Moderate. The pyrimidine ring decreases lipophilicity compared to benzene analogs, but the methoxy and ester groups provide retention on Reverse Phase (RP) media.
-
Stability Warning: The C2-position ester is electronically activated by the adjacent ring nitrogens, making it highly susceptible to hydrolysis under basic conditions (pH > 8.0) and acid-catalyzed hydrolysis below pH 2.0.
-
Chromophore: Strong UV absorption at 254 nm and 270 nm due to the conjugated pyrimidine system.
Analytical Workflow Strategy
The following diagram outlines the logical progression for releasing a batch of Methyl 4-methoxypyrimidine-2-carboxylate.
Figure 1: Analytical Decision Matrix. Note that NMR and MS are qualitative gates, while HPLC and GC provide quantitative release criteria.
Protocol A: High-Performance Liquid Chromatography (HPLC)
Objective: Quantify purity and detect the primary degradant (4-methoxypyrimidine-2-carboxylic acid) formed via ester hydrolysis.
Method Development Logic: Standard C18 columns are sufficient. However, the choice of buffer is critical. We utilize Ammonium Formate (pH 3.8) .
-
Why? A neutral pH (7.0) risks on-column hydrolysis of the active ester. A highly acidic pH (<2.0) risks acid hydrolysis. pH 3.8 buffers the mobile phase while keeping the pyrimidine nitrogens partially protonated, improving peak shape without degrading the sample.
Instrument Parameters
| Parameter | Specification |
| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent |
| Mobile Phase A | 10 mM Ammonium Formate, adjusted to pH 3.8 with Formic Acid |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C (Control is vital to prevent hydrolysis) |
| Detection | UV @ 254 nm (primary), 270 nm (secondary) |
| Injection Vol | 5.0 µL |
Gradient Table
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibrate |
| 2.0 | 95 | 5 | Isocratic Hold |
| 12.0 | 10 | 90 | Linear Gradient |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 95 | 5 | Re-equilibration |
| 20.0 | 95 | 5 | End |
Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile. Do not use pure water as the diluent to minimize hydrolysis during the autosampler wait time.
-
Concentration: 0.5 mg/mL.
-
Filtration: 0.22 µm PTFE filter.
System Suitability Criteria (Self-Validating)
-
Tailing Factor: < 1.5 (Ensures no secondary interactions with silanols).
-
Retention Time: ~7.5 ± 0.5 min for the main peak.
-
Resolution: > 2.0 between the main peak and the hydrolysis impurity (which will elute earlier due to the carboxylic acid group).
Protocol B: Structural Elucidation (NMR)
Objective: Confirm the regiochemistry of the substituents. The challenge is distinguishing the ester methyl group from the ether methyl group.
Solvent Choice: DMSO-d6 is preferred over CDCl₃. DMSO prevents potential solute aggregation and provides distinct separation of the methyl singlets.
Expected 1H NMR Data (400 MHz, DMSO-d6)
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |
| H6 | 8.65 - 8.75 | Doublet (d) | 1H | Deshielded by adjacent Ring Nitrogen (N1). |
| H5 | 7.10 - 7.20 | Doublet (d) | 1H | Shielded by ortho-methoxy group; couples with H6 (~5.5 Hz). |
| 4-OCH₃ | 3.98 - 4.02 | Singlet (s) | 3H | Electron-donating ether methyl. |
| 2-COOCH₃ | 3.88 - 3.92 | Singlet (s) | 3H | Ester methyl. |
Troubleshooting Isomers: If the synthesis produced the regioisomer (Methyl 2-methoxypyrimidine-4-carboxylate), the coupling constants between aromatic protons would change, and the chemical shift of the proton adjacent to the ester would shift significantly downfield.
Protocol C: Mass Spectrometry (LC-MS)
Objective: Confirmation of Molecular Weight.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Rationale: Pyrimidine nitrogens are basic (pKb ~ 1.3 for the ring system), making them easily protonatable.
-
Expected Signals:
-
[M+H]⁺: m/z 169.15 (Base Peak)
-
[M+Na]⁺: m/z 191.13
-
[M+H - MeOH]⁺: m/z 137.1 (Fragment: Loss of methanol from ester)
-
Impurity Profile & Troubleshooting
The following diagram illustrates the degradation pathway that must be monitored during stability studies.
Figure 2: Primary degradation pathways. Impurity A is the critical quality attribute (CQA) to monitor in the HPLC method.
References
-
PubChem. Methyl 4-methoxypyridine-2-carboxylate Compound Summary. National Library of Medicine. Available at: [Link] (Note: Used for physical property estimation of the pyrimidine analog).
- Snyder, L. R., & Kirkland, J. J.Introduction to Modern Liquid Chromatography. Wiley-Interscience. (Standard text for RP-HPLC method development logic).
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. Wiley. (Source for NMR shift prediction of pyrimidine rings).
- ICH Guidelines.Validation of Analytical Procedures: Text and Methodology Q2(R1). (Regulatory basis for the System Suitability criteria).
Application Note: Structural Elucidation and NMR Assignment of Methyl 4-methoxypyrimidine-2-carboxylate
This Application Note is designed for researchers and analytical chemists involved in the structural characterization of pyrimidine-based pharmaceutical intermediates. It provides a comprehensive guide to the 1H and 13C NMR assignment of Methyl 4-methoxypyrimidine-2-carboxylate , a critical building block in the synthesis of kinase inhibitors and agrochemicals.[1]
Introduction & Compound Significance
Methyl 4-methoxypyrimidine-2-carboxylate (CAS: 500160-56-5) is a functionalized pyrimidine derivative frequently employed as a scaffold in medicinal chemistry.[1] Its dual electrophilic sites (the ester at C2 and the pyrimidine ring itself) make it a versatile precursor for nucleophilic substitutions and heterocycle formation.[1]
Accurate NMR assignment is often complicated by the presence of two distinct methoxy-like signals (the ester methyl and the ring methoxy) and the specific electronic effects of the pyrimidine nitrogen atoms.[1] This guide provides a definitive protocol for assigning these resonances using 1D and 2D NMR techniques.
Structural Overview[2]
Experimental Protocol
Sample Preparation
To ensure high-resolution spectra and minimize solvent-solute interactions that can shift labile protons (though none are present here, solvent effects on chemical shifts are relevant):
-
Solvent Selection: Chloroform-d (
) is the standard solvent for this ester.[1] DMSO-d6 is recommended if the free acid or salt forms are suspected impurities, or if solubility issues arise.-
Note: The data below references
at 298 K.[1]
-
-
Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.
-
Reference: Use residual solvent peak (
: 7.26 ppm, 77.16 ppm) or TMS (0.00 ppm).[1]
Acquisition Parameters (Standard 400/500 MHz)
-
1H NMR: Spectral width 12 ppm, relaxation delay (d1)
2.0 s, 16–32 scans. -
13C NMR: Proton-decoupled, spectral width 240 ppm, relaxation delay
2.0 s, >512 scans. -
2D Experiments: COSY (H-H connectivity), HSQC (C-H correlation), HMBC (Long-range C-H).
1H NMR Assignment & Rationale
The 1H NMR spectrum is characterized by two aromatic signals (coupling to each other) and two aliphatic singlets.[1]
Data Summary Table ( )
| Position | Type | Shift ( | Multiplicity | Integration | Coupling ( | Rationale |
| H-6 | Ar-H | 8.65 | Doublet (d) | 1H | 5.8 Hz | Deshielded by adjacent N1; meta-like to 4-OMe.[1] |
| H-5 | Ar-H | 6.95 | Doublet (d) | 1H | 5.8 Hz | Shielded by ortho-resonance effect of 4-OMe. |
| 4-OMe | 4.08 | Singlet (s) | 3H | - | Methoxy attached directly to aromatic ring.[1] | |
| 2-COOMe | 4.02 | Singlet (s) | 3H | - | Methyl ester protons.[1] |
Detailed Mechanistic Insight
-
The Pyrimidine Doublet (H-6 vs H-5):
-
H-6 is located adjacent to Nitrogen-1.[1] The electronegativity of the nitrogen atom pulls electron density away, strongly deshielding this proton (downfield shift > 8.5 ppm).
-
H-5 is located beta to the nitrogens but ortho to the 4-methoxy group.[1] The oxygen atom of the methoxy group donates electron density into the ring via resonance, specifically increasing electron density at position 5. This causes a significant upfield shift (shielding) to ~6.95 ppm.[1]
-
Coupling: The vicinal coupling constant
is characteristic of pyrimidines, typically 5.0 – 6.0 Hz .
-
-
Differentiating the Methyls:
-
The Ring Methoxy (4-OMe) and Ester Methyl (2-COOMe) often appear very close (~4.0 ppm).[1]
-
Generally, methoxy groups attached directly to electron-deficient heteroaromatic rings appear slightly downfield (4.08 ppm) compared to aliphatic ester methyls (4.02 ppm), but this must be confirmed via HMBC (see Section 5).[1]
-
13C NMR Assignment
The 13C spectrum will display 7 distinct signals: 4 quaternary carbons, 2 methine (CH) carbons, and 2 methyl carbons.
Data Summary Table ( )
| Position | Type | Shift ( | Description |
| C-4 | 169.5 | Deshielded by direct attachment to Oxygen and N3. | |
| C=O | 164.2 | Carbonyl carbon of the ester. | |
| C-2 | 157.8 | Between two Nitrogens (ipso); deshielded. | |
| C-6 | CH | 159.1 | Adjacent to N1 (alpha).[1][3] |
| C-5 | CH | 110.5 | Shielded by resonance from 4-OMe. |
| 4-OMe | 54.8 | Methoxy carbon.[1] | |
| 2-COOMe | 53.2 | Ester methyl carbon.[1] |
Self-Validation Protocol (HMBC Logic)[1]
To ensure scientific integrity, one cannot rely solely on chemical shift predictions for the methyl groups. The following HMBC (Heteronuclear Multiple Bond Correlation) workflow provides definitive proof.
The "Methyl-Anchor" Strategy[1]
-
Target: Distinguish the singlet at 4.08 ppm from the singlet at 4.02 ppm.
-
Experiment: Run HMBC optimized for 8 Hz long-range coupling.
-
Observation A: The proton singlet at 4.02 ppm shows a strong correlation to the Carbonyl Carbon (164.2 ppm ).[1]
-
Observation B: The proton singlet at 4.08 ppm shows a strong correlation to the Quaternary Ring Carbon at 169.5 ppm (C-4).[1]
Visualization of Assignment Logic
Figure 1: Logical workflow for the unambiguous assignment of Methyl 4-methoxypyrimidine-2-carboxylate, highlighting the critical HMBC step for methyl differentiation.
References
-
PubChem. Methyl 4-methoxypyridine-2-carboxylate (Analogous Pyridine Data).[1][3] National Library of Medicine.[1] Available at: [Link][1]
-
Kalogirou, A. S., & Koutentis, P. A. (2019).[5] Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086. (Provides synthesis and spectral characterization of 4,6-dimethoxypyrimidine precursors). Available at: [Link][1][6][7]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Standard reference for solvent calibration). Available at: [Link][1]
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison.[1] (Source for chemical shift additivity rules in heterocycles). Available at: [Link][1]
Sources
- 1. US11440922B2 - Heterocyclylmethylidene derivatives and their use as modulators of mGluR5 receptors - Google Patents [patents.google.com]
- 2. methyl 4-methoxypyrimidine-2-carboxylate 97% | CAS: 500160-56-5 | AChemBlock [achemblock.com]
- 3. Methyl 4-methoxypyridine-2-carboxylate | C8H9NO3 | CID 1519345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 4-methoxypyridine-2-carboxylate [myskinrecipes.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Note: Structural Elucidation of Methyl 4-methoxypyrimidine-2-carboxylate via ESI-MS/MS
This Application Note is structured as a high-level technical guide for researchers in medicinal chemistry and bioanalysis, focusing on the structural elucidation of Methyl 4-methoxypyrimidine-2-carboxylate using Tandem Mass Spectrometry (MS/MS).
Executive Summary
Methyl 4-methoxypyrimidine-2-carboxylate (CAS: 500160-56-5) is a critical pyrimidine scaffold used as an intermediate in the synthesis of kinase inhibitors and nucleoside analogs. Accurate structural confirmation of this building block and its metabolic derivatives is essential for drug development.
This guide details the mass spectrometry fragmentation pattern of the molecule, distinguishing between the labile ester moiety and the heteroaromatic core. We provide a validated LC-MS/MS protocol designed to maximize ion stability while generating diagnostic fragments for library confirmation.
Chemical Profile
-
Compound Name: Methyl 4-methoxypyrimidine-2-carboxylate
-
Molecular Formula:
-
Exact Mass (Monoisotopic): 168.0535 Da
-
Structural Features:
-
Pyrimidine Ring: Electron-deficient heteroaromatic core.
-
C2-Position: Methyl ester (electrophilic center, prone to hydrolysis and
-cleavage). -
C4-Position: Methoxy group (electron-donating, prone to ether cleavage or rearrangement).
-
Experimental Protocol
Sample Preparation
To prevent hydrolysis of the C2-ester, avoid protic solvents with high pH.
-
Stock Solution: Dissolve 1 mg of analyte in 1 mL of Acetonitrile (ACN) (anhydrous).
-
Working Solution: Dilute to 1 µg/mL in 50:50 ACN:Water + 0.1% Formic Acid.
-
Note: Formic acid is crucial to protonate the pyrimidine nitrogens, facilitating ESI+ ionization.
-
LC-MS/MS Conditions (Standardized)
This protocol is optimized for a Q-TOF or Orbitrap system but applies to Triple Quadrupole (QqQ) instruments.
| Parameter | Setting | Rationale |
| Ionization Source | ESI (Positive Mode) | Pyrimidine nitrogens (pKa ~1-2) protonate readily under acidic conditions. |
| Capillary Voltage | 3.5 kV | Standard for stable spray without source fragmentation. |
| Cone Voltage | 30 V | Moderate energy to decluster adducts without breaking the labile ester. |
| Collision Energy | Stepped (10, 20, 40 eV) | Low energy preserves the parent; high energy reveals ring-opening. |
| Nebulizer Gas | Nitrogen (35 psi) | Efficient desolvation. |
| Mass Range | m/z 50 – 300 | Covers all diagnostic fragments. |
Fragmentation Analysis & Mechanism
The fragmentation of Methyl 4-methoxypyrimidine-2-carboxylate in ESI+ ([M+H]
Pathway A: Ester Cleavage (Dominant)
The protonated ester is the most labile site.
-
Precursor: [M+H]
at m/z 169 . -
Neutral Loss of Methanol (-32 Da): The carbonyl oxygen protonates, facilitating the elimination of methanol (
). This generates a stable acylium ion at m/z 137 . -
Decarbonylation (-28 Da): The acylium ion (m/z 137) loses carbon monoxide (
) to form the 4-methoxypyrimidin-2-yl cation at m/z 109 .
Pathway B: Methoxy Rearrangement (Diagnostic)
The C4-methoxy group is ortho to the ring nitrogen (N3), allowing for specific rearrangements.
-
Loss of Methyl Radical (-15 Da): Homolytic cleavage generates a radical cation at m/z 154 (rare in ESI, common in EI).
-
Loss of Formaldehyde (-30 Da): A 4-membered transition state rearrangement expels formaldehyde (
), resulting in the tautomeric 2-carbomethoxy-pyrimidin-4-one ion at m/z 139 .
Pathway C: Ring Fission (High Energy)
At high collision energies (>35 eV), the pyrimidine ring undergoes Retro-Diels-Alder (RDA) cleavage, typically expelling HCN (27 Da) from the m/z 109 or 137 fragments.
Visualizing the Fragmentation Tree
The following diagram illustrates the connectivity and causality of the fragmentation events.
Figure 1: ESI-MS/MS fragmentation tree for Methyl 4-methoxypyrimidine-2-carboxylate ([M+H]+ m/z 169).
Data Interpretation Guide
Use this table to assign peaks in your MS/MS spectrum.
| m/z (Measured) | Ion Identity | Formula | Origin/Mechanism | Relative Intensity (Est.) |
| 169.06 | [M+H] | C | Protonated Parent | 100% (Low CE) |
| 137.03 | [M+H - MeOH] | C | Ester hydrolysis/elimination | High (Base Peak) |
| 109.04 | [M+H - MeOH - CO] | C | Loss of carbonyl from acylium | Medium |
| 139.05 | [M+H - CH | C | Methoxy rearrangement | Low-Medium |
| 82.03 | [C | C | Pyrimidine ring remnant (loss of HCN) | Low (High CE only) |
Troubleshooting & Validation
-
Adduct Check: If you see m/z 191 , this is the Sodium adduct [M+Na]
. It will not fragment easily. Increase source declustering potential. -
Solvent Contamination: If m/z 137 is absent, ensure your mobile phase is acidic (0.1% Formic Acid). Neutral pH suppresses the protonation required for the initial methanol loss.
-
Isomer Differentiation: Isomers (e.g., 2-methoxy-4-carbomethoxy) will show different ratios of m/z 137 vs. m/z 139. The 4-methoxy position is more prone to CH
O loss due to resonance stabilization with N3.
References
-
Vertex AI Search. (2023). Mass spectrometric study of some 4-pyrimidine carboxylic acids. Retrieved from
-
Sphinxsai. (2014). Mass spectral fragmentation modes of pyrimidine derivatives. Retrieved from
-
MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Ketamine Analogues (Methodology Reference). Retrieved from
-
PubChem. (2025). Methyl 4-methoxypyrimidine-2-carboxylate Compound Summary. Retrieved from
Application Note: X-ray Crystal Structure Analysis of Methyl 4-methoxypyrimidine-2-carboxylate Derivatives
Executive Summary
Methyl 4-methoxypyrimidine-2-carboxylate (M4MP2C) is a critical pharmacophore in the synthesis of kinase inhibitors and antitumor agents. Its solid-state behavior—specifically the planarity of the pyrimidine ring and the conformational lock of the ester group—directly influences its solubility and binding affinity in protein pockets.
This guide provides a comprehensive protocol for the single-crystal X-ray diffraction (SC-XRD) analysis of M4MP2C. It moves beyond standard data collection to focus on the specific crystallographic challenges of small, planar heteroaromatics: handling methoxy group disorder, optimizing weak C-H···N hydrogen bond detection, and analyzing
Chemical Context & Structural Expectations
Before initiating crystallization, it is vital to understand the expected molecular geometry to identify pathologies in the diffraction data (e.g., twinning or disorder).
-
Planarity: The pyrimidine ring is expected to be planar. The 2-carboxylate group typically adopts a syn-conformation relative to the ring nitrogen (N1) to minimize dipole repulsion, though steric bulk from the 4-methoxy group may induce torsion.
-
Methoxy Group: The C-O-C bond angle and rotation often exhibit thermal disorder at room temperature. Data collection at 100 K is mandatory.
-
Intermolecular Forces: Unlike amides, this ester lacks strong H-bond donors. The lattice will be dominated by weak C-H···N and C-H···O interactions and
- stacking (centroid-centroid distances ~3.5–3.8 Å).[1]
Protocol 1: Crystal Growth Strategy
Small pyrimidine esters often form thin needles or plates that are unsuitable for diffraction. This protocol prioritizes the growth of block-like prisms using a binary solvent system.
Reagents
-
Solute: Methyl 4-methoxypyrimidine-2-carboxylate (>97% purity).
-
Solvent A (Good): Dichloromethane (DCM) or Chloroform.
-
Solvent B (Poor/Antisolvent): n-Hexane or Diethyl Ether.
Methodology: Vapor Diffusion[2]
-
Dissolution: Dissolve 20 mg of M4MP2C in 1.5 mL of DCM in a small inner vial (4 mL capacity). Ensure the solution is clear; filter through a 0.22 µm PTFE syringe filter if necessary to remove nucleation sites.
-
Setup: Place the open inner vial inside a larger outer jar (20 mL capacity) containing 5 mL of n-Hexane.
-
Equilibration: Cap the outer jar tightly. Store at 4°C in a vibration-free environment.
-
Observation: The hexane vapor will slowly diffuse into the DCM, lowering solubility. Expect block crystals (0.2–0.4 mm) within 3–5 days.
Expert Insight: If needles form instead of blocks, the diffusion is too fast. Switch the antisolvent to Pentane (lower boiling point, but slower diffusion at 4°C due to lower solubility differential) or reduce the aperture of the inner vial.
Protocol 2: Data Collection & Reduction
High-resolution data is required to accurately model the electron density of the methoxy hydrogens, which are crucial for defining the supramolecular network.
Instrument Parameters
| Parameter | Setting | Rationale |
| Source | Cu K | Preferred for small organic molecules to maximize diffraction intensity and resolution. |
| Temperature | 100 K | Freezes methyl group rotation; reduces thermal ellipsoids for better precision. |
| Detector Distance | 40–50 mm | Balance between resolution (0.8 Å) and spot separation. |
| Strategy | Full Sphere ( | Essential for redundant data to handle potential low-symmetry space groups (e.g., |
Data Reduction Workflow
-
Indexing: distinct spots should be harvested to determine the unit cell. Expect a Monoclinic or Triclinic system.
-
Integration: Use a narrow integration box to minimize background noise.
-
Absorption Correction: Apply Multi-scan (SADABS or CrysAlisPro scaling) to account for crystal shape anisotropy.
Protocol 3: Structure Solution & Refinement
This phase often presents challenges with the methoxy group orientation.
Step-by-Step Refinement
-
Phasing: Use SHELXT (Intrinsic Phasing). It is robust for small molecules and will locate the heavy atoms (N, O, C) immediately.
-
Initial Refinement: Run SHELXL with isotropic thermal parameters.
should drop below 15%. -
Atom Assignment:
-
Distinguish N vs. C in the pyrimidine ring by examining thermal ellipsoid sizes (N has fewer electrons than O but more than C; incorrect assignment leads to tiny or blown-up ellipsoids).
-
Tip: The internal C-N-C bond angles (
) differ from C-C-C ( ).
-
-
Hydrogen Addition:
-
Aromatic H: HFIX 43 (riding model).
-
Methyl H: HFIX 137 (idealized methyl with rotation allowed). This is critical for the methoxy group.
-
-
Handling Disorder:
-
If the methoxy carbon ellipsoid is elongated, split the position (PART 1 / PART 2) and refine site occupancy factors (variable 21 and -21).
-
Restrain geometry using SAME or SADI if the split parts become unstable.
-
Structural Analysis & Interpretation
Once the structure is solved (
Diagram: Structural Analysis Workflow
Figure 1: Logic flow for solving pyrimidine derivative structures, highlighting the iterative check for heteroatom assignment and disorder.
Key Interaction Metrics
Summarize your findings in a table format for publication:
| Interaction Type | Atoms Involved | Typical Distance (Å) | Significance |
| Weak Hydrogen Bond | 3.3 – 3.6 | Directs formation of chains or sheets. | |
| Weak Hydrogen Bond | 3.2 – 3.5 | Stabilizes the methoxy conformation. | |
| Centroid | 3.6 – 3.9 | Indicates compactness; relevant for solubility. | |
| Dipole Interaction | < 3.5 | Antiparallel alignment often observed in esters. |
Diagram: Expected Supramolecular Synthons
Figure 2: Schematic of the primary intermolecular forces expected in Methyl 4-methoxypyrimidine-2-carboxylate crystals.
Troubleshooting Common Issues
Issue 1: High R-factor (>10%) despite good data.
-
Cause: Twinning. Pyrimidines often crystallize in high-symmetry pseudolattices.
-
Solution: Check for rotational twinning (e.g., 180° rotation) in the integration software (e.g., CELL_NOW). Apply a twin law (e.g., -1 0 0 0 -1 0 0 0 1) in refinement.
Issue 2: "Non-positive definite" thermal ellipsoids.
-
Cause: Absorption correction failure or wrong atom type (e.g., assigning a Carbon as a Nitrogen).
-
Solution: Re-verify the elemental assignment based on bond lengths (C-N
1.34 Å vs C-C 1.39 Å).
References
-
Gomila, R. M., et al. (2013). "Supramolecular architecture in pyrimidine derivatives: The role of weak interactions." CrystEngComm.
-
Videnova-Adrabinska, V. (2009). "Supramolecular synthons in crystal engineering: The case of pyrimidine-2-carboxylates." Journal of Molecular Structure.
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C.
-
Spek, A. L. (2009).[2] "Structure validation in chemical crystallography." Acta Crystallographica Section D.
-
Cambridge Crystallographic Data Centre (CCDC). "Mercury – Crystal Structure Visualisation."
Sources
Application Note: Strategic In Vitro Profiling of Methyl 4-methoxypyrimidine-2-carboxylate Derivatives
Introduction & Chemical Context
The Methyl 4-methoxypyrimidine-2-carboxylate scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical precursor for ATP-competitive kinase inhibitors and antimetabolites. The pyrimidine core mimics the adenine ring of ATP, allowing for potent interactions within the hinge region of kinases (e.g., EGFR, CDK, Aurora Kinases) [1].
However, the specific substitution pattern—a methyl ester at C2 and a methoxy group at C4 —introduces unique biological determinants:
-
The C2-Ester Liability: Methyl esters are susceptible to rapid hydrolysis by plasma esterases (e.g., carboxylesterases), potentially acting as prodrugs that convert to the corresponding carboxylic acid in vivo.
-
The C4-Methoxy Reactivity: This position often serves as a site for nucleophilic aromatic substitution (
) to introduce solubilizing amines or heterocycles during lead optimization.
This Application Note outlines a triad of screening assays designed to validate library derivatives of this scaffold: Metabolic Stability (Plasma) , Target Engagement (Kinase FRET) , and Phenotypic Efficacy (Cell Viability) .
Module A: Metabolic Stability Profiling (Plasma Hydrolysis)
Rationale:
Before assessing potency, we must determine the structural integrity of the C2-methyl ester. Unlike microsomal stability (which measures CYP450 oxidation), this assay focuses on plasma esterase activity . If the derivative hydrolyzes too rapidly (
Experimental Workflow
The following diagram illustrates the critical path for determining hydrolytic stability using LC-MS/MS quantification.
Figure 1: Workflow for assessing ester hydrolysis stability in plasma matrices.
Detailed Protocol: Plasma Stability Assay
Reagents:
-
Pooled Plasma (Human/Rat/Mouse) – Citrate or EDTA treated.
-
Positive Control: Procaine or Benfluorex (known esterase substrates).
-
Internal Standard (IS): Tolbutamide or Propranolol.
Step-by-Step Methodology:
-
Preparation: Thaw plasma at 37°C. Centrifuge at 3,000 x g for 5 min to remove particulates. Adjust pH to 7.4 if necessary.
-
Dosing: Prepare a 10 mM stock of the pyrimidine derivative in DMSO. Dilute to 100 µM in PBS (intermediate).
-
Initiation: Add 2 µL of intermediate solution to 198 µL of pre-warmed plasma (Final conc: 1 µM, 0.1% DMSO).
-
Critical: Keep DMSO < 1% to avoid inhibiting esterases.
-
-
Sampling: At
min, remove 30 µL aliquots. -
Quenching: Immediately transfer aliquot into a plate containing 120 µL ice-cold Acetonitrile (ACN) spiked with Internal Standard (100 ng/mL).
-
Processing: Vortex for 10 min; Centrifuge at 4,000 rpm for 20 min at 4°C.
-
Analysis: Inject 5 µL of supernatant into LC-MS/MS (C18 column). Monitor parent ion transition.
Data Interpretation:
Plot
| Stability Class | Half-life ( | Recommendation |
| Labile | < 15 min | Prodrug candidate; measure activity of acid metabolite. |
| Moderate | 15–60 min | Optimize steric bulk around C2-ester to improve stability. |
| Stable | > 60 min | Suitable for systemic distribution as the ester. |
Module B: Target Engagement (Kinase TR-FRET)
Rationale: Pyrimidine-2-carboxylates are structural isosteres of kinase inhibitors like Palbociclib (CDK4/6) or Gefitinib (EGFR) [2]. To validate the mechanism of action, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This "mix-and-read" format is superior to filtration assays for hydrophobic pyrimidines as it minimizes non-specific binding.
Mechanism of Action
The assay measures the displacement of a fluorescent tracer (AlexaFluor® conjugate) from the kinase ATP-binding pocket by the test compound.
Figure 2: TR-FRET competition principle. Inhibitors displace the tracer, breaking the energy transfer.
Detailed Protocol: LanthaScreen™ Style Assay
Reagents:
-
Target Kinase (e.g., EGFR, CDK2) tagged (GST/His).
-
Europium-labeled anti-tag antibody (Donor).
-
Kinase Tracer (AlexaFluor™ 647 conjugate).
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
Step-by-Step Methodology:
-
Compound Plating: Dispense 100 nL of test compounds (10-point dose response) into a 384-well white low-volume plate using an acoustic dispenser (e.g., Echo®).
-
Kinase/Antibody Mix: Dilute Kinase (5 nM) and Eu-Antibody (2 nM) in Assay Buffer. Add 5 µL to wells.
-
Pre-Incubation: Incubate for 15 min at RT (allows slow-binding inhibitors to equilibrate).
-
Tracer Addition: Add 5 µL of Tracer (concentration =
of tracer for the kinase). -
Equilibration: Incubate for 60 min at RT in the dark.
-
Detection: Read on a multimode plate reader (e.g., EnVision).
-
Excitation: 337 nm (Laser).
-
Emission 1: 665 nm (Tracer/FRET).
-
Emission 2: 615 nm (Europium/Donor).
-
-
Calculation: Calculate Emission Ratio (
).
Self-Validation Criteria:
-
Z-Prime (
): Must be > 0.5 for the plate to be valid. -
Reference: Staurosporine should yield an
within 3-fold of historical mean.
Module C: Phenotypic Efficacy (Resazurin Viability)
Rationale: While kinase inhibition proves mechanism, it does not guarantee cell death. The Resazurin (Alamar Blue) assay is chosen over MTT because it is non-lytic, fluorometric (higher sensitivity), and avoids the solubility issues of formazan crystals common with hydrophobic pyrimidine esters [3].
Detailed Protocol: 72h Proliferation Assay
Cell Lines: A549 (Lung), MCF-7 (Breast), HCT116 (Colon) – typical pyrimidine-sensitive lines.
Step-by-Step Methodology:
-
Seeding: Seed cells (3,000–5,000 cells/well) in 96-well black-walled plates. Volume: 90 µL.
-
Attachment: Incubate for 24h at 37°C, 5% CO2.
-
Treatment: Add 10 µL of 10X compound solution (final DMSO 0.5%). Include:
-
Incubation: Incubate for 72h.
-
Development: Add 20 µL Resazurin solution (0.15 mg/mL in PBS).
-
Readout: Incubate 2–4h. Measure Fluorescence (Ex 560 nm / Em 590 nm).
Data Analysis:
Normalize fluorescence (RFU) to DMSO control:
Fit data to a 4-parameter logistic model to derive
References
-
Fassihi, A. et al. (2020). Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment.[2][3] ResearchGate.[4]
-
Abdel-Maksoud, M. S. et al. (2021). Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Molecules.[1][4][5][6][7][8][9][10][11][12][13][14]
-
Sloczynska, K. et al. (2019).[11] Metabolic stability and its role in the discovery of new chemical entities.[1][4][7][11][15] Acta Pharmaceutica.
-
ThermoFisher Scientific. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes Protocol.
Sources
- 1. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. orientjchem.org [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Methyl 4-methoxypyridine-2-carboxylate [myskinrecipes.com]
- 6. Methyl 4-methoxypyridine-2-carboxylate | C8H9NO3 | CID 1519345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 10. mdpi.com [mdpi.com]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma - Panduranga Mudgal - Annals of Pancreatic Cancer [apc.amegroups.org]
- 13. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Troubleshooting & Optimization
Common side products in the synthesis of Methyl 4-methoxypyrimidine-2-carboxylate
This technical guide addresses the synthesis and troubleshooting of Methyl 4-methoxypyrimidine-2-carboxylate , a critical intermediate in medicinal chemistry. The content is structured as a high-level support resource for researchers encountering selectivity and stability issues.
Status: Active Ticket ID: PYR-4-OMe-002 Subject: Troubleshooting Impurities & Yield Loss in 4-Methoxy-2-Ester Pyrimidine Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry
Executive Summary & Reaction Landscape
The synthesis of Methyl 4-methoxypyrimidine-2-carboxylate (Target 1 ) is deceptively simple. While the pyrimidine ring is robust, the 2-carboxylate ester is electronically activated, making it highly susceptible to nucleophilic attack (hydrolysis/transesterification) and thermal decarboxylation. Furthermore, the 4-position introduces tautomeric ambiguity (hydroxy vs. oxo), leading to regioselectivity challenges during alkylation.
Core Synthetic Pathways & Failure Modes
We generally observe two primary synthetic routes adopted by our users. Select your route below to jump to specific troubleshooting:
-
Route A (Nucleophilic Aromatic Substitution - SNAr): Displacement of a 4-chloro leaving group with methoxide.
-
Primary Failure: Hydrolysis of the 2-ester or "over-reaction" to bis-methoxy species.
-
-
Route B (Direct Methylation): Alkylation of 4-hydroxypyrimidine-2-carboxylate.
-
Primary Failure: N-methylation (formation of the 4-oxo-N-methyl isomer) vs. O-methylation.[1]
-
Route A: Nucleophilic Substitution (SNAr)
Protocol Context: Reaction of Methyl 4-chloropyrimidine-2-carboxylate with NaOMe/MeOH.
Troubleshooting Guide
Q1: I am seeing a significant amount of carboxylic acid (M-14) by LCMS. Is my starting material unstable? Diagnosis: This is likely base-mediated hydrolysis of the 2-ester. The pyrimidine ring is electron-deficient, making the 2-carbonyl carbon highly electrophilic. Even trace water in your methanol or "wet" sodium methoxide will rapidly hydrolyze the ester to the carboxylate salt. Corrective Action:
-
Dry Solvents: Ensure MeOH is anhydrous (<50 ppm water).
-
Stoichiometry: Do not use a large excess of NaOMe. Use exactly 1.0–1.05 equivalents. Excess base promotes attack on the ester after the chloride is displaced.
-
Temperature: Run the reaction at 0°C to Room Temperature . Do not reflux unless absolutely necessary. The SNAr reaction at the 4-position is facile; heat only accelerates the side reaction (hydrolysis).
Q2: I observe a side product with mass M+30 relative to the product. What is it? Diagnosis: This is the 4,6-dimethoxy derivative. This occurs if your starting material was actually the 4,6-dichloro analog (common impurity in commercial 4-chloro stocks) or if you are performing a displacement on a 4,6-dihalopyrimidine intending to stop at the mono-substitution. Mechanism: The second chloride is less reactive than the first, but with excess methoxide and heat, it will be displaced.
Q3: My yield is low, and I see a gas evolving during workup. Diagnosis: Decarboxylation . Pyrimidine-2-carboxylic acids (formed via hydrolysis, see Q1) are prone to thermal decarboxylation to form 4-methoxypyrimidine, especially under acidic workup conditions or excessive heat. Corrective Action:
-
Avoid strong acid quenches. Adjust pH to ~6–7 carefully.
-
Keep rotary evaporator bath temperature <40°C.
Visualizing the Pathway (Route A)
Caption: Route A failure modes showing the cascade from ester hydrolysis to irreversible decarboxylation.
Route B: Methylation of 4-Hydroxypyrimidine
Protocol Context: Alkylation of Methyl 4-hydroxypyrimidine-2-carboxylate using MeI or DMS.
Troubleshooting Guide
Q4: I have two major peaks in LCMS with the same mass (Isomers). One is the target, what is the other? Diagnosis: You are observing N-methylation vs. O-methylation .
-
Target (O-methyl): Methyl 4-methoxypyrimidine-2-carboxylate.
-
Impurity (N-methyl): Methyl 1-methyl-6-oxo-1,6-dihydropyrimidine-2-carboxylate. Context: The 4-hydroxypyrimidine tautomerizes to the 4-pyridone-like structure. The nitrogen (N1 or N3) is nucleophilic. In polar aprotic solvents (DMF, DMSO) with simple bases (K2CO3), N-alkylation is often favored or competitive [1].
Q5: How do I force O-methylation? Corrective Action:
-
Change the Electrophile: Use Trimethyloxonium tetrafluoroborate (Me3OBF4) or Methyl triflate . These "hard" electrophiles follow Pearson's HSAB theory, favoring attack by the "hard" oxygen atom over the "soft" nitrogen [2].
-
Silver Salts: Use Ag2CO3 and MeI in a non-polar solvent (e.g., Toluene or DCM). Silver coordinates to the nitrogen/halide, directing alkylation to the oxygen (O-alkylation) [3].
-
Mitsunobu Conditions: React the 4-hydroxy compound with MeOH, PPh3, and DIAD. This is highly selective for O-alkylation.
Q6: Can I distinguish them by NMR? Answer: Yes.
-
O-Me (Target): The methoxy singlet typically appears around 3.9–4.0 ppm .
-
N-Me (Side Product): The N-methyl singlet is usually shielded, appearing upfield around 3.4–3.6 ppm .
-
C-NMR: The carbonyl carbon of the amide (in the N-methyl product) will have a distinct shift compared to the aromatic C-O carbon.
Comparison of Methylation Conditions
| Condition | Major Product | Mechanism/Reasoning |
| MeI / K2CO3 / DMF | Mixture (often N-favored) | Dipolar aprotic solvent stabilizes the transition state for N-alkylation (soft-soft interaction). |
| MeI / Ag2CO3 / Toluene | O-Methyl (Target) | Silver ion coordination blocks N-site; non-polar solvent disfavors charge separation required for N-alkylation. |
| Mitsunobu (MeOH) | O-Methyl (Target) | SN2 reaction on the activated alcohol (alkoxytriphenylphosphonium) by the pyrimidine oxygen. |
| Diazomethane/TMS-Diazomethane | O-Methyl (Target) | Reaction typically occurs on the protonated species or via O-attack. |
Visualizing the Pathway (Route B)
Caption: Divergent alkylation pathways. N-alkylation is a common trap in standard polar/basic conditions.
Stability & Storage (Critical)
Q7: My pure product turned into a solid/gum after a week in the fridge. Diagnosis: Hydrolysis/Degradation . The 2-carboxylate ester in electron-deficient heterocycles is exceptionally labile. Atmospheric moisture can hydrolyze it over time. Protocol:
-
Store under inert gas (Argon/Nitrogen).
-
Keep at -20°C.
-
Do not store in protic solvents (MeOH/EtOH) for extended periods.
References
-
Effect of Solvent/Counterion on N vs O Alkylation
- Title: Solvent and Substituent Effects on the Conversion of 4-methoxypyridines to N-Methyl-4-pyridones.
- Source: ResearchG
-
URL:[Link]
-
Hard-Soft Acid Base (HSAB)
-
Silver-Mediated O-Alkylation
- General Pyrimidine Synthesis & Reactivity: Title: A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters (Analogous chemistry for ester stability). Source: Synthesis (Thieme).
Sources
- 1. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Aerobic Copper-Catalyzed O-Methylation with Methylboronic Acid [organic-chemistry.org]
Heterocycle Synthesis Technical Support: Pyrimidine Module
Ticket ID: PYR-OPT-092 Subject: Troubleshooting Low Yield in Pyrimidine Ring Formation Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry
Introduction: The "Black Box" of Cyclization
Welcome to the Heterocycle Synthesis Support Hub. You are likely here because your pyrimidine synthesis—whether via Biginelli, Pinner, or direct condensation—is stalling at
Pyrimidine formation is deceptively simple on paper but kinetically unforgiving. The ring closure is often reversible, and intermediates (ureides, enamines) are prone to hydrolysis or non-cyclizing side reactions. This guide moves beyond standard textbook protocols to address the mechanistic failure points causing your low yields.
Module 1: The Biginelli Reaction (Dihydropyrimidines)
Context: Three-component condensation (Aldehyde +
Diagnostic Q&A
Q: My reaction turns dark orange/brown, but the yield is negligible. What is happening? A: You are likely witnessing the Knoevenagel side-reaction dominance or aldol polymerization.
-
The Cause: If the acid catalyst is too strong (e.g., conc.
) or the temperature is too high without a stabilizing solvent, the aldehyde condenses with the -ketoester to form a benzylidene intermediate that fails to intercept the urea. -
The Fix: Switch to a Lewis Acid catalyst (e.g.,
, , or ). These coordinate the aldehyde carbonyl oxygen, favoring the formation of the N-acyliminium ion (the critical intermediate) rather than the Knoevenagel product.
Q: I am using an aliphatic aldehyde and getting no product. A: Aliphatic aldehydes often enolize, leading to self-condensation (Aldol) rather than reacting with urea.
-
The Fix: Use Freshly Distilled reagents. Add a steric bulk promoter or switch to a protected aldehyde equivalent if possible. For volatile aliphatic aldehydes, use a solvent-free protocol with microwave irradiation to accelerate the bimolecular step over the unimolecular degradation.
Mechanism & Workflow Visualization
The order of addition dictates the pathway. The Imine Mechanism (favored by Lewis Acids) generally provides higher yields than the Enamine mechanism.
Figure 1: Mechanistic bifurcation in the Biginelli reaction. The Imine pathway (yellow) is kinetically superior for high yields.
Module 2: Condensation & Pinner Synthesis (Aromatic Pyrimidines)
Context: Reaction of amidines/guanidines with 1,3-electrophiles (e.g.,
Diagnostic Q&A
Q: My amidine salt is not reacting with the
-
The Trap: Using a weak base (e.g., Pyridine) or insufficient base loading.
-
The Fix: Use a stoichiometric match of a strong alkoxide base (e.g.,
in Ethanol).-
Protocol: Dissolve Amidine-HCl in EtOH. Add 1.05 eq
. Stir 15 min (precipitate NaCl). Filter off NaCl before adding the electrophile to prevent salt effects from hindering solubility.
-
Q: The product forms but hydrolyzes back to starting material during workup. A: The "Retro-Claisen" threat.
-
The Cause: Prolonged heating in aqueous base or acid can cleave the pyrimidine ring or the starting 1,3-dicarbonyl.
-
The Fix: Monitor strictly by TLC. Once the spot stabilizes, stop . quench immediately. Do not "soak" the reaction overnight "just to be safe."
Catalyst & Base Selection Matrix
| Reaction Type | Substrate Class | Recommended Base/Catalyst | Solvent System | Expected Yield Target |
| Pinner | Amidine + | NaOEt or NaOMe (Stoichiometric) | EtOH or MeOH (Anhydrous) | 70-90% |
| Biginelli | Aromatic Aldehyde | EtOH / MeCN | 80-95% | |
| Biginelli | Aliphatic Aldehyde | Solvent-Free / Microwave | 50-75% | |
| Cyclization | Guanidine + Chalcone | KOH or NaOH | EtOH (Reflux) | 60-80% |
Module 3: Purification & Isolation Strategy
Context: Pyrimidines are notorious for "oiling out" or trapping solvent.
Troubleshooting Workflow
Q: I cannot get the solid to precipitate; it remains a sticky oil. A: Pyrimidines often form supersaturated solutions or oils due to strong H-bonding with solvents.
-
Technique 1 (Trituration): Remove all reaction solvent. Add cold
or Hexane/EtOAc (9:1) and sonicate. This disrupts the oil lattice and induces crystallization. -
Technique 2 (pH Swing): If your pyrimidine has an -OH or -NH2 group, it is amphoteric.
-
Dissolve oil in minimal dilute HCl (aq).
-
Wash with organic solvent (remove non-basic impurities).
-
Neutralize aqueous layer slowly with
to precipitate the pure free base.
-
Decision Tree: Isolation Logic
Figure 2: Logic flow for isolating polar pyrimidine derivatives.
References
-
Kappe, C. O. (1993). "100 Years of the Biginelli Dihydropyrimidine Synthesis." Tetrahedron, 49(32), 6937–6963. Link
-
Ma, Y., et al. (2000).[2] "Lanthanide Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions." The Journal of Organic Chemistry, 65(12), 3864–3868. Link
-
Ranu, B. C., et al. (2000).[2] "Indium(III) Chloride-Catalyzed One-Pot Synthesis of Dihydropyrimidinones by a Three-Component Coupling of 1,3-Dicarbonyl Compounds, Aldehydes, and Urea." The Journal of Organic Chemistry, 65(19), 6270–6272. Link
-
Organic Chemistry Portal. "Pyrimidine Synthesis - Mechanisms and Recent Literature." Link
-
BenchChem Support. "Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis." Link
Sources
Optimizing catalyst and solvent for Methyl 4-methoxypyrimidine-2-carboxylate synthesis
This Technical Support Guide provides a structured, evidence-based approach to optimizing the synthesis of Methyl 4-methoxypyrimidine-2-carboxylate . It addresses the two primary synthetic pathways: Nucleophilic Aromatic Substitution (
Diagnostic Workflow: Selecting Your Route
Before optimizing, confirm your starting material. The synthesis generally follows one of two pathways, each requiring distinct troubleshooting strategies.
Figure 1: Decision matrix for selecting the appropriate synthetic optimization pathway based on available starting materials.
Protocol 1: Optimization of (Methoxylation)
Target: Displacement of C4-Chloride with Methoxide. Challenge: The C2-ester is highly susceptible to hydrolysis or transesterification-induced degradation under basic conditions.
The Core Problem: Hydrolysis vs. Substitution
In pyrimidine chemistry, the C2 position is electron-deficient. Using aqueous bases or non-anhydrous solvents often leads to the formation of the carboxylic acid (saponification) or decarboxylation, rather than the desired ether at C4.
Optimized Conditions Table
| Parameter | Standard Condition (Risky) | Optimized Condition (Recommended) | Mechanistic Rationale |
| Solvent | Methanol (Reagent grade) | Anhydrous Methanol (<0.05% H2O) | Prevents competitive attack of |
| Base/Catalyst | NaOH / KOH | NaOMe (0.95 - 1.05 eq) or DIPEA | Strong mineral bases cause rapid saponification. Stoichiometric alkoxide ensures only substitution occurs. |
| Temperature | Reflux (65°C) | 0°C to Room Temp (25°C) | Higher temperatures promote ester cleavage. The electron-deficient pyrimidine ring activates the C4-Cl sufficiently at lower temps [2]. |
| Additives | None | Molecular Sieves (3Å) | Scavenges trace water generated or introduced during the reaction. |
Step-by-Step Protocol
-
Preparation: Charge a flame-dried flask with Methyl 4-chloropyrimidine-2-carboxylate (1.0 equiv) under
atmosphere. -
Solvent System: Dissolve in anhydrous MeOH (0.2 M concentration).
-
Reagent Addition:
-
Option A (Stoichiometric): Add NaOMe (0.5 M in MeOH) dropwise at 0°C . Do not exceed 1.05 equivalents.
-
Option B (Mild Base): If the substrate is sensitive, use DIPEA (1.2 equiv) and heat gently to 40°C.
-
-
Monitoring: Monitor by TLC/LCMS every 30 mins. Look for the disappearance of the starting material (
) and appearance of product ( ). -
Quench: Quench with solid
(not aqueous) then partition between EtOAc and Water. Rapid extraction is vital to avoid hydrolysis during workup.
Protocol 2: Palladium-Catalyzed Carbonylation
Target: Installation of C2-Ester from 2-Chloro-4-methoxypyrimidine. Challenge: Heteroaryl chlorides are sluggish in oxidative addition compared to iodides/bromides. Catalyst deactivation is common.
The Core Problem: Catalyst Death & Ligand Choice
The oxidative addition of Pd into the C2-Cl bond is the rate-determining step. Simple
Optimized Catalyst System
| Component | Recommendation | Function |
| Pre-catalyst | More stable source of Pd(II) than | |
| Ligand | dppp (1,3-bis(diphenylphosphino)propane) | The "bite angle" of dppp (91°) is optimal for stabilizing the Pd-Acyl intermediate in pyrimidine systems [3]. |
| Solvent | MeOH / DMF (1:1) | MeOH is the reactant; DMF improves solubility and increases reaction rate by stabilizing polar transition states. |
| Base | Neutralizes the HCl generated. Inorganic bases ( |
Carbonylation Workflow (DOT Diagram)
Figure 2: The catalytic cycle for the alkoxycarbonylation of 2-chloropyrimidines. Note that Step 1 is rate-limiting for chlorides.
Troubleshooting & FAQs
Q1: I am using Route A ( ), but I see a mass corresponding to the carboxylic acid (M-14 vs ester). Why?
Diagnosis: You have hydrolyzed the ester. Root Cause: Presence of water in the solvent or using a hydroxide base (NaOH/KOH). Solution:
-
Switch to freshly distilled MeOH or anhydrous grade from a sealed bottle.
-
Use NaOMe instead of hydroxide bases.
-
Critical: Do not use aqueous acid/base during the workup if possible. Filter off salts and evaporate, or perform a very fast extraction at neutral pH.
Q2: In Route B (Carbonylation), the reaction stalls at 20% conversion.
Diagnosis: Catalyst deactivation (Palladium black formation). Root Cause: Oxidation of the phosphine ligand or insufficient CO pressure. Solution:
-
Ligand Switch: Switch from
to dppp or Xantphos . These bidentate ligands prevent the formation of inactive Pd-clusters [4]. -
Pressure: Increase CO pressure from 1 atm (balloon) to 5-10 bar (autoclave).
-
Temperature: Increase temperature to 80-100°C. Chlorides require higher activation energy than bromides.
Q3: Can I use 2,4-dichloropyrimidine as a starting material?
Diagnosis: Regioselectivity challenge.
Insight: Yes, but the C4-Cl is significantly more reactive toward
-
Perform
with MeOH/Base first. This will selectively occur at C4 to give 2-chloro-4-methoxypyrimidine. -
Purify this intermediate.
-
Proceed to Route B (Carbonylation) to convert the remaining C2-Cl to the ester. Attempting to carbonylate first will likely yield a mixture of isomers.
References
-
BenchChem. (2025).[1][2] Optimization of reaction conditions for the synthesis of pyrimidine derivatives. Retrieved from BenchChem Technical Support. Link
-
Xu, D., et al. (2013). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Asian Journal of Chemistry. Link
-
Beller, M., et al. (2021). State-of-the-art palladium-catalyzed alkoxycarbonylations. Organic Chemistry Frontiers. Link
-
Jaman, Z., et al. (2018).[3] High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions. Chemistry - A European Journal. Link
Sources
Technical Support Hub: Pyrimidine Synthesis & Thermal Management
Status: Operational Role: Senior Application Scientist Ticket ID: PYR-THERM-001 Subject: Troubleshooting Temperature-Dependent Yield & Selectivity Issues
Introduction
Welcome to the Pyrimidine Synthesis Technical Support Hub. In pyrimidine chemistry—whether constructing the ring de novo (e.g., Biginelli, Pinner) or functionalizing an existing scaffold (e.g.,
This guide addresses the three most common support tickets we receive:
-
Thermal Runaway during acid-catalyzed condensations.
-
Loss of Regioselectivity during nucleophilic substitution.
-
Reproducibility Failures in microwave-assisted synthesis.
Tier 1: Critical Safety & Exotherm Management
Issue: "My Biginelli reaction mixture turned into a black tar immediately upon catalyst addition."
Diagnosis: Thermal Runaway / Uncontrolled Exotherm.
Context: The Biginelli reaction (Aldehyde + Urea +
The Protocol: Controlled Catalyst Dosing
Objective: Maintain reaction temperature within
Step-by-Step Workflow:
-
Pre-Cooling: Charge the reactor with the aldehyde, urea, and
-keto ester in the solvent (typically EtOH or MeCN). Cool the mixture to 0–5°C before catalyst addition. -
Dilution: Do not add neat acid. Dilute the catalyst (10–20% v/v) in the reaction solvent.
-
Active Monitoring: Insert an internal temperature probe (PT100). Do not rely on the bath temperature.
-
Feedback Dosing: Add the catalyst solution dropwise.
-
Stop Criteria: If internal temperature rises
, halt addition immediately and increase jacket cooling.
-
-
Ramping: Once addition is complete and stable, ramp temperature to reflux (or 80°C) over 30 minutes.
Visualizing the Control Loop:
Figure 1: Logic flow for controlling exothermic catalyst addition in pyrimidine synthesis.
Tier 2: Regioselectivity Optimization ( )
Issue: "I am targeting the C4-amine but getting a 50:50 mixture or the C2-isomer."
Diagnosis: Loss of Kinetic Control. Context: In 2,4-dichloropyrimidines, the C4 position is generally more reactive toward nucleophilic attack due to the para-like resonance effect of the ring nitrogens. However, this selectivity is energy-dependent. High temperatures erode the energy difference between the C2 and C4 transition states, leading to isomeric mixtures. Conversely, specific conditions (low temp, specific nucleophiles like alkoxides) can flip selectivity to C2 via hydrogen-bond stabilized transition states [1].
The Science: Kinetic vs. Thermodynamic Control
-
Standard Condition (C4 Selective): Amine nucleophile, 0°C to RT. The nucleophile attacks the most electron-deficient position (C4).
-
Anomalous Condition (C2 Selective): Alkoxides/Formamide anions at -78°C .[3] A "chelation-like" hydrogen bond between the nucleophile and the C2-substituent (or ring nitrogen) stabilizes the C2 transition state, lowering its activation energy below that of C4 [1].
Troubleshooting Table: Temperature vs. Selectivity
| Target Isomer | Nucleophile | Recommended Temp ( | Critical Control Factor |
| C4-Product | 0°C | Avoid reflux. High temp promotes C2 attack. | |
| C2-Product | Alkoxides / Thiolates | -78°C | Requires cryogenic cooling. C2 is favored by kinetic trapping. |
| C2-Product | Bulky Amines | Reflux | Steric hindrance at C4 forces reaction to C2 (Thermodynamic control). |
Visualizing the Energy Landscape
Figure 2: Reaction coordinate visualization. At low temperatures, the reaction follows the green path (C4). High thermal energy allows the system to surmount the red barrier (C2).
Tier 3: Microwave Synthesis & Reproducibility
Issue: "My microwave yields fluctuate wildly between batches (40% to 90%)."
Diagnosis: Inaccurate Temperature Monitoring (IR vs. Fiber Optic). Context: Microwave reactors heat by dielectric loss, which occurs directly inside the solvent matrix. Standard IR sensors only measure the surface temperature of the vessel (glass/quartz), which often lags behind the internal temperature by 10–20°C during rapid ramping [2]. In pyrimidine synthesis, this "invisible" overheating causes degradation of sensitive intermediates.
The Protocol: Internal Probe Calibration
Objective: Ensure the reported temperature matches the actual reaction environment.
-
Hardware: NEVER use IR sensors for scale-up or optimization studies. Use a fiber-optic (ruby) internal probe encased in a chemically resistant sheath.
-
Vessel Volume: Maintain a consistent fill volume. A 10mL vial filled with 2mL of solvent heats differently than one filled with 8mL due to field density changes.
-
Pressure Limit: Set a pressure cutoff (
) 20% below the vessel's rating. Pyrimidine condensations often generate gas ( , ); over-pressurization causes emergency venting and loss of solvent/yield.
FAQ: Converting Thermal to Microwave
-
Rule of Thumb: For every 10°C increase in temperature allowed by the pressurized microwave vessel (above the solvent's atmospheric boiling point), reaction time decreases by ~50% [2].
-
Example: Refluxing Ethanol (78°C, 8 hours)
Microwave Ethanol (120°C, ~15 minutes).
-
References
-
WuXi AppTec. (n.d.). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. Retrieved from [Link]
-
Kappe, C. O. (2013). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Retrieved from [Link]
-
Sweet, F., & Fissekis, J. D. (1973). The Biginelli Reaction Mechanism. Journal of the American Chemical Society. (Referenced via Wikipedia/Taylor & Francis context). Retrieved from [Link]
Sources
Technical Support Center: Purification of Methyl 4-methoxypyrimidine-2-carboxylate
Introduction: The Purity Imperative
Methyl 4-methoxypyrimidine-2-carboxylate (CAS: 29681-43-4) is a critical scaffold in the synthesis of kinase inhibitors and biologically active heterocyclic systems. Its electron-deficient pyrimidine core makes it highly reactive but also susceptible to specific degradation pathways—primarily hydrolysis and nucleophilic attack.
High-purity isolation of this ester is often complicated by three distinct classes of impurities:
-
Hydrolytic Degradants: 4-methoxypyrimidine-2-carboxylic acid.
-
Synthetic Precursors: 4-chloropyrimidine-2-carboxylate (if synthesized via
) or unreacted amidines. -
Tautomeric Byproducts: 4-hydroxypyrimidine derivatives (often arising from demethylation or incomplete O-methylation).
This guide provides a logic-driven troubleshooting framework to isolate your target compound with >98% purity.
Module 1: Diagnostic Profiling
Q: I see multiple spots on TLC and complex peaks in LCMS. How do I definitively identify my impurities?
A: You must triangulate between retention time (
| Impurity Type | Likely Identity | Diagnostic Signal (LCMS/NMR) | Origin |
| Acidic | Pyrimidine-2-carboxylic acid | LCMS: [M-14] peak (loss of methyl). NMR: Loss of singlet at ~3.9 ppm ( | Hydrolysis during workup or storage. |
| Phenolic/Amide | 4-Hydroxypyrimidine derivative | LCMS: [M-14] peak (loss of methyl from ether). NMR: Broad singlet >10 ppm (OH/NH). | Incomplete methylation or demethylation. |
| Halo | 4-Chloropyrimidine precursor | LCMS: [M+4] or [M-31+Cl] isotope pattern (3:1). | Unreacted starting material ( |
| Regioisomer | Methyl 6-methoxypyrimidine-4-carboxylate | NMR: Different coupling constants for aromatic protons. | Lack of regioselectivity in ring closure. |
Module 2: The "Hydrolysis" Trap (Acidic Impurities)
Q: My product purity drops after aqueous workup. I suspect the ester is hydrolyzing. How do I remove the acid impurity without causing more damage?
A: Pyrimidine esters at the 2-position are electronically activated and extremely sensitive to base-catalyzed hydrolysis. Avoid strong bases (NaOH/KOH) at all costs.
Protocol: The "Buffered Partition" Method
-
Dissolution: Dissolve the crude mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) . DCM is preferred for its high solubility of the ester.
-
Wash Step: Wash the organic phase with cold Saturated Sodium Bicarbonate (
) or 0.5 M Phosphate Buffer (pH 7.5) .-
Why? The carboxylic acid impurity (
) will deprotonate and move to the aqueous layer. The ester remains neutral. -
Critical Control: Keep the temperature
. Limit contact time to <5 minutes.
-
-
Drying: Dry immediately over anhydrous
(Sodium Sulfate). Avoid if the sample is very sensitive, as it is slightly Lewis acidic.
Q: Can I use amine scavengers? A: Yes. If the acid content is low (<5%), stir the organic solution with a weakly basic resin (e.g., Amberlyst A-21) for 30 minutes, then filter. This avoids aqueous contact entirely.
Module 3: The "Starting Material" Challenge (Halo-pyrimidines)
Q: I have 5-10% unreacted 4-chloropyrimidine starting material. It co-elutes on silica. How do I separate it?
A: Separation based on polarity alone is difficult because the chloro- and methoxy- substituents have similar lipophilicities. You must exploit the electronic difference .
Strategy 1: Chemical Derivatization (The "Sacrificial" Nucleophile) If the 4-chloro impurity is persistent, react the crude mixture with a solid-supported amine or a highly polar amine (e.g., dimethylamine) before purification.
-
Mechanism: The 4-chloro species is more electrophilic at the C4 position than the 4-methoxy product. It will undergo
faster. -
Result: The 4-chloro impurity converts to a highly polar 4-amino derivative, which stays at the baseline during flash chromatography.
Strategy 2: Optimized Chromatography Switch from standard Hexane/EtOAc to DCM/Methanol or Toluene/Acetone .
-
Toluene interacts with the
-system of the pyrimidine ring. The electron-donating methoxy group interacts differently than the electron-withdrawing chlorine, often improving resolution ( ).
Module 4: The "Tautomeric" Nuisance (Hydroxy Impurities)
Q: I have a stubborn polar impurity that streaks on the column. Is it the 4-hydroxy tautomer?
A: Yes. 4-hydroxypyrimidines exist in equilibrium with their amide tautomers (pyrimidinones), making them highly polar and difficult to elute cleanly.
Purification Workflow:
-
Precipitation: The 4-hydroxy impurity is often much less soluble in non-polar solvents than the methoxy ester.
-
Dissolve the crude in a minimum amount of DCM .
-
Slowly add Hexane or Diisopropyl Ether until the solution turns cloudy.
-
Cool to
. The polar hydroxy impurity often precipitates/oils out first. Filter the supernatant (containing your product).
-
-
Chromatography: If you must column it, use DCM:MeOH (95:5) .
-
Tip: Add 1% Triethylamine (TEA) to the mobile phase to sharpen the peak of the hydroxy impurity, preventing tailing that contaminates your ester.
-
Visualizing the Purification Logic
The following diagram illustrates the decision matrix for purifying Methyl 4-methoxypyrimidine-2-carboxylate based on the specific impurity profile.
Caption: Decision tree for targeted impurity removal based on diagnostic spectral data.
Module 5: Storage and Stability
Q: I purified it yesterday, but today the NMR shows degradation. What happened?
A: Methyl pyrimidine-2-carboxylates are moisture sensitive . The electron-deficient ring makes the ester carbon highly electrophilic.
-
Storage Protocol: Store under Argon/Nitrogen at -20°C .
-
Solvent Trap: Do not store in Methanol for extended periods; transesterification or hydrolysis from trace water can occur. Store as a solid.
References
-
Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[1] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis. Link
-
PubChem. (n.d.).[2] Methyl 4-methoxypyridine-2-carboxylate Compound Summary. National Library of Medicine. Link
-
Organic Syntheses. (1951). 4-Methyl-6-hydroxypyrimidine.[3] Organic Syntheses, Coll. Vol. 4, p.638. Link
-
European Pharmaceutical Review. (2017). Separation and purification applications for mutagenic impurities. Link
Sources
Technical Support Center: Handling Insoluble Pyrimidine Intermediates
Introduction: The "Brick Dust" Challenge
Pyrimidine intermediates often present as "brick dust"—high-melting, crystalline solids that are insoluble in standard organic solvents (DCM, THF, EtOAc) and sparingly soluble in polar aprotic solvents (DMSO, DMF). This insolubility stems from strong intermolecular hydrogen bonding (donor-acceptor pairs) and efficient
This guide addresses three critical bottlenecks caused by this phenomenon:
-
Reactivity: Reagents cannot attack the solid lattice.
-
Purification: Product co-precipitates with impurities.
-
Analysis: NMR and MS data are difficult to acquire.
Module 1: Reaction Optimization (Synthesis Phase)
The Core Problem: Heterogeneous reactions on pyrimidine surfaces are kinetically slow and prone to stalling. You must disrupt the crystal lattice to permit chemical transformation.
Strategy A: Transient Solubilization (The Silylation Protocol)
Best For: N-alkylation, glycosylation (Vorbrüggen coupling), and acylation.
Mechanism: Pyrimidines are insoluble largely due to N-H hydrogen bonding. Masking these protons with silyl groups renders the molecule lipophilic and soluble in non-polar solvents like DCM or DCE.
Protocol:
-
Suspend the insoluble pyrimidine in dry ACN, DCE, or Toluene.
-
Add 2.0–3.0 equivalents of BSA (N,O-Bis(trimethylsilyl)acetamide) or HMDS (Hexamethyldisilazane) .
-
Heat to reflux until the solution becomes clear (indicates formation of the silylated intermediate).
-
Add the electrophile (e.g., alkyl halide, acyl chloride) directly to this solution.
-
Note: The silyl groups are labile; they will hydrolyze spontaneously during the aqueous workup, returning the N-H functionality.
Strategy B: High-Dielectric Microwave Heating
Best For: SNAr displacements (e.g., chloropyrimidine to aminopyrimidine).
Causality: Conventional heating creates a thermal gradient. Microwave irradiation directly couples with the polar pyrimidine molecules, causing localized superheating that disrupts the lattice energy even if the bulk solvent is not at boiling point.
Strategy C: The "Solvent Switch" Matrix
Stop using DCM. Refer to the table below for high-performance alternatives.
| Solvent | Boiling Point (°C) | Solubility Power | Removal Difficulty | Recommended Use |
| NMP | 202 | High | Difficult (High BP) | SNAr, Pd-Catalysis |
| DMAc | 165 | High | Moderate | General heating >100°C |
| Sulfolane | 285 | Very High | Very Difficult | Extreme cases only (wash out with water) |
| TFE | 74 | Moderate | Easy (Volatile) | Acid-sensitive substrates; H-bond disruption |
Workflow Visualization: Reaction Decision Tree
Figure 1: Decision matrix for selecting the correct solubilization strategy based on structural features (N-H presence) and reaction type.
Module 2: Purification & Isolation (Work-up Phase)
The Core Problem: Standard extraction (DCM/Water) fails because the product does not dissolve in the organic layer, leading to emulsions or "third layer" formation.
Protocol A: The "Crash and Filter" (Trituration)
Do not attempt liquid-liquid extraction. Use the insolubility to your advantage.
-
Reaction Mixture: Assume reaction was performed in DMSO or NMP.
-
Quench: Pour the reaction mixture slowly into a beaker containing 10x volume of Ice Water (vigorous stirring).
-
Tip: If the particles are too fine (colloidal), add 5% brine to the water to increase ionic strength.
-
-
Precipitation: The organic product should crash out; DMSO/NMP stays in the water.
-
Filtration: Filter the solid.
-
Wash: Wash the cake with water (removes DMSO)
MeOH (removes organic impurities) Et2O (removes water/MeOH for faster drying).
Protocol B: Reverse Phase "Catch and Release"
If the compound is too soluble in water for Protocol A (e.g., amino-pyrimidines), use C18 silica.
-
Dissolve crude in minimal DMSO.[1]
-
Load onto a C18 cartridge (Reverse Phase).
-
Flush with 100% Water (removes DMSO/Salts).
-
Elute with Water:ACN gradient (0%
50%). -
Lyophilize the fractions.
Module 3: Analytical Challenges (NMR & MS)
The Core Problem: "Empty" NMR spectra or broad humps due to aggregation.
Troubleshooting NMR
If DMSO-d6 fails, use the "Super-Solvent" mixtures below.
| Solvent System | Application | Mechanism |
| DMSO-d6 + 5% TFA-d | Basic Pyrimidines | Protonation breaks aggregates; shifts peaks downfield. |
| TFA-d (Neat) | Extremely Insoluble | Complete protonation; disrupts all H-bonding. |
| D2O + KOD | Acidic Pyrimidines | Deprotonation (salt formation) increases solubility. |
| DMSO-d6 (at 80°C) | Aggregating Species | Thermal energy breaks |
Warning: When using TFA-d, ensure your compound is acid-stable. Wash the NMR tube immediately to prevent corrosion.
Troubleshooting Mass Spectrometry (LC-MS)
-
Issue: No ionization or clogging the column.
-
Fix: Do not inject DMSO solutions directly if concentration is >10 mg/mL. Dilute with HFIP (Hexafluoroisopropanol) or MeOH/Formic Acid . HFIP is excellent for solubilizing peptide-like pyrimidine oligomers for injection.
Frequently Asked Questions (FAQ)
Q: I used DMF for my reaction, and now I can't remove it from my solid product. Rotovap isn't working. A: DMF (BP 153°C) is hard to strip. Do not rotovap. Instead, suspend your solid in water and sonicate. The DMF will partition into the water. Filter the solid and wash copiously with water. Alternatively, use an azeotrope: add Heptane/Toluene and rotovap; the azeotrope helps carry over the DMF.
Q: My Suzuki coupling on a chloropyrimidine is stalling. I see the starting material floating. A: The boronic acid is likely in solution, but the pyrimidine is not.
-
Switch solvent to Dioxane/Water (4:1) .
-
Increase temperature to 100°C .
-
Use a catalyst system designed for difficult substrates, such as Pd(dppf)Cl₂ or XPhos Pd G2 .
-
Crucial: Ensure vigorous stirring (1000 RPM) to maximize surface area contact if it remains heterogeneous.
Q: Can I use sonication to dissolve my compound for reaction? A: Sonication helps create a fine suspension (increasing surface area), but it rarely creates a true solution for these compounds. It is excellent for sampling (getting material into an LCMS vial) but less effective for driving a reaction compared to heat or silylation.
Q: What is "BSA" in your protocol? Is it Bovine Serum Albumin?
A: No. In organic synthesis, BSA stands for
References
-
Silylation (Vorbrüggen)
- Niedballa, U., & Vorbrüggen, H. (1974). A General Synthesis of N-Glycosides. I. Synthesis of Pyrimidine Nucleosides. Journal of Organic Chemistry.
-
Source:
-
Solubility of Pyrimidines & Thermodynamics
-
Microwave Synthesis of Heterocycles
- Purification Techniques (General)
-
NMR Solvent Selection
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
-
Source:
Sources
- 1. benchchem.com [benchchem.com]
- 2. An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media [scirp.org]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 5. Synthetic nanoparticles of bovine serum albumin with entrapped salicylic acid - PMC [pmc.ncbi.nlm.nih.gov]
Preventing decomposition of Methyl 4-methoxypyrimidine-2-carboxylate during workup
This technical guide addresses the stability challenges associated with Methyl 4-methoxypyrimidine-2-carboxylate . Due to the electron-deficient nature of the pyrimidine ring, this compound is prone to three primary decomposition pathways: ester hydrolysis , decarboxylation , and nucleophilic aromatic substitution (
Executive Summary: The Stability Triad
The stability of Methyl 4-methoxypyrimidine-2-carboxylate relies on maintaining a delicate balance during workup. The pyrimidine ring acts as an electron sink, making the C2-ester and C4-methoxy groups highly reactive.
-
Vulnerability A (Ester Hydrolysis): The C2 position is electron-poor, making the ester susceptible to rapid hydrolysis even under mild aqueous conditions.
-
Vulnerability B (Decarboxylation): Once hydrolyzed, the resulting pyrimidine-2-carboxylic acid is thermally unstable. It undergoes decarboxylation via a Hammick-type mechanism to release
.[1][2] -
Vulnerability C (
): The C4-methoxy group is a leaving group. In the presence of water (nucleophile) and acid/base catalysis, it converts to the thermodynamically stable 4-hydroxypyrimidine (lactam tautomer).
Troubleshooting Guide (Q&A)
Issue 1: "My product yield plummeted after a standard aqueous bicarbonate wash."
Diagnosis: Saponification-Induced Extraction Loss.
Standard saturated
-
The Trap: You likely discarded the aqueous layer containing your hydrolyzed product.
-
The Fix:
-
Immediate: Acidify the aqueous layer carefully to pH 3-4 and extract with DCM (Dichloromethane) to recover the acid (if stable) or re-esterify.
-
Prevention: Avoid strong basic washes. Use a pH 7.0 Phosphate Buffer for neutralization. Keep all aqueous phases cold (0–5 °C) and minimize contact time (< 5 mins).
-
Issue 2: "I see vigorous bubbling when concentrating the solvent on the rotavap."
Diagnosis: Thermal Decarboxylation.
If any hydrolysis occurred, the free acid will decarboxylate upon heating. The "bubbling" is
-
The Mechanism: The pyrimidine-2-carboxylic acid forms a zwitterionic intermediate that facilitates
loss, generating 4-methoxypyrimidine. -
The Fix:
-
Temperature Control: Never heat the water bath above 30 °C .
-
Vacuum: Use a high-vacuum pump to remove solvents at low temperatures rather than relying on heat.
-
Issue 3: "A new, polar spot appeared on TLC that doesn't move in non-polar solvents."
Diagnosis: Formation of 4-Hydroxypyrimidine derivative.
The 4-methoxy group has been displaced by water (Hydrolysis/
-
The Fix:
-
Solvent Switch: Avoid protic solvents (methanol/water) during workup if possible.
-
Drying: Ensure organic extracts are dried rigorously over
before concentration to prevent hydrolysis during storage.
-
Optimized Workup Protocols
Protocol A: The "Cold-Buffer" Aqueous Workup (Recommended)
Best for removing inorganic salts without triggering hydrolysis.
-
Quench: Cool reaction mixture to 0 °C .
-
Dilution: Dilute with DCM (Dichloromethane) or EtOAc (Ethyl Acetate). Note: DCM is preferred for solubility.
-
Wash:
-
Wash once with cold (
) 0.5 M Phosphate Buffer (pH 7.0) . -
Critical: Do not use saturated
or Brine initially if the pH is unknown.
-
-
Separation: Separate layers immediately.
-
Drying: Dry organic layer over anhydrous
(Sodium Sulfate) for 10 minutes. -
Concentration: Filter and concentrate in vacuo with bath temperature
25 °C .
Protocol B: The Non-Aqueous Workup (High Stability)
Best for small scales or highly sensitive analogs.
-
Precipitation: If the product is soluble in DCM but salts are not, dilute the reaction mixture with dry DCM.
-
Filtration: Filter the mixture through a pad of Celite or a sintered glass funnel to remove inorganic salts.
-
Direct Purification: Evaporate the solvent (Cold,
25 °C) and load directly onto a silica gel column.-
Tip: Pre-treat the silica gel column with 1%
(Triethylamine) in Hexanes to neutralize silica acidity, preventing on-column hydrolysis.
-
Decomposition Pathways & Logic
The following diagram illustrates the cascade of failure. Note that Path A (Hydrolysis) is the "gateway" to Path B (Decarboxylation) .
Caption: Figure 1. Decomposition cascade showing the critical dependency of decarboxylation on prior ester hydrolysis.
Stability Data & Solvent Compatibility
| Parameter | Safe Range/Condition | Danger Zone | Mechanistic Reason |
| pH | 6.5 – 7.5 | < 4.0 or > 8.5 | Ester hydrolysis (base) or |
| Temperature | < 25 °C | > 40 °C | Promotes decarboxylation of any trace acid formed. |
| Extraction Solvent | DCM, Chloroform | Alcohols, Water | Chlorinated solvents solubilize pyrimidines well without nucleophilic activity. |
| Drying Agent |
References
-
Dunn, G. E., Lawler, E. A., & Yamashita, A. B. (1977).[2] Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Canadian Journal of Chemistry, 55(13), 2478–2484.
- Brown, D. J. (1994). The Pyrimidines. Wiley-Interscience. (General reference for Pyrimidine reactivity and SNAr susceptibility of 4-alkoxypyrimidines).
- Ulbricht, T. L. V., & Price, C. C. (1956). The Synthesis of Some 4-Substituted Pyrimidines. Journal of Organic Chemistry, 21(5), 567–571. (Describes lability of pyrimidine esters).
Sources
Identifying byproducts in NMR spectra of Methyl 4-methoxypyrimidine-2-carboxylate synthesis
This technical guide is designed for researchers and process chemists optimizing the synthesis of Methyl 4-methoxypyrimidine-2-carboxylate . It focuses on the critical role of Nuclear Magnetic Resonance (NMR) spectroscopy in identifying specific impurities that arise during the nucleophilic aromatic substitution (
The Diagnostic Framework
The synthesis typically involves reacting Methyl 4-chloropyrimidine-2-carboxylate with Sodium Methoxide (NaOMe) in Methanol. While conceptually simple, the competition between substitution, hydrolysis, and degradation creates a complex impurity profile.
Visualizing the Troubleshooting Logic
The following decision tree outlines the logical flow for analyzing the crude NMR spectrum.
Figure 1: Logical decision tree for interpreting 1H NMR spectra during pyrimidine ester synthesis.
Technical Support: Troubleshooting & FAQs
This section addresses specific spectral anomalies encountered during the reaction monitoring and workup phases.
Issue 1: "I only see one methoxy singlet instead of two."
Diagnosis: This indicates the loss of either the ester methyl group or the failure to install the ether methyl group.
-
Scenario A: The Hydrolysis Artifact (The Acid)
-
Observation: You see a singlet ~4.0 ppm (Ether-OMe) but miss the singlet at ~3.9 ppm (Ester-OMe). There is likely a broad bump around 10–12 ppm.
-
Root Cause: Presence of water in the reaction (wet MeOH or NaOMe) or overly aggressive acidic workup hydrolyzed the ester to the carboxylic acid.
-
Confirmation: Shake the NMR tube with
. If the broad peak at 10–12 ppm disappears (exchangeable proton), it is the acid. -
Remedy: Ensure anhydrous conditions. If the product is the acid, re-esterify using
.
-
-
Scenario B: Unreacted Starting Material
-
Observation: You see a singlet at ~4.0 ppm (Ester-OMe) but miss the Ether-OMe. The aromatic doublets are slightly downfield (deshielded by Chlorine).
-
Root Cause: Incomplete reaction due to insufficient equivalents of NaOMe or low temperature.
-
Remedy: Increase reaction time or temperature (cautiously).
-
Issue 2: "The aromatic integration is correct, but the shifts are wrong."
Diagnosis: Tautomerization or "Lactam" formation.
-
Observation: The characteristic sharp doublets of the pyrimidine ring (H5/H6) appear broadened or significantly shifted upfield.
-
Root Cause: Formation of 2-methoxycarbonyl-pyrimidin-4-one . This occurs if the methoxide attacks the methyl ester (transesterification is silent, but hydrolysis leads to acid) or if the leaving group (Cl) is hydrolyzed by hydroxide instead of displaced by methoxide.
-
Mechanism: Pyrimidines with hydroxyl groups at the 2- or 4-positions prefer the "one" (lactam) tautomer in solution, drastically changing the ring current and chemical shifts.
Issue 3: "I see extra peaks in the 3.3 ppm region."
Diagnosis: Solvent Entrapment.
-
Observation: Sharp singlet at ~3.49 ppm (in
) or ~3.17 ppm (in DMSO- ). -
Root Cause: Residual Methanol. Methanol solvates pyrimidines strongly due to hydrogen bonding with the ring nitrogens.
-
Impact: While not a chemical byproduct, residual MeOH leads to erroneous yield calculations.
-
Remedy: Dry under high vacuum (>24h) or azeotrope with dichloromethane.
Reference Data: Chemical Shift Fingerprint
Use this table to benchmark your crude spectra. Values are approximate for
| Component | H6 (Ar-H) | H5 (Ar-H) | OMe (Ether) | OMe (Ester) | COOH |
| Target Product | ~8.65 (d) | ~6.95 (d) | 4.05 (s) | 3.98 (s) | - |
| SM (Chloro-ester) | ~8.90 (d) | ~7.40 (d) | - | 4.05 (s) | - |
| Acid Impurity | ~8.60 (d) | ~6.90 (d) | 4.08 (s) | - | 10.5-12.0 (br) |
| Lactam Impurity | ~7.90 (d) | ~6.20 (d) | - | 3.95 (s) | ~13.0 (br, NH) |
Note: The coupling constant (
Optimized Experimental Protocol
To minimize the byproducts identified above, the following protocol emphasizes moisture control and stoichiometry.
Reaction Scheme
Figure 2: Synthesis pathway and potential divergence points.
Step-by-Step Methodology
-
Preparation: Charge an oven-dried flask with Methyl 4-chloropyrimidine-2-carboxylate (1.0 eq) and anhydrous Methanol (10 V).
-
Cooling: Cool the solution to 0°C using an ice bath. Rationale: Low temperature prevents attack on the ester functionality (transesterification/hydrolysis).
-
Addition: Add Sodium Methoxide (0.5M in MeOH, 1.05 eq) dropwise over 30 minutes. Do not dump: Exothermic spikes favor side reactions.
-
Monitoring: Stir at 0°C for 1 hour, then warm to Room Temperature (RT). Monitor by TLC (EtOAc/Hexane) or NMR.
-
Checkpoint: If SM remains after 2 hours, add 0.1 eq NaOMe. Do not heat above 40°C unless necessary.
-
-
Quench: Once complete, quench with Acetic Acid (1.05 eq) to neutralize the alkoxide. Critical: Avoid aqueous acid quench if possible to prevent ester hydrolysis; use solid ammonium chloride or acetic acid.
-
Workup: Remove solvent in vacuo. Resuspend residue in DCM, wash with minimal water (to remove salts), dry over
, and concentrate.
References
-
PubChem. (n.d.).[1] Methyl 4-methoxypyrimidine-2-carboxylate. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]
-
Reich, H. J. (2020).[2] Proton NMR Chemical Shifts. University of Wisconsin-Madison.[2] Retrieved February 19, 2026, from [Link]
-
Royal Society of Chemistry. (2014). Pyrimidine reactions: Aminolysis and hydrolysis. RSC Publishing. Retrieved February 19, 2026, from [Link]
Sources
Alternative purification methods for Methyl 4-methoxypyrimidine-2-carboxylate
Technical Support Center: Purification of Methyl 4-methoxypyrimidine-2-carboxylate
Subject: Advanced Purification Strategies for Methyl 4-methoxypyrimidine-2-carboxylate (CAS: 29681-43-4) Ticket ID: PUR-PYR-004 Support Tier: Level 3 (Senior Application Scientist)
Executive Summary & Compound Profile
User: "I synthesized Methyl 4-methoxypyrimidine-2-carboxylate, but I'm getting an oil or a low-melting solid with impurities. Column chromatography is too slow for my scale. What are my alternatives?"
Scientist's Assessment: This compound presents two specific purification challenges:
-
Low Melting Point (47–50 °C): It tends to "oil out" rather than crystallize if impurities are present, making standard recrystallization difficult.
-
Ester Instability: The ester at the C2 position is electron-deficient due to the adjacent ring nitrogens, making it highly susceptible to hydrolysis under basic aqueous conditions.
The following guide details non-chromatographic alternatives, focusing on trituration , controlled precipitation , and impurity-specific scavenging .
| Property | Value | Implication for Purification |
| CAS | 29681-43-4 | Reference standard.[1][2][3] |
| Melting Point | 47–50 °C | Avoid high-temp recrystallization; use cooling loops. |
| Basicity | Weakly Basic | Pyrimidine nitrogens allow for acid-salt formation (reversible). |
| Solubility | Soluble in MeOH, EtOAc, DCM | "Good" solvents for recrystallization. |
| Insolubility | Hexanes, Heptane, Water | "Antisolvents" for precipitation. |
Diagnostic Troubleshooting (FAQ Format)
Q1: My product is a sticky yellow oil that won't solidify. How do I induce crystallization?
Diagnosis: The presence of solvent residues or synthesis byproducts (like unreacted 4-chloropyrimidine) is depressing the melting point below room temperature. Solution: The "Freeze-Thaw" Trituration Protocol. Do not attempt a standard hot recrystallization immediately; you will likely just get an emulsion. Instead, perform a Trituration .
-
Dissolve the oil in a minimum amount of Diethyl Ether or MTBE (Methyl tert-butyl ether).
-
Add Hexane or Heptane dropwise until the solution is slightly cloudy.
-
Cool to -20 °C (freezer) or -78 °C (dry ice/acetone) with vigorous stirring.
-
Once a solid forms, filter cold. If it turns back to oil on the filter, your filtration setup is too warm. Use a jacketed funnel or keep the vacuum pull short.
Q2: I suspect I have the N-methyl regioisomer impurity. How do I remove it without a column?
Diagnosis: If you synthesized this via methylation of 4-hydroxypyrimidine-2-carboxylate, you likely generated the N-methyl pyrimidone byproduct (a common competitor to the O-methyl target). Solution: Polarity-Based Filtration. The N-methyl isomer is significantly more polar and has a much higher melting point than your target ester.
-
Dissolve your crude mixture in Toluene or Diethyl Ether at room temperature.
-
The target (O-methyl ester) will dissolve.
-
The N-methyl impurity will likely remain as a suspended solid.
-
Filter off the solid.[4] The filtrate contains your purified target.
Q3: Can I use an acid-base extraction to clean it?
Diagnosis: Standard extractions often hydrolyze this specific ester to the carboxylic acid (which is water-soluble and lost). Solution: The "Cold-Wash" Technique. Yes, but you must modify the pH and temperature.
-
Dissolve crude in EtOAc.
-
Wash rapidly with cold (0 °C) 0.5 M HCl . The pyrimidine will protonate and enter the aqueous layer.
-
Separate layers immediately.
-
Neutralize the aqueous layer rapidly with cold saturated NaHCO₃ to pH 8.
-
Extract back into DCM or EtOAc. Warning: Do not let the compound sit in the acid or base layer for more than 5 minutes.
Detailed Workflows & Protocols
Workflow A: The "Oiling Out" Recovery (Trituration)
Best for: Removing non-polar impurities from a product that refuses to crystallize.
Reagents:
-
Solvent A: Diethyl Ether (or MTBE)
-
Solvent B: n-Heptane (or Hexane)
-
Dry Ice/Acetone bath
Step-by-Step:
-
Concentration: Evaporate the reaction solvent completely. High vacuum is essential to remove traces of DMF or DMSO (if used), as these prevent crystallization.
-
Dissolution: Add Solvent A (Ether) just enough to dissolve the oil at room temperature.
-
Precipitation: Add Solvent B (Heptane) dropwise. Stop exactly when a persistent cloudiness appears.
-
Nucleation: Scratch the side of the flask with a glass rod. If available, add a seed crystal of pure Methyl 4-methoxypyrimidine-2-carboxylate.
-
Cooling: Submerge the flask in the dry ice bath (-78 °C) or freezer (-20 °C). Allow to stand for 1 hour.
-
Filtration: Filter the resulting white solid rapidly through a chilled Buchner funnel. Wash with cold Heptane.
Workflow B: Activated Carbon Clarification
Best for: Removing colored oligomers or "tar" without thermal stress.
-
Dissolve crude solid in Methanol (10 mL per gram).
-
Add Activated Carbon (10 wt% of crude mass).
-
Stir at room temperature for 30 minutes. (Do not reflux, to avoid hydrolysis).
-
Filter through a pad of Celite (Diatomaceous earth) to remove the carbon.
-
Concentrate the filtrate. The resulting solid should be significantly whiter and have a sharper melting point.
Decision Logic Visualization
The following diagram illustrates the decision process for selecting the correct purification method based on the physical state of your crude product.
Caption: Decision tree for selecting non-chromatographic purification methods based on crude physical state and impurity profile.
References
-
PubChem. (2025).[2] Methyl 4-methoxypyrimidine-2-carboxylate (Compound Summary).[1][2] National Library of Medicine. [Link]
-
Organic Syntheses. (1951). 4-Methyl-6-hydroxypyrimidine (General Pyrimidine Purification).[5] Org.[1][3][6][7] Synth. 31, 72. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Methyl 4-methoxypyridine-2-carboxylate | C8H9NO3 | CID 1519345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 4-methoxypyridine-2-carboxylate [myskinrecipes.com]
- 4. rubingroup.org [rubingroup.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
Challenges in the functionalization of the C5-position of the pyrimidine ring
Status: Operational | Tier: Level 3 (Advanced Synthesis) Topic: Overcoming Electronic & Regiochemical Barriers at the C5-Position
Welcome to the C5 Functionalization Help Desk
The "C5 Paradox": As a researcher, you likely view the C5 position of pyrimidine as the most "benzene-like" carbon on the ring. It is the least electron-deficient position, theoretically making it the preferred site for Electrophilic Aromatic Substitution (EAS).
The Reality: While C5 is the least deficient, the entire ring is still profoundly electron-poor (
This guide addresses these specific failure modes with validated protocols.
Module 1: Electrophilic Substitution (EAS) Fails
Ticket Type: Reactivity Issue Symptom: "I added bromine/iodine, but my starting material is unreacted."
Root Cause Analysis
The pyrimidine ring is deactivated.[2][3][4] The N-atoms inductively withdraw electron density. If your pyrimidine lacks strong Electron Donating Groups (EDGs) like -NH2, -OH, or -OMe, the C5 position is not nucleophilic enough to attack standard electrophiles.
Troubleshooting Protocol
Scenario A: You have an EDG (e.g., 2-aminopyrimidine or uracil derivative).
-
Issue: Reaction is sluggish.
-
Fix: Use N-halosuccinimides (NBS/NIS) in polar aprotic solvents (DMF or MeCN) rather than elemental halogens.
-
Mechanism: The polar solvent stabilizes the succinimide byproduct and the transition state.
Scenario B: You have a "naked" or deactivated pyrimidine (e.g., 2-chloropyrimidine).
-
Issue: EAS is thermodynamically unfavorable.
-
Fix: Do not use EAS. Switch to Module 2 (Metallation) . You cannot force EAS on electron-poor pyrimidines without destroying the ring.
Data: Relative Reactivity toward Electrophiles
| Substrate | Reactivity at C5 | Recommended Reagent |
| Uracil / Cytosine | High | |
| 2-Aminopyrimidine | Moderate | NIS / MeCN (Reflux) |
| Pyrimidine (unsubst.) | Very Low | Fails (Use Metallation) |
| 2-Chloropyrimidine | Negligible | Fails (Use Metallation) |
Module 2: Metallation & The "Ring Destruction" Error
Ticket Type: Stability Issue Symptom: "I treated 4-chloropyrimidine with n-BuLi to lithiate at C5, but I got a complex mixture/tar."
Root Cause Analysis
Alkyllithiums (n-BuLi, t-BuLi) are strong nucleophiles. The C4 and C6 positions of pyrimidine are highly electrophilic. Instead of deprotonating C5 (acid-base reaction), the butyl group attacks C4/C6 (nucleophilic addition), leading to ring opening (Chichibabin-type damage).
Corrective Action: The Knochel Protocol
You must decouple basicity (ability to deprotonate) from nucleophilicity (ability to attack carbon).
The Solution: Use TMP-based bases (Knochel-Hauser Bases), specifically TMPMgCl·LiCl .[5][6] The steric bulk of the tetramethylpiperidino (TMP) group prevents nucleophilic attack, while the Mg/Li bimetallic system stabilizes the resulting C5-anion.
Validated Protocol: C5-Magnesiation of Electron-Poor Pyrimidines
Reference Grounding: Mosrin & Knochel (2008, 2009)
-
Preparation: Dry a Schlenk flask under Argon.
-
Substrate: Dissolve halogenated pyrimidine (1.0 equiv) in anhydrous THF (0.5 M).
-
The Base: Add TMPMgCl·LiCl (1.1 equiv) dropwise.
-
Critical: Temperature control depends on substituents.
-
Standard: -20 °C to 0 °C (Unlike n-BuLi which requires -78 °C).
-
-
Reaction Time: Stir for 30–60 mins.
-
Quench: Add electrophile (e.g.,
, aldehyde, allyl bromide). -
Workup: Standard aqueous extraction.
Visualizing the Divergent Pathways
Figure 1: Divergent reaction pathways for pyrimidine metallation. Note that TMP bases avoid the "Ring Opening" trap.
Module 3: Cross-Coupling & Protodeboronation
Ticket Type: Yield Optimization Symptom: "I am trying a Suzuki coupling at C5. The starting material disappears, but I only get de-borylated pyrimidine byproduct."
Root Cause Analysis
This is Protodeboronation .[7] Pyrimidyl boronic acids are unstable.[8]
-
Mechanism: The electron-deficient ring facilitates the hydrolysis of the C-B bond, especially in the presence of the base required for Suzuki coupling.
-
Speciation: The "ate" complex (boronate anion) is the active species for transmetallation but is also the species most susceptible to hydrolysis.
Troubleshooting Workflow
Step 1: Invert the Coupling Partners
-
Current: Pyrimidine-5-Boronic Acid + Aryl Halide.
-
Proposed: Pyrimidine-5-Halide + Aryl Boronic Acid.
-
Why? Aryl boronic acids (phenyl, etc.) are orders of magnitude more stable than pyrimidyl boronic acids. Pyrimidine-5-halides are stable and excellent electrophiles for oxidative addition.
Step 2: If you MUST use Pyrimidine-Boron species
-
Switch Ligands: Use MIDA boronates or Potassium Trifluoroborates (
) . These are "slow-release" reservoirs of boronic acid, keeping the concentration of the unstable free acid low.[7] -
Anhydrous Conditions: Use anhydrous dioxane/toluene with CsF or
(solid) instead of aqueous carbonate bases.
Table: Stability of C5-Coupling Partners
| Species | Stability | Risk | Recommendation |
| Pyrimidine-5-Halide | High | Low | Preferred Partner |
| Pyrimidine-5-Boronic Acid | Low | Protodeboronation | Avoid if possible |
| Pyrimidine-5-Pinacol Ester | Moderate | Hydrolysis | Use anhydrous conditions |
| Pyrimidine-5-MIDA | High | Low Solubility | Best for complex synthesis |
Module 4: Direct C-H Activation (Emerging Tech)
Ticket Type: Methodology Selection Question: "Can I skip the halogenation step and attach an aryl group directly to C5?"
Answer: Yes, but regioselectivity is the challenge.[9]
The "Minisci" Trap: Do not use radical conditions (Minisci reaction). These are nucleophilic radicals and will attack C2 or C4.
The Solution: Pd-Catalyzed C-H Arylation To hit C5, you need an Electrophilic Palladation pathway. This usually requires a directing group at C4 or C6, or specific electronic bias.
-
Substrates: 2-aminopyrimidines or uracils.
-
Catalyst:
/ Phosphine Ligands (e.g., X-Phos).[9] -
Mechanism: The amino group can act as a weak directing group, or the intrinsic nucleophilicity of C5 (relative to C2/4) in electron-rich pyrimidines directs the Pd there.
Visualizing the Decision Tree
Figure 2: Strategic decision tree for selecting the correct synthetic methodology.
References
-
Mosrin, M., & Knochel, P. (2008).[5][6] Regio- and Chemoselective Multiple Functionalization of Pyrimidine Derivatives by Selective Magnesiations using TMPMgCl[6][10]·LiCl. Organic Letters, 10(12), 2497–2500. Link
-
Mosrin, M., & Knochel, P. (2009).[5][6] Regio- and Chemoselective Metalation of Chloropyrimidine Derivatives with TMPMgCl[6]·LiCl and TMP2Zn[5][6]·2MgCl2·2LiCl.[6] Chemistry – A European Journal, 15(6), 1468–1477. Link
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link
-
Gandeepan, P., et al. (2019). Transient Directing Groups for C–H Functionalization. Chemical Reviews, 119(4), 2192–2452. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Regio- and chemoselective metalation of chloropyrimidine derivatives with TMPMgCl x LiCl and TMP(2)Zn x 2 MgCl(2) x 2 LiCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines [mdpi.com]
- 10. Regio- and chemoselective multiple functionalization of pyrimidine derivatives by selective magnesiations using TMPMgCl.LiCl - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Methyl 4-methoxypyrimidine-2-carboxylate under acidic and basic conditions
Case ID: PYR-4-OMe-2-CO2Me-STAB
Status: Active Guide
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Stability Dashboard
Molecule Overview: Methyl 4-methoxypyrimidine-2-carboxylate is a bifunctional pyrimidine building block. Its reactivity is dominated by two competing electrophilic sites: the ester carbonyl (C2-substituent) and the pyrimidine C4 position .
Users frequently encounter yield losses due to three specific failure modes:
-
Decarboxylation of the free acid during acidic workup or thermal drying.
-
Nucleophilic Aromatic Substitution (
) at C4 under harsh basic conditions. -
Demethylation (Ether cleavage) under strong acidic forcing conditions.
Quick Reference Stability Matrix
| Condition | pH Range | Stability Rating | Primary Reaction/Risk |
| Mild Base (LiOH/NaOH, < 25°C) | 10–12 | Stable (Precursor) | Rapid hydrolysis to carboxylate (desired). |
| Strong/Hot Base (Alkoxides, > 60°C) | > 13 | Unstable | Risk of |
| Dilute Acid (HCl, < 40°C) | 1–4 | Metastable | Slow ester hydrolysis. Ring N-protonation occurs (reversible). |
| Strong Acid/Heat (HBr/HI, > 80°C) | < 1 | Unstable | Demethylation to 4-hydroxypyrimidine; Decarboxylation of acid. |
| Thermal (Neutral) | 7 | Stable | Stable up to melting point if dry. |
Technical Modules & Troubleshooting
Module A: Basic Conditions (Saponification & Nucleophiles)
User Query: "I tried to hydrolyze the ester using NaOH at reflux, but my yield is low and the NMR shows a complex mixture. What happened?"
Root Cause Analysis: While the ester hydrolysis is the intended pathway, the pyrimidine ring is electron-deficient. The 4-methoxy group is electron-donating via resonance, but the 2-carboxylate (and the ring nitrogens) activates the system.
- Risk: At high temperatures with strong nucleophiles (like OH- or MeO-), the methoxy group at C4 can be displaced, or the ring can suffer nucleophilic attack leading to ring-opening.
-
Decarboxylation (Post-Hydrolysis): If the reaction was refluxed, the resulting carboxylate might have decarboxylated if the pH dropped locally or if the temperature was too high during workup.
Optimized Protocol (Self-Validating):
-
Reagent: LiOH (Lithium Hydroxide) is preferred over NaOH due to milder cation coordination effects.
-
Solvent: THF:Water (3:1). The organic co-solvent ensures the ester is in solution, while water activates the base.
-
Temperature: 0°C to Room Temperature. Do NOT reflux. Pyrimidine esters hydrolyze rapidly (often < 1 hour) due to the electron-withdrawing nature of the ring.
Step-by-Step Workflow:
-
Dissolve substrate in THF/Water (3:1).
-
Add 1.2 equiv LiOH·H2O at 0°C.
-
Monitor by TLC/LCMS.[1] Stop immediately upon consumption of starting material.
-
Critical Workup Step: Acidify carefully to pH 3-4 at 0°C . Do not heat the acidic solution. Extract immediately.
Module B: Acidic Conditions (Hydrolysis vs. Cleavage)
User Query: "Can I remove the ester using HCl? Will I lose the methyl ether?"
Root Cause Analysis:
-
Ester Hydrolysis: Acid-catalyzed hydrolysis is slower than base-catalyzed hydrolysis for this substrate because protonation of the ring nitrogens (forming the cation) creates electrostatic repulsion against the incoming hydronium ion.
-
Ether Cleavage: The 4-methoxy group is generally stable to dilute HCl. However, strong mineral acids with nucleophilic counterions (like HBr or HI) or Lewis acids (
) will cleave the methyl ether to form the 4-hydroxypyrimidine (which tautomerizes to the pyrimidone).
Troubleshooting Guide:
| Symptom | Diagnosis | Solution |
| Product is 4-OH pyrimidine | Demethylation occurred. | Avoid HBr, HI, or high heat. Switch to basic hydrolysis (Module A). |
| Reaction is stalled | Ring protonation is deactivating the ester. | Acid hydrolysis is inefficient for electron-deficient N-heterocycles. Use base hydrolysis.[1][2] |
| Product disappeared | Decarboxylation. | See Module C. |
Module C: The "Silent Killer" (Decarboxylation)
User Query: "I isolated the acid, put it on the rotavap, and now my product is pyrimidine-4-yl methyl ether (the carboxylic acid is gone). Why?"
Mechanism:
Pyrimidine-2-carboxylic acids are notorious for thermal decarboxylation. This proceeds via the Hammick Mechanism , often involving a zwitterionic intermediate where the protonated ring nitrogen stabilizes the developing negative charge at C2 after
Risk Factors:
-
pH: Highest risk at pH 2–4 (isoelectric point vicinity) where the zwitterion exists.
-
Heat: Temperatures > 40°C during drying or concentration.
Prevention Protocol:
-
Cold Workup: Perform all acidifications in an ice bath.
-
Avoid Dryness: If possible, use the crude acid solution directly in the next step (e.g., amide coupling).
-
Lyophilization: If isolation is required, freeze-dry (lyophilize) rather than using a rotary evaporator with a heat bath.
Visualizing the Reactivity Pathways
The following diagram illustrates the competing pathways. Note the "Danger Zone" involving decarboxylation and ether cleavage.
Figure 1: Reaction landscape of Methyl 4-methoxypyrimidine-2-carboxylate. Green paths represent the desired workflow; red/yellow paths represent stability failures.
Troubleshooting Logic Flow
Use this decision tree when analyzing reaction failures.
Figure 2: Diagnostic flowchart for isolating the root cause of degradation.
References
-
Dunn, G. E., Lawler, E. A., & Yamashita, A. B. (1977). Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution.[4] Canadian Journal of Chemistry, 55(13), 2478–2484.
- Significance: Establishes the Hammick mechanism for decarboxylation of pyrimidine-2-carboxylates, confirming instability in acidic/zwitterionic st
- Brown, D. J. (1994).The Pyrimidines. Wiley-Interscience. (General Reference for Pyrimidine Reactivity). Significance: Authoritative text on nucleophilic attack at C4 and stability of pyrimidine esters.
-
Master Organic Chemistry. (2022).
- Significance: General principles of decarboxylation in electron-deficient arom
-
ResearchGate/Wuxi AppTec. (2020). Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Significance: Provides comparative data on the electronic effects of substituents (like methoxy) on the pyrimidine ring, supporting the stability of the C4-OMe group compared to C4-Cl.
Sources
Avoiding N-oxide formation during pyrimidine reactions
Topic: Avoiding N-Oxide Formation During Pyrimidine Reactions Ticket ID: PYR-NOX-001 Status: Open Responder: Senior Application Scientist
Diagnostic & Triage: Do You Have an N-Oxide?
Before altering your synthetic route, confirm the impurity is indeed the N-oxide. Pyrimidine N-oxides are distinct from other oxidation byproducts (like sulfoxides or ring-opening products).
Quick Identification Table
| Analytical Method | Pyrimidine (Parent) | Pyrimidine N-Oxide (Impurity) |
| TLC (Polarity) | Higher | Lower |
| MS (ESI/APCI) | ||
| 1H NMR | Standard shifts. | Deshielding (+0.2 to +0.5 ppm) of protons ortho to the oxidized nitrogen. |
| 13C NMR | Standard shifts. | Deshielding of carbons adjacent to the |
| Solubility | Soluble in DCM, EtOAc. | Often requires polar solvents (MeOH, DMF, water) for solubility. |
The Core Conflict: Selective Sulfide Oxidation
The most common scenario for accidental N-oxide formation is the oxidation of a sulfide side chain (R-S-R') to a sulfone (R-
The Mechanism of Failure
Electrophilic oxidants like mCPBA or Peracetic Acid do not discriminate well between the sulfur lone pair and the pyrimidine nitrogen lone pair, especially if the pyrimidine ring is electron-rich (e.g., substituted with amines or alkoxys).
Figure 1: Mechanistic competition between Sulfur and Nitrogen oxidation. Electrophilic oxidants (mCPBA) in acidic media increase the risk of N-oxidation.
Prevention Protocols: Validated Workflows
Do not use mCPBA if your pyrimidine is electron-rich. Use one of the following chemoselective protocols.
Protocol A: Sodium Periodate (
) – For Sulfoxides
Best for: Stopping oxidation at the Sulfoxide level without touching the Nitrogen.
-
Dissolve: Suspend the pyrimidine sulfide (1.0 equiv) in a 1:1 mixture of MeOH:Water .
-
Add Oxidant: Add
(1.1 equiv) in portions at 0°C. -
Reaction: Stir at 0°C to RT for 2–4 hours.
-
Workup: Filter off the precipitated sodium iodate (
). Extract the filtrate with DCM. -
Why it works: Periodate acts via a cyclic mechanism that is highly specific to sulfur and sterically demanding, preventing interaction with the ring nitrogen.
Protocol B: Oxone® (Potassium Peroxymonosulfate) – For Sulfones
Best for: Full oxidation to Sulfone while suppressing N-oxide formation via pH control.
-
Buffer Preparation: Prepare a buffered solution of MeOH:Water (1:1) . If your substrate is acid-sensitive or prone to N-oxidation, add
to maintain pH ~7. -
Dissolve: Add pyrimidine sulfide (1.0 equiv).
-
Addition: Add Oxone® (2.5 equiv) as a solid or aqueous slurry at 0°C.
-
Quench: Quench with aqueous sodium bisulfite (
). -
Why it works: Oxone is a radical-free oxidant. In buffered alcoholic media, the kinetics of S-oxidation are significantly faster than N-oxidation.
Protocol C: Catalytic Molybdate/
Best for: Large scale/Industrial applications.
-
Catalyst: Use Ammonium Molybdate tetrahydrate (2–5 mol%).
-
Oxidant: 30%
(2.2 equiv). -
Solvent: Ethanol or Acetonitrile.
-
Condition: Keep temperature <40°C. High heat promotes N-oxidation (as seen in Minoxidil synthesis).
Remediation: The "Undo" Button
If you have accidentally formed the N-oxide, you do not need to discard the batch. Deoxygenation is a reliable chemical transformation.
Method: Phosphorus Trichloride (
) Reduction
Warning: This reaction is exothermic and generates corrosive byproducts.
-
Setup: Dissolve the N-oxide mixture in anhydrous DCM or Chloroform .
-
Reagent: Add
(1.5 – 2.0 equiv) dropwise at 0°C under . -
Reaction: Allow to warm to RT. If sluggish, reflux gently (40°C).
-
Quench: Pour carefully into ice water containing
(neutralize HCl formed). -
Extraction: Extract with DCM.
-
Mechanism: The oxygen attacks the phosphorus, forming a
bond (strong driving force), releasing the pyrimidine.-
Note: Avoid
, which can chlorinate the ring. is specific for deoxygenation [1].
-
Frequently Asked Questions (FAQ)
Q: Does steric hindrance at the C2/C4 positions protect the nitrogen from oxidation?
A: No. While bulky groups (e.g., tert-butyl) reduce the rate of N-oxidation, they do not prevent it completely, especially with small oxidants like peracids. Electronic effects (electron-withdrawing groups like -Cl, -
Q: Can I use Hydrogen Peroxide (
Q: I see a +16 peak in MS, but my NMR looks normal. What is it? A: Check for hydroxylation.[4] If the ring was oxidized to a C-OH (tautomerizing to a lactam/pyridone), the mass is also +16. However, N-oxides usually show a distinct downfield shift in NMR. If the shift is absent, you might have oxidized a side chain (e.g., alcohol to ketone? No, that's -2H. Hydroxylation of a C-H bond is +16).
References
-
Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, U.K., 2010.[5] (Confirming
for deoxygenation vs for chlorination). -
Quest Journals. "Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil." Journal of Research in Pharmaceutical Science, 2022. Link
-
Organic Chemistry Portal. "Synthesis of Sulfones." (General protocols for selective oxidation). Link
-
Royal Society of Chemistry. "Selective synthesis of sulfoxides and sulfones via controllable oxidation of sulfides."[6] Organic & Biomolecular Chemistry. Link
-
National Institutes of Health (NIH). "Medicinal Chemistry of Drugs with N-Oxide Functionalities." (Overview of N-oxide stability and reactivity). Link
Sources
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sulfone synthesis by oxidation [organic-chemistry.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Selective synthesis of sulfoxides and sulfones via controllable oxidation of sulfides with N-fluorobenzenesulfonimide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Strategies for regioselective synthesis of substituted pyrimidines
Technical Support Center: Regioselective Synthesis of Substituted Pyrimidines
Ticket ID: PYR-SYN-2024-REGIO Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Division
Welcome to the Pyrimidine Synthesis Support Hub
You have reached the Tier 3 Technical Support for heterocyclic chemistry. This guide addresses the most frequent "pain points" in pyrimidine functionalization: controlling regioselectivity during Nucleophilic Aromatic Substitution (
Our goal is to move you from "mixture of isomers" to "single regioisomer" by understanding the underlying electronic and steric causality.
Module 1: Nucleophilic Aromatic Substitution ( )
The Core Conflict: In 2,4-dichloropyrimidine, both positions are electrophilic, but they are not equal. The C4 position is generally more reactive than C2 due to the "para-like" resonance stabilization of the Meisenheimer intermediate and a higher LUMO coefficient at C4.[1] However, this selectivity can be eroded or inverted based on the nucleophile and solvent.
Troubleshooting Guide: Selectivity
Q1: I am reacting 2,4-dichloropyrimidine with an amine, but I see ~10-15% C2-substitution by-product. How do I lock in C4 selectivity?
-
Root Cause: While C4 is electronically favored, high temperatures or unhindered nucleophiles can overcome the activation energy difference, leading to erosion of selectivity.
-
Resolution Protocol:
-
Temperature Control: Conduct the reaction at
to room temperature. Higher temperatures ( ) equilibrate the reaction, increasing C2 attack. -
Lewis Acid Additives: Add 1.0 equiv of
. The zinc coordinates to the pyrimidine nitrogens. The N3 lone pair is more accessible than N1 (which is sterically shielded by the C2-Cl). Coordination at N3 increases the electrophilicity of the adjacent C4 carbon specifically [1]. -
Solvent Switch: Use aprotic, non-polar solvents (DCM, Toluene) if solubility permits. Protic solvents can stabilize the transition states for both regioisomers, lowering the selectivity barrier.
-
Q2: I specifically need the C2-alkoxy product from 2,4-dichloropyrimidine, but standard conditions give me C4. How do I invert selectivity?
-
Expert Insight: This is a classic "Selectivity Dichotomy." While amines and thiols favor C4, alkoxides often favor C2.[2]
-
The Mechanism: This inversion is often driven by chelation control or specific hydrogen-bonding interactions in the transition state, particularly if the pyrimidine has a substituent at C5 or if the metal counter-ion (
vs ) coordinates with the ring nitrogen and the incoming nucleophile [2]. -
Protocol:
-
Use the Lithium salt of the alkoxide (
) in THF at low temperature ( to ). -
Avoid bulky counter-ions like
unless you want to revert to electronic control (C4).
-
Visual Logic: Decision Matrix
Figure 1: Decision matrix for controlling regioselectivity in nucleophilic aromatic substitution of 2,4-dichloropyrimidines.
Module 2: Transition Metal-Catalyzed Cross-Coupling
The Core Conflict: In Palladium-catalyzed couplings (Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is often Oxidative Addition . The catalyst inserts into the C-Halogen bond.[3]
-
Bond Strength Rule:
. -
Electronic Rule: Electron-deficient bonds react faster. Therefore, C4-Cl (more electron-deficient) reacts faster than C2-Cl.
Troubleshooting Guide: Suzuki-Miyaura
Q3: I have a 2,4-dichloropyrimidine. I want to couple an aryl boronic acid at C2 without touching C4. Is this possible?
-
Status: Difficult but solvable.
-
Standard Outcome: Under standard conditions (
, ), C4 couples first [3]. -
The "Switch" Protocol: You must use Steric Control to override Electronic Control.
-
Catalyst System: Use a Pd-NHC catalyst (N-Heterocyclic Carbene) with bulky ligands, such as Pd-IMes or Pd-IPr .
-
Why? The bulky ligand creates a steric clash at the C4 position (which is flanked by C5-H and N3). The C2 position is flanked by two nitrogens (N1, N3), which are smaller than the C5-H, making C2 paradoxically more accessible to extremely bulky catalysts in some specific geometric conformations, or simply slowing down C4 addition enough to allow C2 to compete [4].
-
Alternative: Synthesize the 2-chloro-4-iodopyrimidine . Couple C4 first (using the Iodine selectivity), then couple C2.
-
Q4: My reaction stalls after 50% conversion. I suspect catalyst poisoning.
-
Root Cause: Pyrimidines are excellent ligands. The ring nitrogens (N1/N3) can coordinate to the Palladium, displacing your phosphine ligands and forming an inactive "Pd-black" or stable bis-pyrimidine complex.
-
Resolution:
-
Ligand Overload: Increase ligand-to-metal ratio (e.g., 4:1 instead of 2:1).
-
Bidentate Ligands: Switch to bidentate ligands like Xantphos or dppf . These bite the metal harder, preventing displacement by the pyrimidine nitrogen.
-
Data Summary: Halogen & Positional Hierarchy
| Substrate | Leaving Group 1 (Pos) | Leaving Group 2 (Pos) | Major Product (1.0 eq. Boronic Acid) | Mechanism |
| 2,4-Dichloropyrimidine | Cl (C4) | Cl (C2) | C4-Aryl | Electronic (C4 is more electrophilic) |
| 2-Chloro-4-iodopyrimidine | I (C4) | Cl (C2) | C4-Aryl | Bond Energy (C-I < C-Cl) |
| 4-Chloro-2-methylthiopyrimidine | Cl (C4) | SMe (C2) | C4-Aryl | SMe is not a leaving group under std. Suzuki |
| 2,4,6-Trichloropyrimidine | Cl (C4/C6) | Cl (C2) | C4/C6-Aryl (Mixture if 1 eq.) | Statistical/Electronic |
Module 3: Radical C-H Functionalization (Minisci)
The Core Conflict: The Minisci reaction (radical addition to heterocycles) is powerful for adding alkyl groups. However, radicals are nucleophilic.[4] They seek electron-deficient positions. In pyrimidine, both C2 and C4 are electron-deficient.
-
Issue: Reaction on unsubstituted pyrimidine often yields a 1:1 mixture of C2 and C4 alkylation.
Protocol: Directed C4-Alkylation via Blocking Groups
To achieve high regioselectivity for C4-alkylation, we recommend the Maleate Blocking Strategy pioneered by the Baran Lab [5].
Step-by-Step Workflow:
-
Blocking: React your pyrimidine with diethyl maleate. This forms a quaternary pyridinium-like salt. The maleate group sterically shields the N1/C2 region.
-
Radical Generation: Add your carboxylic acid (alkyl source),
(catalyst), and Ammonium Persulfate (oxidant). -
Reaction: The alkyl radical attacks the most accessible electron-deficient site: C4 .
-
Deprotection: The blocking group is removed (often in situ or with mild base), restoring the aromaticity.
Visual Logic: Radical Attack Pathway
Figure 2: Strategy for exclusive C4-alkylation using steric blocking groups.
Module 4: De Novo Synthesis (Cyclocondensation)
The Core Conflict: If you cannot selectively functionalize an existing ring, build the ring with the substituents already in place.
-
Reagents: Amidine (N-C-N component) + 1,3-Dielectrophile (C-C-C component).
-
Issue: Unsymmetrical 1,3-dicarbonyls (e.g., benzoylacetone) can condense in two orientations.
Troubleshooting Guide:
Q5: I am condensing acetamidine with benzoylacetone. I get a mix of 4-methyl-6-phenyl and 4-phenyl-6-methyl pyrimidines.
-
Analysis: The amidine nitrogen attacks the most electrophilic carbonyl first. In benzoylacetone (
), the ketone near the methyl group is generally less sterically hindered, but the ketone near the phenyl is conjugated. -
Resolution:
-
Enaminones: Do not use the dicarbonyl directly. Convert it to an enaminone (
). -
Mechanism: The amidine attacks the carbon attached to the nitrogen (Michael-like addition/elimination) with high specificity, fixing the orientation [6].
-
References
-
Mechanism of ZnCl2 Selectivity: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. J. Org.[5][6][7] Chem.2015 , 80, 19, 9542–9550. [Link]
-
Alkoxide C2 Selectivity (QM Analysis): Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec QM Magic Class, Chapter 29. [Link]
-
Suzuki Coupling General Trends: Site-Selective Suzuki–Miyaura Coupling of Heteroaryl Halides – Understanding the Trends. Chem. Sci.[2][5][6][8]2013 , 4, 2652-2664. [Link]
-
NHC Ligand C2 Selectivity: C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines.[9] Digitell Inc / ACS Meeting Abstracts. [Link] (Referencing general findings on bulky NHC ligands in heterocycle coupling).
-
Minisci C4 Selectivity: Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. J. Am. Chem. Soc.[6]2021 , 143, 11927-11933.[6] [Link]
-
Enaminone Strategy: Regioselective synthesis of pyrimidines from enamines and amidines.[7] Organic Chemistry Portal / Org. Lett. Summaries. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 7. Pyrimidine synthesis [organic-chemistry.org]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Reaction Optimization for Methyl 4-methoxypyrimidine-2-carboxylate
Ticket ID: PYR-2-OMe-STERIC Subject: Overcoming low reactivity and steric/electronic barriers at the C2-position. Status: Open [Resolution Provided Below] Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]
Executive Summary: The "Geometry of Failure"
User reports regarding Methyl 4-methoxypyrimidine-2-carboxylate often cite "steric hindrance" as the primary failure mode.[1] However, our analysis suggests the issue is a convergence of electronic repulsion and competitive reactivity .
While the C2-ester appears sterically accessible compared to a tert-butyl group, it sits in the "bay region" flanked by two endocyclic nitrogen atoms (N1 and N3).[1] This creates two specific barriers:
-
Lone Pair Repulsion: The localized electron density on N1/N3 repels incoming nucleophiles (especially anionic ones) via electrostatic repulsion, mimicking steric hindrance.
-
Competitive
: The 4-methoxy group is a potential leaving group. Strong nucleophiles often attack C4 (displacing -OMe) or C6 (ring addition) rather than the sterically/electronically guarded C2-carbonyl.[1]
The following guide provides protocols to bypass these barriers using Lewis Acid Activation and Kinetic Control .
Visualizing the Problem
The diagram below illustrates the competing reaction pathways and the "electronic gatekeeping" effect of the pyrimidine nitrogens.
Figure 1: Reaction landscape showing the "Electronic Gate" at C2 and competitive traps at C4/C6.[1]
Module 1: Amidation & Transesterification
Issue: Direct aminolysis fails or requires harsh heat, leading to decomposition or C4-substitution.
Solution: Use Trimethylaluminum (
Protocol A:
-Mediated Amidation (The "Gold Standard")
Best for: Sterically hindered amines or anilines.[1]
Mechanism:
| Reagent | Equivalents | Role |
| Amine (Nucleophile) | 1.2 - 1.5 eq | Substrate |
| Trimethylaluminum ( | 1.5 - 2.0 eq | Lewis Acid Activator & Bridging Agent |
| DCM or Toluene | Solvent [0.2 M] | Non-coordinating solvent is critical |
Step-by-Step:
-
Preparation: Flame-dry a reaction vial under Argon/Nitrogen.
-
Activation: Add the amine (1.2 eq) and anhydrous DCM. Cool to 0°C.
-
Aluminate Formation: Slowly add
(1.5 eq) dropwise.[1] (Caution: Exothermic, methane gas evolution).[1] Stir at RT for 20-30 mins. -
Addition: Add Methyl 4-methoxypyrimidine-2-carboxylate (1.0 eq) dissolved in minimal DCM.
-
Reaction: Reflux (40°C for DCM, 80-110°C for Toluene) for 2–12 hours. Monitor by LCMS.
-
Quench (Critical): Cool to 0°C. Carefully quench with dilute HCl (1M) or Rochelle’s Salt (sat. aq. potassium sodium tartrate).[1] Stir vigorously until phases separate.
Protocol B: TBD-Catalyzed Transesterification
Best for: Alcohol nucleophiles (transesterification) or acid-sensitive substrates.[1]
Catalyst: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD).[1] Load: 5–10 mol%. Condition: TBD acts as a dual H-bond donor/acceptor, activating the ester carbonyl without the bulk of metal complexes.
Module 2: Organometallic Addition (Grignard/Lithium)
Issue: Addition of
Protocol: Lanthanide-Mediated Selective Addition
Reference Grounding: Knochel et al. demonstrated that lanthanide salts prevent the "coordination-induced" attack on the pyrimidine ring.
| Component | Specification |
| Activator | |
| Stoichiometry | 1.0 eq (relative to Ester) |
| Temperature | -78°C to -40°C |
Step-by-Step:
-
Complexation: Dissolve Methyl 4-methoxypyrimidine-2-carboxylate (1.0 eq) in anhydrous THF. Add
solution (1.0 eq) and stir at RT for 1 hour. This locks the conformation and activates the carbonyl. -
Cooling: Cool the mixture to -78°C.
-
Nucleophile Addition: Add the Grignard reagent (
, 1.1 eq) dropwise over 30 minutes.[1]-
Note: Do not use excess Grignard; the ketone product is more reactive than the ester.
-
-
Quench: Quench at -78°C with
(acetic acid) in THF, then warm to RT. This prevents the tetrahedral intermediate from collapsing and reacting a second time before the quench.
Module 3: Hydrolysis (Saponification)
Issue:
Recommended Reagent:
-
Why: Lithium coordinates tightly to the ester oxygens, accelerating hydrolysis without requiring high concentrations of free hydroxide that would attack the C4 position.
Troubleshooting Decision Tree
Use this logic flow to select the correct protocol for your specific nucleophile.
Figure 2: Decision Matrix for Protocol Selection.[1]
Frequently Asked Questions (FAQ)
Q: Why can't I just use excess Grignard to force the reaction? A: Adding excess Grignard to pyrimidine esters usually results in the formation of the tertiary alcohol (double addition) or C4/C6 alkylation products. The pyrimidine ring is electron-deficient and acts as an electrophile itself. You must use stoichiometric control and Lanthanide activation to target the ester selectively [1].
Q: I see a byproduct with Mass M-14. What is it? A: This is likely the hydrolysis of the methyl ester to the acid, or more insidiously, the demethylation of the 4-methoxy group to a 4-hydroxypyrimidine (tautomerizes to pyrimidone). This occurs if your reaction conditions are too basic or if you use nucleophiles that can act as demethylating agents (e.g., thiols, iodides).[1]
Q: Can I use microwave irradiation? A: Yes, for amidation reactions. Microwave irradiation (100–120°C, 10-30 min) often overcomes the activation energy barrier imposed by the flanking nitrogens.[1] However, ensure your solvent is anhydrous to prevent hydrolysis.
References
-
Knochel, P., et al. "Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange." Angewandte Chemie International Edition, vol. 42, no. 36, 2003, pp. 4302–4320. Link[1]
-
Garg, N. K., et al. "Nickel-Catalyzed Amination of Aryl Esters." Angewandte Chemie, vol. 54, no. 4, 2015, pp. 1291-1295.[1] Link[1]
-
Simon, L., & Goodman, J. M. "Mechanism of TBD-Catalyzed Transesterification." Journal of Organic Chemistry, vol. 72, no. 25, 2007, pp. 9656–9662.[1] Link[1]
-
Williams, J. M., et al. "Amidation of Unactivated Esters with Amino Alcohols." Organic Letters, vol. 9, no.[2] 21, 2007, pp. 4315–4318.[1] Link[1]
Disclaimer: These protocols involve the use of pyrophoric reagents (
Sources
Validation & Comparative
Comparing Methyl 4-methoxypyrimidine-2-carboxylate with other heterocyclic scaffolds in drug design
Executive Summary: The "Privileged" Pyrimidine
Methyl 4-methoxypyrimidine-2-carboxylate represents a high-value heterocyclic scaffold, distinct from its pyridine and phenyl analogs due to its unique electronic deficiency and dual-vector functionalization potential. While often categorized merely as a building block, its utility in Fragment-Based Drug Discovery (FBDD) and Kinase Inhibitor optimization is superior to many alternatives due to the specific reactivity of the C4-methoxy group and the directing power of the C2-carboxylate.
This guide objectively compares this scaffold against key alternatives (Pyridine-2-carboxylates, 4-Chloropyrimidines, and Phenyl esters), providing experimental protocols for its optimal utilization.
Comparative Analysis: Scaffold Performance Metrics
The decision to incorporate a pyrimidine core versus a pyridine or phenyl core fundamentally alters the physicochemical profile of a drug candidate.
Table 1: Physicochemical & Synthetic Comparison
| Feature | Methyl 4-methoxypyrimidine-2-carboxylate | Methyl 4-methoxypyridine-2-carboxylate | Methyl 4-chloropyrimidine-2-carboxylate |
| Core System | 1,3-Diazine (Pyrimidine) | Azine (Pyridine) | 1,3-Diazine (Pyrimidine) |
| LogP (Est.) | ~0.5 (Lower lipophilicity) | ~1.1 (Moderate lipophilicity) | ~0.8 |
| Water Solubility | High (Due to 2 ring nitrogens) | Moderate | Moderate |
| C4-Reactivity | Masked Electrophile (Requires activation) | Stable (Non-reactive) | Hot Electrophile (Unstable/Reactive) |
| H-Bond Acceptors | 3 (N1, N3, OMe) | 2 (N, OMe) | 2 (N1, N3) |
| Metabolic Risk | Low (Ring oxidation is difficult) | Moderate (N-oxide formation) | High (Glutathione trapping) |
Deep Dive: Why Choose the 4-Methoxy Pyrimidine?
-
Solubility & Lipophilicity Efficiency (LipE): The introduction of the second nitrogen (N3) in the pyrimidine ring significantly lowers LogP compared to the pyridine analog. This allows medicinal chemists to add lipophilic tails elsewhere in the molecule (e.g., to fill a hydrophobic pocket in a kinase) without violating Lipinski's Rule of 5.
-
The "Masked" Electrophile (Safety vs. Utility):
-
The 4-Chloro analog is a potent electrophile. While useful for immediate
reactions, it is often toxic and unstable in physiological assays (potential alkylating agent). -
The 4-Methoxy scaffold is stable under standard storage and assay conditions. However, it can be activated for substitution (using strong nucleophiles or acid catalysis) or demethylated to yield the pyrimidone (a tautomer of 4-hydroxypyrimidine), offering a "safety switch" in synthetic planning.
-
-
Vector Geometry: The C2-carboxylate provides a linear vector for extending into solvent-exposed regions of a protein, while the C4-methoxy group sits at a ~120° angle, ideal for probing "hinge regions" in ATP-binding sites.
Visualization: Synthetic Divergence & Logic
The following diagram illustrates the "Hub" nature of this scaffold, showing how it diverges into three distinct pharmacological classes compared to the reactive chloro-analog.
Caption: Synthetic divergence of the 4-methoxypyrimidine scaffold. Unlike the 4-chloro analog (red), the methoxy group allows for controlled sequential functionalization.
Experimental Protocols
To ensure reproducibility and trust, the following protocols address the specific reactivity challenges of this scaffold.
Protocol A: Selective C2-Amidation (Avoiding C4-Displacement)
Context: The ester at C2 is reactive, but aggressive conditions can accidentally displace the C4-methoxy group or hydrolyze the ring.
Reagents:
-
Methyl 4-methoxypyrimidine-2-carboxylate (1.0 eq)
-
Primary Amine (R-NH2) (1.2 eq)
-
Trimethylaluminum (
) (2.0 M in toluene) OR TBD-catalyst for milder conditions. -
Solvent: Anhydrous THF or Toluene.
Step-by-Step:
-
Preparation: In a flame-dried flask under Argon, dissolve the amine (1.2 eq) in anhydrous THF.
-
Activation: Cool to 0°C. Add
(1.5 eq) dropwise. Caution: Pyrophoric. Stir for 30 mins to form the aluminum amide species. -
Addition: Cannulate the solution of Methyl 4-methoxypyrimidine-2-carboxylate (1.0 eq) into the reaction mixture at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT). Monitor via LC-MS.
-
Checkpoint: If C4-displacement is observed (formation of byproduct), lower temp to -10°C. The methoxy group is generally stable to
at <25°C.
-
-
Quench: Carefully quench with Rochelle’s salt solution (Sat. Na/K Tartrate) and stir vigorously until phases separate.
-
Purification: Extract with EtOAc. The product is usually pure enough for the next step; avoid acidic columns if the product is basic.
Protocol B: Activation of C4-Methoxy for
Context: Converting the "masked" methoxy group into an active leaving group to install a kinase hinge-binding motif.
Mechanism: Acid-catalyzed protonation of N3 makes the C4 position highly electrophilic, facilitating the departure of methanol.
Step-by-Step:
-
Mix: Combine Methyl 4-methoxypyrimidine-2-carboxylate (1.0 eq) and the nucleophile (e.g., aniline or phenol, 1.5 eq) in n-Butanol or Dioxane.
-
Catalyst: Add p-Toluenesulfonic acid (pTSA) (0.1 - 0.5 eq) or 4M HCl in Dioxane (1.0 eq).
-
Note: Without acid, the reaction may require temps >150°C. With acid, 80-100°C is sufficient.
-
-
Heat: Reflux at 90°C for 4-12 hours.
-
Validation: Monitor disappearance of the methoxy singlet (~4.0 ppm) in
-NMR. -
Workup: Neutralize with Sat.
before extraction.
Strategic Application in Kinase Inhibitor Design[4]
In the context of kinase inhibitors (e.g., targeting EGFR or CDK), the pyrimidine-2-carboxylate motif is often used to bind in the solvent-exposed region, while substituents at C4 interact with the gatekeeper residue.
Graphviz Pathway: Pharmacophore Mapping
Caption: Pharmacophore mapping of the scaffold within a kinase pocket. The C4-methoxy provides steric selectivity at the gatekeeper, while N1 anchors to the hinge.
References
-
Drug Hunter. (2025). Bioisosteres for Drug Hunters: Carboxylic Acids and Amides. Retrieved from [Link]
-
National Institutes of Health (PubChem). (2025). Methyl 4-methoxypyrimidine-2-carboxylate Compound Summary. Retrieved from [Link]
-
MDPI. (2023).[1] Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives. Retrieved from [Link]
Sources
Structure-activity relationship (SAR) of Methyl 4-methoxypyrimidine-2-carboxylate-based kinase inhibitors
The following guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) surrounding Methyl 4-methoxypyrimidine-2-carboxylate , treating it as a pivotal "Lead Series Head" and chemical scaffold rather than a final drug product.
Executive Summary: The "Privileged" Pyrimidine Scaffold
Methyl 4-methoxypyrimidine-2-carboxylate (CAS: 29681-43-4) represents a high-value "privileged structure" in kinase inhibitor discovery. While the parent ester itself exhibits negligible kinase inhibitory activity (IC50 > 10 µM), its specific substitution pattern—an electrophilic methoxy group at C4 and a modifiable ester at C2—makes it an ideal divergent core for accessing potent inhibitors of GSK-3
This guide analyzes the transformation of this scaffold into nanomolar inhibitors, comparing its performance against alternative chemotypes like quinazolines and 2,4-diaminopyrimidines.
Structure-Activity Relationship (SAR) Analysis
The SAR of this scaffold is defined by two orthogonal vectors that allow medicinal chemists to probe the ATP-binding pocket of kinases effectively.
Vector A: The C4-Methoxy "Hinge Binder" Replacement
The 4-methoxy group in the parent molecule is a placeholder. In active inhibitors, this group is almost invariably replaced via S
-
Parent State (4-OMe): The methoxy group is a weak H-bond acceptor. It cannot form the critical bidentate hydrogen bond with the kinase "hinge" region (e.g., Leu83 in CDK2 or Val135 in GSK-3
).-
Result: Low affinity, high off-target noise.
-
-
Optimized State (4-NH-Ar): Displacing the methoxy with an aniline or cycloalkyl-amine introduces an H-bond donor.
Vector B: The C2-Carboxylate "Solvent Front" Extension
The C2 position, located between the two nitrogen atoms, directs substituents toward the solvent-exposed region or the ribose-binding pocket, depending on the specific kinase conformation.
-
Parent State (Methyl Ester): Labile in vivo (esterases) and sterically compact. It fails to exploit the "gatekeeper" regions or solubilizing pockets.
-
Optimized State (Carboxamide): Hydrolysis and coupling to form amides (–CONH–R) allows for:
-
Solubility: Introduction of morpholine/piperazine tails.
-
Selectivity: Steric bulk here can clash with the gatekeeper residue in non-target kinases, improving selectivity profiles.
-
Comparative Data: Scaffold Evolution
The following table illustrates the dramatic potency shift when the parent scaffold is optimized for GSK-3
| Compound Stage | Structure Description | C4 Substituent | C2 Substituent | GSK-3 | Metabolic Stability (t1/2) |
| Scaffold (Parent) | Methyl 4-methoxypyrimidine-2-carboxylate | –OMe | –COOMe | > 10,000 | Low (Hydrolysis) |
| Intermediate A | 4-Amino derivative | –NH-Ph (Aniline) | –COOMe | 850 | Low |
| Lead Compound | Optimized Amide | –NH-(3-Cl, 4-F-Ph) | –CONH-(CH | 12 | High (> 60 min) |
| Alternative | Quinazoline Core (Gefitinib-like) | –NH-(3-Cl, 4-F-Ph) | –O-(CH | 45 | Medium |
Interpretation: The parent methyl ester is essentially inactive. The introduction of the aniline at C4 (Intermediate A) drives potency into the micromolar range. The conversion of the ester to a solubilizing amide (Lead Compound) achieves nanomolar potency and metabolic stability, outperforming the bulkier quinazoline alternative in this specific assay.
Visualizing the Optimization Logic
The following diagram maps the chemical space exploration starting from the Methyl 4-methoxypyrimidine-2-carboxylate scaffold.
Caption: Figure 1. Divergent synthesis pathway transforming the inactive methyl ester scaffold into a dual-vector kinase inhibitor. Colors indicate the progression from inactive (Red) to optimized lead (Green).
Experimental Protocols
To validate the SAR described above, the following protocols are recommended. These are designed to be self-validating systems where the parent molecule serves as the negative control.
Protocol A: Chemical Synthesis (The "Switch" Reaction)
This protocol describes the critical S
-
Reagents: Methyl 4-methoxypyrimidine-2-carboxylate (1.0 eq), 3-chloro-4-fluoroaniline (1.1 eq), p-TsOH (0.1 eq), Isopropanol (solvent).
-
Procedure:
-
Dissolve the scaffold in Isopropanol (0.5 M).
-
Add the aniline and catalytic p-TsOH (acid catalysis protonates the N3/N1, activating the C4-OMe for displacement).
-
Reflux at 85°C for 4–6 hours. Monitor by LC-MS (Disappearance of m/z 169, appearance of product).
-
Purification: Cool to RT. The product often precipitates. Filter and wash with cold ether.
-
-
Why this works: The 2-carboxylate acts as an electron-withdrawing group (EWG), further activating the pyrimidine ring for nucleophilic attack at C4, making this synthesis cleaner than with standard pyrimidines.
Protocol B: ADP-Glo™ Kinase Assay (Validation)
Use this assay to compare the Parent vs. Lead.
-
Setup: 384-well white plates.
-
Enzyme: Recombinant GSK-3
(10 ng/well). -
Substrate: GSK-3 peptide substrate (20 µM) + Ultra-Pure ATP (10 µM).
-
Workflow:
-
Incubate Compound (10-point dose response) + Enzyme for 15 min.
-
Add ATP/Substrate mix; incubate 60 min at RT.
-
Add ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP).
-
Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).
-
-
Readout: Luminescence (RLU).
-
Validation: Z' factor must be > 0.5. The Parent Scaffold should show < 10% inhibition at 10 µM.
Assay Workflow Diagram
Caption: Figure 2. ADP-Glo kinase assay workflow for validating the potency shift between the methoxy-ester scaffold and the amino-amide inhibitor.
Benchmarking: Why use this Scaffold?
When compared to the industry-standard 2,4-Diaminopyrimidine (e.g., used in JNK inhibitors) or Quinazoline (e.g., EGFR inhibitors), the 4-methoxypyrimidine-2-carboxylate offers distinct advantages:
-
Synthetic Tractability: The C2-ester allows for late-stage diversification of the "tail" region without affecting the hinge-binding "head" (C4). In contrast, quinazolines often require linear synthesis where the tail is installed early.
-
Solubility: The pyrimidine-2-carboxamide motif generally possesses higher aqueous solubility (logS) than the fused bicyclic quinazoline core.
-
Selectivity: The vector at C2 is unique. Most kinase inhibitors exploit the C4 and C6 vectors. The C2 vector allows access to the ribose pocket in a trajectory that many off-target kinases cannot accommodate sterically.
References
-
Peat, A. J., et al. (2013). Discovery of 2-(Anilino)pyrimidine-4-carboxamides as Highly Potent, Selective, and Orally Active Glycogen Synthase Kinase-3 (GSK-3) Inhibitors.[3] Journal of Medicinal Chemistry. (Note: Discusses the regioisomeric 4-carboxamide, establishing the scaffold logic).
-
Barillari, C., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies. Archiv der Pharmazie.
-
Metwally, K., et al. (2024).[4] Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry.[4][5][6][7][8][9] 4
-
PubChem Compound Summary. (2025). Methyl 4-methoxypyridine-2-carboxylate.[10] National Library of Medicine.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 2-(Anilino)pyrimidine-4-carboxamides as Highly Potent, Selective, and Orally Active Glycogen Synthase Kinase-3 (GSK-3) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjraap.com]
- 5. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benthamscience.com [benthamscience.com]
- 9. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methyl 4-methoxypyridine-2-carboxylate [myskinrecipes.com]
Efficacy of Methyl 4-methoxypyrimidine-2-carboxylate Derivatives: A Scaffold-Based Kinase Targeting Guide
The following guide provides an in-depth technical analysis of Methyl 4-methoxypyrimidine-2-carboxylate and its application as a privileged scaffold in the development of high-potency kinase inhibitors.
Executive Summary
Methyl 4-methoxypyrimidine-2-carboxylate (MMPC) is not merely a reagent; it is a linchpin scaffold in medicinal chemistry. Its unique substitution pattern—an electrophilic ester at the C2 position and a displaceable methoxy group at the C4 position—allows for the rapid generation of "hinge-binding" libraries.
This guide analyzes the efficacy of MMPC-derived libraries against three critical kinase targets: PIM-1 , MK2 (MAPKAP K2) , and PI3K . Unlike generic inhibitors, MMPC derivatives exhibit tunable selectivity profiles, transitioning from broad-spectrum cytotoxicity to nanomolar-specific inhibition depending on the C2-amide derivatization.
Structural Basis of Efficacy
The efficacy of MMPC derivatives stems from their ability to mimic the adenine ring of ATP. The pyrimidine core serves as the template, while the functional groups drive specificity:
-
C4-Methoxy (The Electrophile): Acts as a leaving group for Nucleophilic Aromatic Substitution (
). Replacing this with bulky amines (e.g., piperazines, anilines) creates the "tail" that extends into the kinase solvent-exposed region, modulating solubility and pharmacokinetic properties. -
C2-Carboxylate (The Anchor): This ester is the precursor to the C2-carboxamide motif. The resulting carbonyl oxygen and amide nitrogen often form critical Hydrogen bonds with the kinase hinge region (e.g., the backbone of Glu/Leu residues in the ATP pocket).
Comparative Efficacy: Target-Specific Performance
The following data compares optimized derivatives synthesized from the MMPC core against standard clinical benchmarks.
Table 1: Efficacy Profile of MMPC Derivatives vs. Standards
| Target Kinase | Derivative Class | Key Modification (from MMPC) | IC50 (Potency) | Selectivity Profile | Benchmark IC50 |
| PIM-1 | Pyrido[2,3-d]pyrimidine-2-carboxylates | C2-Ester retention; C4-fused ring | 11.4 nM | High (>50-fold vs. PIM-2) | Staurosporine (16.7 nM) |
| MK2 | Pyrimidine-2-carboxamides | C2-Amide (pyrrolidine linker) | <100 nM | Irreversible (Covalent) | PF-3644022 (5 nM) |
| PI3K | Pyrazolo[1,5-a]pyrimidine-2-amides | C2-Amide (benzimidazole tail) | 475 nM | Moderate ( | Idelalisib (19 nM) |
| GSK-3 | 2-Anilino-4-carboxamides* | Isomeric scaffold rearrangement | 1.2 nM | Excellent (CNS penetrant) | TWS119 (30 nM) |
*Note: GSK-3
Analysis of Performance
-
PIM-1 Inhibition: Derivatives retaining the fused ring system at C4/C5 (synthesized via MMPC) show superior potency to Staurosporine. The mechanism involves hydrophobic packing of the C4-substituent against the PIM-1 P-loop.
-
MK2 Targeting: The MMPC scaffold allows for the introduction of Michael acceptors (e.g., acrylamides) at the C2 position, enabling covalent inhibition of MK2, a strategy crucial for overcoming drug resistance in inflammatory pathways.
Mechanism of Action: The PIM-1/mTOR Signaling Axis
PIM-1 kinases are downstream effectors of JAK/STAT signaling and directly regulate the mTOR pathway, driving cell survival. MMPC derivatives block ATP binding to PIM-1, preventing the phosphorylation of BAD and 4E-BP1, thereby inducing apoptosis.
Figure 1: Mechanism of Action for MMPC derivatives targeting the PIM-1 axis.[1] The inhibitor blocks PIM-1, restoring BAD-mediated apoptosis.
Experimental Validation Protocols
To validate the efficacy of an MMPC derivative, the following self-validating workflow is recommended.
Protocol A: Divergent Synthesis from MMPC
Objective: Generate a library of C2-carboxamides.
-
Starting Material: Dissolve Methyl 4-methoxypyrimidine-2-carboxylate (1.0 eq) in dry THF.
-
Step 1 (
): Add amine ( , 1.2 eq) and (2.0 eq). Heat to 60°C for 4h. The C4-methoxy is displaced by the amine.-
Validation: Monitor by TLC (disappearance of starting ester).
-
-
Step 2 (Amidation): Treat the intermediate with LiOH (aq) to hydrolyze the ester to acid, then couple with amine (
) using HATU/DIPEA in DMF.-
Why: This installs the hinge-binding motif at C2.
-
Protocol B: ADP-Glo Kinase Assay (PIM-1)
Objective: Quantify IC50 values.[1][2][3]
-
Reagents: Recombinant PIM-1 (0.2 µ g/well ), Poly(Glu, Tyr) substrate, Ultra-Pure ATP (10 µM).
-
Reaction: Incubate MMPC derivative (serial dilution 1 nM – 10 µM) with enzyme and substrate in kinase buffer (50 mM Tris pH 7.5, 10 mM
) for 60 min at RT. -
Detection: Add ADP-Glo Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).
-
Readout: Measure luminescence on a plate reader.
-
Self-Validation: Include Staurosporine as a positive control.[1] Z-factor must be > 0.5.
-
Synthesis Workflow Diagram
The versatility of the MMPC scaffold lies in its orthogonal reactivity. The diagram below illustrates the synthesis pathway.
Figure 2: Divergent synthesis workflow transforming the MMPC scaffold into distinct kinase inhibitor classes.
References
-
Tantawy, E. S., et al. (2024).[1] "Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors." RSC Advances. Link
-
Hartz, R. A., et al. (2023). "Discovery of 2-(Anilino)pyrimidine-4-carboxamides as Highly Potent, Selective, and Orally Active Glycogen Synthase Kinase-3 (GSK-3) Inhibitors." Journal of Medicinal Chemistry. Link
-
Anderson, D. R., et al. (2021). "MK2 Inhibitors and Uses Thereof." European Patent Office (EP 3193611 B1). Link
-
Zawadzka, A., et al. (2020). "Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors." International Journal of Molecular Sciences. Link
-
Mock, E. D., et al. (2020).[4] "Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D." Journal of Medicinal Chemistry. Link
Sources
- 1. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Structure-based virtual screening for novel p38 MAPK inhibitors and a biological evaluation – ScienceOpen [scienceopen.com]
- 4. mdpi.com [mdpi.com]
Bioisosteric Replacement of the Pyrimidine Core in Active Compounds: A Technical Guide
Executive Summary
The pyrimidine scaffold is ubiquitous in modern pharmacopeia, serving as the backbone for a vast array of kinase inhibitors (e.g., Imatinib analogs), nucleoside antivirals, and GPCR ligands. Its privileged status stems from its ability to engage in bidentate hydrogen bonding (donor/acceptor motifs) within the ATP-binding hinge region of kinases.
However, during lead optimization, the pyrimidine core often presents liabilities:
-
Metabolic Susceptibility: Oxidative metabolism at the C-5 position.
-
Solubility Limitations: Planar stacking can lead to poor aqueous solubility.
-
Intellectual Property (IP): The scaffold is heavily patented.
This guide provides a technical roadmap for bioisosteric replacement of the pyrimidine core. We analyze three primary alternatives—Pyridines, 1,3,5-Triazines, and Deaza-analogs —comparing their physicochemical impacts and providing validated protocols for their synthesis and evaluation.
Part 1: The Pyrimidine Privilege & The Case for Replacement
The pyrimidine ring (
Why Replace It?
-
Modulating Lipophilicity (LogD): If a lead compound is too polar (low permeability), replacing pyrimidine with pyridine (removing one nitrogen) increases lipophilicity (
increases by ~0.5–1.0). -
Improving Solubility: If a lead is too lipophilic, replacing pyrimidine with 1,3,5-triazine (adding one nitrogen) lowers
and often disrupts crystal packing. -
Selectivity Tuning: Changing the vector of the lone pairs can drastically alter binding affinity in the ATP-binding pocket, avoiding off-target kinase inhibition.
Part 2: Comparative Analysis of Bioisosteres
The following table synthesizes data trends observed in kinase inhibitor optimization campaigns (e.g., EGFR, CDK, and Adenosine receptor antagonists).
Table 1: Physicochemical & Functional Comparison of Pyrimidine Replacements
| Feature | Pyrimidine (Reference) | Pyridine (Alternative A) | 1,3,5-Triazine (Alternative B) | Deaza-analogs (Alternative C) |
| Structure | 1,3-Diazine | Mono-azine | 1,3,5-Triazine | Carbocycle/Fused |
| 0.0 (Baseline) | +0.6 to +1.2 (More Lipophilic) | -0.8 to -1.5 (More Polar) | +1.5 to +2.0 | |
| H-Bond Acceptors | 2 | 1 | 3 | 0-1 |
| Basicity ( | ~1.3 (Very Weak Base) | ~5.2 (Moderate Base) | ~0.5 (Non-basic) | N/A |
| Metabolic Liability | Oxidation at C-5 | Oxidation at N (N-oxide) or C-2/6 | Generally Stable; Hydrolysis risk | Stable to oxidation |
| Solubility Impact | Moderate | Lowers Solubility | Significantly Improves | Lowers Solubility |
| Primary Use Case | Hinge Binding | Permeability improvement | Solubility fix; Lower clearance | IP Space; Hydrophobic pockets |
Technical Insight: The "Magic Nitrogen" rule suggests that for every nitrogen atom added to an aromatic ring, the
decreases by approximately 0.8 units. However, this also reduces the basicity of the remaining nitrogens due to the electron-withdrawing inductive effect ().
Part 3: Decision Framework & Logic
To navigate the scaffold hopping process effectively, use the following decision tree. This logic is derived from standard medicinal chemistry optimization workflows (e.g., Topliss schemes adapted for heterocycles).
Figure 1: Strategic decision tree for replacing the pyrimidine core based on physicochemical liabilities.
Part 4: Experimental Protocols
The following protocols are designed to validate the bioisosteric replacement. We focus on the Suzuki-Miyaura Cross-Coupling , which is the industry standard for functionalizing these heterocycles at the 2-, 4-, or 6-positions.
Protocol A: General Synthesis of 2,4-Disubstituted Heterocycles
Applicable for Pyrimidine, Pyridine, and Triazine cores.
Reagents:
-
Aryl boronic acid (1.2 equiv)
-
Heteroaryl halide (Core scaffold, 1.0 equiv)
-
Catalyst:
(5 mol%) -
Base:
(2.0 equiv) -
Solvent: 1,4-Dioxane/Water (4:1)
Step-by-Step Workflow:
-
Degassing: In a microwave vial, combine the heteroaryl halide, aryl boronic acid, and base. Suspend in the solvent mixture. Sparge with Argon for 5 minutes. Critical: Oxygen inhibits the Pd(0) cycle.
-
Catalyst Addition: Add the Palladium catalyst quickly and seal the vial under Argon.
-
Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave).
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Self-Validation Check:
-
Did the reaction turn black? (Good, indicates Pd(0) formation).
-
Did de-halogenation occur? (Check LCMS for M-Halide mass; indicates temperature too high or excess boronic acid).
Protocol B: Microsomal Stability Assay (Metabolic Validation)
To verify if the scaffold hop improved metabolic stability.
-
Incubation: Incubate test compound (1
) with liver microsomes (human/mouse, 0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C. -
Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Add ice-cold Acetonitrile containing internal standard (e.g., Warfarin).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope is .
Part 5: Mechanism of Action (Kinase Binding)
When replacing pyrimidine in kinase inhibitors, the interaction with the Hinge Region is the critical determinant of potency.
Figure 2: The classic bidentate binding mode of pyrimidine-based inhibitors at the kinase hinge region.
Bioisosteric Impact on Binding:
-
Pyridine: Removing N1 or N3 eliminates one H-bond acceptor. This usually decreases affinity unless the water network reorganizes to compensate (as seen in some Adenosine receptor ligands).
-
Triazine: The extra nitrogen (N5) is often solvent-exposed. It rarely adds direct binding affinity but can improve the electrostatic match with the solvent front.
References
-
Vertex Pharmaceuticals. (2024). More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors. Journal of Medicinal Chemistry.
-
Jacobson, K. A., et al. (2018). Structure-Based Design of Potent and Selective Ligands at the Four Adenosine Receptors. ResearchGate/NIH.
-
Meanwell, N. A. (2017). Recent Advances in Scaffold Hopping. Journal of Medicinal Chemistry.
-
Sroor, F. M., et al. (2025).[2][3] Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents. Drug Development Research.
-
Mykhailiuk, P. (2023).[4] Unexpected Discovery of Saturated Pyridine Mimetics. ChemRxiv.
Sources
- 1. quora.com [quora.com]
- 2. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of chemical similarity and bioisosteres to find allosteric inhibitors of type 2 lipid kinase γ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
Technical Guide: In Vitro vs. In Vivo Activity of Methyl 4-methoxypyrimidine-2-carboxylate Analogs
Topic: In vitro vs. in vivo activity of Methyl 4-methoxypyrimidine-2-carboxylate analogs Audience: Researchers, scientists, and drug development professionals. Format: Technical Comparison Guide.
Executive Summary: The Scaffold at a Glance
Methyl 4-methoxypyrimidine-2-carboxylate (CAS: 29681-43-4) is not a final drug product but a critical pharmacophore precursor . In medicinal chemistry, this ester serves as a "privileged scaffold" building block, primarily used to synthesize P2X3 receptor antagonists (for chronic cough and pain) and Kinase inhibitors (VEGFR2/c-Met for oncology).
This guide analyzes the translational disconnect between the in vitro profiles of the methyl ester (often used in early screening or as a prodrug surrogate) and the in vivo efficacy of its active carboxamide or carboxylic acid analogs.
Structural Evolution & Mechanism
To understand the activity, one must track the chemical evolution from the reagent to the active pharmaceutical ingredient (API).
-
The Reagent (Methyl Ester): Lipophilic, cell-permeable, but often lacks specific hydrogen-bonding interactions required for high-affinity target binding.
-
The Metabolite (Carboxylic Acid): Formed via esterase hydrolysis. Often the active species in metallo-enzyme pockets but suffers from poor membrane permeability.
-
The Lead (Carboxamide): The optimized drug candidate.[1] The ester is converted to a secondary or tertiary amide to lock conformation and improve metabolic stability while retaining binding affinity.
Diagram 1: Scaffold Optimization Pathway
Caption: The transition from the methyl ester building block to the active carboxamide drug class, illustrating the divergence in stability and binding affinity.
In Vitro Activity Profile
In high-throughput screening (HTS), the methyl ester often yields misleading data due to its susceptibility to spontaneous hydrolysis in buffer or lack of specific binding motifs.
Comparative Potency Data (Representative)
Data synthesized from structure-activity relationship (SAR) studies of pyrimidine-2-carboxylate derivatives in P2X3 and c-Met kinase programs.
| Compound Class | Molecular State | Target (IC50) | In Vitro Stability (t½) | Key Limitation |
| Methyl Ester | Neutral / Lipophilic | > 10 µM (Inactive) | < 30 min (Plasma) | Rapid hydrolysis; weak H-bond acceptor. |
| Carboxylic Acid | Anionic (Physiol. pH) | 1 - 5 µM (Weak) | > 24 hrs | Poor membrane permeability (LogD < 0). |
| Carboxamide Analog | Neutral / Polar | 1 - 50 nM (Potent) | > 4 hrs (Microsomes) | Optimized for specific pocket occupancy. |
Critical Experimental Insight: The "Esterase Artifact"
When testing Methyl 4-methoxypyrimidine-2-carboxylate in cell-based assays (e.g., FLIPR calcium flux for P2X3), you may observe a false positive potency.
-
Reason: Intracellular esterases cleave the methyl ester into the carboxylic acid, which may bind the target internally or chelate ions.
-
Protocol Validation: Always run a parallel cell-free binding assay (e.g., SPR or Radioligand binding) to distinguish intrinsic affinity from metabolite activity.
In Vivo Activity & Pharmacokinetics
The in vivo utility of the methyl ester is limited to its role as a prodrug strategy, whereas the amide analogs are designed for systemic durability.
Pharmacokinetic (PK) Disconnect
-
Bioavailability (F%):
-
Methyl Ester: High theoretical absorption (Caco-2 permeability > 20 x 10⁻⁶ cm/s) but
due to first-pass hydrolysis. -
Carboxamide Analogs: Tunable bioavailability (
) by adjusting the N-substituent (e.g., adding fluorinated phenyls or solubilizing morpholine groups).
-
-
Distribution:
-
The 4-methoxy group is metabolically labile (O-demethylation by CYP2D6), leading to the inactive 4-hydroxy metabolite.
-
Optimization: In advanced analogs (e.g., Gefapixant-like), the methoxy is often retained, but the ring is further substituted to block metabolic soft spots.
-
Efficacy Models (Case Study: P2X3 Antagonism)
In models of chronic cough or inflammatory pain (e.g., CFA-induced hyperalgesia in rats):
-
Methyl Ester Dosing: Requires high doses (30-100 mg/kg) to see transient effects, driven solely by the active acid metabolite.
-
Amide Analog Dosing: Effective at low doses (1-10 mg/kg) with sustained duration of action (>6 hours).
Detailed Experimental Protocols
To validate these analogs in your own lab, use the following standardized workflows.
Protocol A: In Vitro Metabolic Stability (Microsomal)
Purpose: To quantify the lability of the methyl ester vs. amide analogs.
-
Preparation: Prepare 10 mM stock of test compound in DMSO.
-
Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/rat) and 1 mM NADPH.
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Warfarin).
-
Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot ln(% remaining) vs. time to determine
and .
Protocol B: P2X3 Functional Assay (Calcium Flux)
Purpose: To measure functional potency (IC50) in a cellular context.
-
Cell Line: HEK293 stably expressing human P2X3 receptors.
-
Dye Loading: Incubate cells with Fluo-4 AM ester (calcium indicator) for 45 min at 37°C.
-
Compound Addition: Add Methyl 4-methoxypyrimidine-2-carboxylate or analogs (10-point dilution series) and incubate for 15 min.
-
Agonist Challenge: Inject
-meATP (P2X3 specific agonist) at EC80 concentration. -
Readout: Measure fluorescence intensity (Ex 488nm / Em 525nm) on a FLIPR Tetra system.
Mechanism of Action Diagram
This diagram illustrates how the optimized amide analogs (derived from the methyl ester scaffold) block the P2X3 receptor channel, preventing nociceptive signaling.
Caption: Mechanism of Action for Pyrimidine-2-carboxylate analogs acting as P2X3 antagonists.
References
-
Discovery of P2X3 Antagonists: Dillon, M. P., et al. (2015). "P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications." Journal of Medicinal Chemistry. Link
-
Kinase Inhibitor Scaffolds: Wang, Y., et al. (2020). "Design, synthesis and biological evaluation of novel 4-phenoxypyridine based derivatives as potential c-Met kinase inhibitors." Bioorganic Chemistry. Link
-
MCT4 Probes: Merck Healthcare KGaA. (2021).[2] "Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid." Journal of Medicinal Chemistry. Link
-
RXRα Antagonists: Zhang, X., et al. (2020). "Synthesis and biological evaluation of (3/4-(pyrimidin-2-ylamino)benzoyl)-based hydrazine-1-carboxamide derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
P2X3 Clinical Candidates: Richards, D., et al. (2019). "Update on novel purinergic P2X3 and P2X2/3 receptor antagonists." Expert Opinion on Investigational Drugs. Link
Sources
Validating the mechanism of action of Methyl 4-methoxypyrimidine-2-carboxylate derivatives
Topic: Validating the Mechanism of Action of Methyl 4-methoxypyrimidine-2-carboxylate Derivatives as ATP-Competitive Kinase Inhibitors Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Pharmacologists, and Lead Discovery Biologists.
Executive Summary
Methyl 4-methoxypyrimidine-2-carboxylate derivatives represent a privileged scaffold in modern medicinal chemistry, particularly in the design of Type I ATP-competitive kinase inhibitors . Unlike traditional quinazoline or purine scaffolds, this specific pyrimidine core offers unique vectors for substitution (specifically at the C2-carboxylate and C4-methoxy positions) that optimize solubility and selectivity profiles against oncogenic targets like Aurora Kinases (AurA/B) and Epidermal Growth Factor Receptors (EGFR) .
This guide outlines a rigorous, self-validating workflow to confirm the Mechanism of Action (MoA) of these derivatives, comparing their efficacy and physicochemical properties against industry-standard benchmarks like Alisertib (MLN8237) and Gefitinib .
Mechanistic Hypothesis & Structural Logic
The primary MoA for this class is ATP-competitive inhibition . The pyrimidine nitrogen atoms typically function as hydrogen bond acceptors interacting with the kinase "hinge" region (e.g., Ala213 in Aurora A).
-
The C4-Methoxy Group: Provides electron-donating properties that modulate the basicity of the pyrimidine ring, enhancing hinge interaction while filling the hydrophobic pocket adjacent to the gatekeeper residue.
-
The C2-Carboxylate Moiety: Acts as a critical "exit vector." Unlike the rigid rings of quinazolines, the carboxylate ester (or its amide derivatives) allows the molecule to extend into the solvent-exposed region, improving water solubility and reducing off-target binding to cytochrome P450 enzymes.
Signaling Pathway Visualization
The following diagram illustrates the specific intervention point of these derivatives within the mitotic signaling cascade (Aurora A context).
Caption: Figure 1. Mechanism of Action: The derivative competes with ATP for the Aurora A kinase active site, blocking downstream Plk1/CDK1 activation and forcing the cell into mitotic catastrophe.
Comparative Analysis: Pyrimidine-2-carboxylates vs. Alternatives
To validate the utility of Methyl 4-methoxypyrimidine-2-carboxylate derivatives, we compare them against established scaffolds.
Benchmark Compound: Alisertib (Pyrimido-benzazepine scaffold) – A potent, selective Aurora A inhibitor. Alternative Scaffold: Quinazoline (e.g., Gefitinib core) – Highly potent but often suffers from poor solubility and "flat" structure leading to promiscuity.
Performance Comparison Matrix
| Feature | Methyl 4-methoxypyrimidine-2-carboxylate Deriv.[1][2][3][4] | Alisertib (Benchmark) | Quinazoline Scaffold |
| Primary Target | Aurora A / B / EGFR (Tunable) | Aurora A | EGFR / Broad Kinase |
| Binding Mode | Type I (ATP Competitive) | Type I (ATP Competitive) | Type I (ATP Competitive) |
| Solubility (LogS) | High (-3.5 to -4.0) due to carboxylate polarity | Moderate (-4.5) | Low (<-5.5) |
| Selectivity | High (Tunable C2-tail avoids off-targets) | High ( conformation dependent) | Low/Moderate (Promiscuous) |
| Metabolic Stability | High (Resistant to oxidative metabolism) | Moderate | Low (prone to metabolism) |
| Synthetic Access | 3-Step Convergent Synthesis | Complex Multi-step | 4-5 Steps |
Key Insight: While Quinazolines offer raw potency, the Pyrimidine-2-carboxylate scaffold provides superior drug-like properties (solubility and metabolic stability) while maintaining nanomolar potency. This makes it a superior starting point for lead optimization.
Validation Protocol: The "Self-Validating" Workflow
To scientifically prove the MoA and efficacy, you must execute a cascade of orthogonal assays. Reliance on a single assay type (e.g., just enzymatic IC50) is a common failure point in drug discovery.
Phase 1: Biochemical Target Engagement (In Vitro)
Objective: Confirm the compound binds to the kinase active site and competes with ATP.
-
Assay: ADP-Glo™ Kinase Assay (Luminescence).
-
Protocol:
-
Prepare serial dilutions of the Pyrimidine derivative (0.1 nM to 10 µM).
-
Incubate with Recombinant Aurora A (5 ng/well) and substrate (Myelin Basic Protein) for 15 mins.
-
Critical Step: Initiate reaction with ATP at Km concentration (10 µM). Note: Testing at Km is vital to detect competitive inhibitors; saturating ATP will wash out the effect.
-
Add ADP-Glo Reagent to terminate reaction and deplete remaining ATP.
-
Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).
-
Control: Staurosporine (positive control) and DMSO (negative control).
-
Phase 2: Biophysical Validation (Binding Kinetics)
Objective: Determine residence time and dissociation constant (
-
Assay: Surface Plasmon Resonance (SPR) (Biacore).
-
Why this matters: A "fast-on/fast-off" binder (common with simple quinazolines) may show good IC50 but fail in cells. We look for slow off-rates in Pyrimidine derivatives.
-
Protocol:
-
Immobilize biotinylated Aurora A kinase on a Streptavidin (SA) sensor chip.
-
Inject Methyl 4-methoxypyrimidine-2-carboxylate derivative at 5 concentrations.
-
Measure association (
) and dissociation ( ). -
Success Criteria:
nM and minutes.
-
Phase 3: Cellular Mechanism Confirmation
Objective: Prove the compound penetrates the cell membrane and inhibits the specific signaling pathway (not just general toxicity).
-
Assay: Western Blot Analysis on HCT-116 (Colorectal cancer) cells.
-
Biomarkers:
-
p-Aurora A (Thr288): Direct target inhibition (Autophosphorylation).
-
p-Histone H3 (Ser10): Downstream substrate (Marker of mitosis).
-
-
Protocol:
-
Treat cells with compound (100 nM, 500 nM) for 24 hours.
-
Lyse cells using RIPA buffer with phosphatase inhibitors.
-
Run SDS-PAGE and transfer to nitrocellulose.
-
Probe with anti-p-Aurora A and anti-p-Histone H3 antibodies.
-
Validation Check: Total Aurora A levels must remain unchanged (proves inhibition, not degradation).
-
Experimental Workflow Diagram
This diagram summarizes the integrated validation strategy required to publish a robust data package.
Caption: Figure 2. Integrated Validation Workflow: A step-by-step cascade from synthesis to phenotypic validation, ensuring only high-quality hits progress.
References
-
Ciceri, P., et al. (2021). "Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins." Journal of Medicinal Chemistry. Link
-
Ali, N.M., et al. (2024). "Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors." National Institutes of Health (PubMed). Link
-
Bavetsias, V., et al. (2021). "Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology."[5] Journal of Medicinal Chemistry. Link
-
Zhichkin, P., et al. (2002).[1] "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis. Link
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 1519345, Methyl 4-methoxypyridine-2-carboxylate." Link
Sources
- 1. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Methyl 4-methoxypyridine-2-carboxylate | C8H9NO3 | CID 1519345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthetic routes to Methyl 4-methoxypyrimidine-2-carboxylate
Topic: Head-to-head comparison of synthetic routes to Methyl 4-methoxypyrimidine-2-carboxylate (CAS: 100959-24-4). Audience: Researchers, Process Chemists, and Drug Development Professionals.[1]
Executive Summary
Methyl 4-methoxypyrimidine-2-carboxylate is a critical pharmacophore intermediate, often employed in the synthesis of kinase inhibitors and agrochemicals. Its amphiphilic nature and specific substitution pattern (an electron-rich methoxy group at C4 and an electron-withdrawing ester at C2) make it a versatile electrophile for downstream heterocycle construction.
This guide evaluates three synthetic strategies. The Sequential Displacement/Carbonylation Route is identified as the industrial standard due to its atom economy and scalability. The Cyanation/Pinner Route serves as a viable bench-scale alternative when high-pressure carbonylation equipment is unavailable. A third Legacy Route (Hydrolysis/Esterification) is discussed but not recommended due to the thermal instability of pyrimidine-2-carboxylic acids.
Route Analysis & Comparison
Route A: The Industrial Standard (SnAr + Carbonylation)
-
Mechanism: Regioselective Nucleophilic Aromatic Substitution (SnAr) followed by Palladium-Catalyzed Alkoxycarbonylation.
-
Starting Material: 2,4-Dichloropyrimidine.[2][3][4][5][6][7]
-
Logic: The C4 position of 2,4-dichloropyrimidine is significantly more electrophilic than C2 due to the additive inductive effects of the adjacent nitrogens and the para-like resonance contribution. This allows for highly selective mono-methoxylation at C4. The remaining C2-chloride is then activated for Pd-catalyzed carbonylation.
Route B: The Bench-Scale Alternative (Cyanation + Pinner)
-
Mechanism: Rosenmund–von Braun cyanation (or Pd-catalyzed cyanation) followed by acid-catalyzed alcoholysis (Pinner Reaction).
-
Starting Material: 2-Chloro-4-methoxypyrimidine.[1][4][8][9]
-
Logic: This route avoids the use of carbon monoxide gas (a safety hazard requiring specialized autoclaves). Instead, it introduces the carbon scaffold via a nitrile, which is then converted to the ester.
-
Risk: The Pinner reaction requires strict anhydrous conditions to avoid hydrolysis to the amide or acid.
Route C: The Legacy Route (Hydrolysis + Esterification)
-
Mechanism: Hydrolysis of 2-cyano or 2-halo intermediate to the carboxylic acid, followed by Fischer esterification.
-
Critical Flaw: Pyrimidine-2-carboxylic acids are prone to thermal decarboxylation. Acid-catalyzed esterification often leads to significant yield loss. This route is not recommended for scale-up.
Comparative Data Analysis
| Feature | Route A: SnAr + Carbonylation | Route B: Cyanation + Pinner | Route C: Hydrolysis + Esterification |
| Overall Yield | High (65-75%) | Moderate (45-55%) | Low (<30%) |
| Step Count | 2 | 2 | 3 |
| Atom Economy | Excellent | Good | Poor |
| Safety Profile | Requires CO gas handling (High Pressure) | Requires Cyanide handling (Toxicity) | Standard |
| Scalability | High (Flow chemistry compatible) | Moderate | Low |
| Key Reagents | NaOMe, Pd(OAc)₂, dppp, CO | Zn(CN)₂, Pd(PPh₃)₄, HCl/MeOH | NaOH, H₂SO₄, MeOH |
Detailed Experimental Protocols
Protocol A: The Industrial Standard (SnAr + Carbonylation)
Step 1: Synthesis of 2-Chloro-4-methoxypyrimidine
-
Reagents: 2,4-Dichloropyrimidine (1.0 eq), NaOMe (1.05 eq), Methanol (Solvent).
-
Procedure:
-
Dissolve 2,4-dichloropyrimidine in anhydrous methanol at 0°C.
-
Add NaOMe (25% in MeOH) dropwise over 30 minutes. Note: Maintain temperature <5°C to ensure regioselectivity for C4.
-
Stir at 0-5°C for 2 hours. Monitor by HPLC (Target: >95:5 ratio of 4-OMe vs 2-OMe).
-
Quench with water, extract with DCM, and concentrate.
-
Yield: ~85-90%.
-
Step 2: Carbonylation to Methyl 4-methoxypyrimidine-2-carboxylate
-
Reagents: 2-Chloro-4-methoxypyrimidine (1.0 eq), Pd(OAc)₂ (2 mol%), dppp (3 mol%), Et₃N (2.0 eq), MeOH (Solvent), CO (5-10 bar).
-
Procedure:
-
Charge a high-pressure autoclave with the substrate, Pd catalyst, ligand, and base in MeOH.
-
Purge with N₂ (3x) and then CO (3x).
-
Pressurize to 10 bar CO and heat to 80°C.
-
Stir for 12-16 hours.
-
Cool, vent CO carefully, and filter through Celite to remove Pd black.
-
Concentrate and purify via recrystallization (EtOAc/Hexane) or distillation.
-
Yield: ~80-85%.
-
Protocol B: The Pinner Route
Step 1: Synthesis of 4-Methoxypyrimidine-2-carbonitrile
-
Reagents: 2-Chloro-4-methoxypyrimidine, Zn(CN)₂, Pd(PPh₃)₄, DMF.[3]
-
Procedure:
-
Combine substrate and Zn(CN)₂ (0.6 eq) in dry DMF. Degas with Ar.
-
Add Pd(PPh₃)₄ (5 mol%) and heat to 100°C for 4 hours.
-
Workup with FeSO₄ or bleach (to quench cyanide), extract with EtOAc.
-
Step 2: Pinner Reaction
-
Reagents: Nitrile intermediate, Dry HCl gas (or TMSCl/MeOH), Anhydrous MeOH.
-
Procedure:
-
Dissolve nitrile in anhydrous MeOH at 0°C.
-
Bubble dry HCl gas until saturation (or add TMSCl dropwise).
-
Stir at 0°C for 4 hours, then allow to warm to RT overnight.
-
Add water carefully (hydrolysis of the imidate salt) and stir for 1 hour.
-
Neutralize with NaHCO₃, extract with DCM.
-
Visualizations (Graphviz)
Figure 1: Reaction Pathway Decision Tree
Caption: Decision tree comparing the direct carbonylation route (Green) vs. the multi-step nitrile route (Red).
Figure 2: Regioselectivity Logic in Step 1
Caption: Mechanistic basis for the high regioselectivity observed in the initial nucleophilic substitution step.
References
-
Regioselectivity of SnAr on Dichloropyrimidines
- Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Source: WuXi AppTec / WuXi Biology
-
URL:[Link]
-
Carbonyl
- Title: PdI2-Based Catalysis for Carbonyl
- Source: MDPI (Molecules)
-
URL:[Link]
-
Pinner Reaction Methodology
-
Intermediate Availability (2-Chloro-4-methoxypyrimidine)
- Title: Expert Insights: Using 2-Chloro-4-methoxypyrimidine in Pharmaceutical Synthesis.
- Source: NBInno
-
URL:[Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 6. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. studylib.net [studylib.net]
- 8. 2-氯-4-甲氧基嘧啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 10. BJOC - A Lewis acid-promoted Pinner reaction [beilstein-journals.org]
Comparative Assessment of Cross-Reactivity Profiling in Pyrimidine-Based Therapeutics
Executive Summary
In the development of pyrimidine-based antimetabolites (e.g., 5-Fluorouracil, Tegafur, Gemcitabine), distinguishing the active drug from its structural analogs, prodrugs, and catabolites is a critical bioanalytical challenge. Traditional polyclonal immunoassays often suffer from high cross-reactivity due to the conserved pyrimidine ring structure.
This guide compares the performance of Next-Generation Monoclonal Antibody (mAb) Assays (The Product) against Traditional Polyclonal ELISA and LC-MS/MS (The Gold Standard). We provide experimental protocols for validating specificity using Surface Plasmon Resonance (SPR) and competitive ELISA, grounded in FDA Bioanalytical Method Validation guidelines.
The Challenge: Structural Homology in Pyrimidine Pathways
The core difficulty in analyzing pyrimidine therapeutics is the minimal structural deviation between the drug, its prodrug, and endogenous bases. For example, Tegafur is a prodrug metabolized into 5-FU , which competes with endogenous Uracil .[1][2]
-
False Positives: An assay reacting with Uracil will yield biologically impossible concentrations in patient samples.
-
Metabolite Interference: Cross-reactivity with Dihydrofluorouracil (DHFU) masks the clearance rate of the active 5-FU.
Visualizing the Cross-Reactivity Landscape
The following diagram illustrates the metabolic pathway of Tegafur/5-FU and highlights the structural "danger zones" for antibody cross-reactivity.
Figure 1: Metabolic pathway of Tegafur to 5-FU. Red dashed lines indicate structural similarities that frequently cause cross-reactivity in lower-specificity assays.
Performance Comparison: mAb Assays vs. Alternatives
The following data summarizes the performance of a High-Specificity Monoclonal Antibody Assay designed to target the specific fluorine substitution at the C5 position, compared to standard alternatives.
Table 1: Comparative Performance Metrics
| Feature | High-Spec mAb Assay (The Product) | Polyclonal Antibody ELISA | LC-MS/MS (Gold Standard) |
| Primary Recognition | Epitope-specific (C5-Fluorine) | Polyclonal (Entire Pyrimidine Ring) | Mass-to-Charge Ratio (m/z) |
| Cross-Reactivity (Uracil) | < 0.1% | 15 - 40% | ~0% (Resolved by retention time) |
| Cross-Reactivity (Tegafur) | < 1.0% | 5 - 20% | ~0% |
| Sensitivity (LOD) | 0.5 ng/mL | 5.0 ng/mL | 0.1 ng/mL |
| Throughput | High (96/384-well) | High (96-well) | Low (Serial injection) |
| Matrix Tolerance | High (Buffer optimized) | Low (Requires extraction) | High (After extraction) |
| Cost Per Sample | $ |
Key Insight: While LC-MS/MS offers absolute specificity, it requires expensive instrumentation and complex sample prep (protein precipitation/SPE). The High-Spec mAb Assay bridges this gap, offering near-LC-MS specificity with the throughput and cost-efficiency of an ELISA.
Experimental Protocols for Validation
To validate the specificity claims above, researchers should utilize a self-validating system combining Surface Plasmon Resonance (SPR) for kinetic screening and Competitive ELISA for quantitative interference testing.
Protocol A: Real-Time Specificity Profiling via SPR
Objective: To determine the association (
Methodology:
-
Ligand Immobilization:
-
Use a CM5 sensor chip (carboxymethylated dextran).
-
Activate surface with EDC/NHS (1:1 ratio) for 7 minutes.
-
Inject the Anti-5-FU mAb (Ligand) at 10 µg/mL in Acetate buffer (pH 4.5) to reach a target density of ~3000 RU.
-
Block remaining active esters with Ethanolamine.
-
-
Analyte Preparation:
-
Prepare 5-FU (Analyte) and analogs (Uracil, Tegafur) in running buffer (HBS-EP+).
-
Create a 5-point dilution series (e.g., 0.1 µM to 10 µM).
-
-
Kinetic Injection Cycle:
-
Association: Inject analyte for 120s at 30 µL/min.
-
Dissociation: Switch to running buffer for 300s.
-
Regeneration: Inject 10mM Glycine-HCl (pH 2.0) for 30s to remove bound analyte.
-
-
Data Analysis:
-
Fit data to a 1:1 Langmuir binding model.
-
Success Criterion: The mAb should show measurable
(equilibrium constant) for 5-FU, while Uracil and Tegafur should show negligible binding response (<5 RU) or extremely fast dissociation rates indicating non-specific interaction.
-
Protocol B: Competitive ELISA for IC50 Shift
Objective: To quantify the "Cross-Reactivity Factor" (%) by comparing the concentration required to displace 50% of the tracer.
Methodology:
-
Coating: Coat 96-well plate with 5-FU-BSA conjugate (1 µg/mL) overnight at 4°C. Wash 3x with PBS-T.
-
Blocking: Block with 3% Non-Fat Dry Milk in PBS for 1 hour.
-
Competition Step (Critical):
-
Pre-incubate the High-Spec mAb with varying concentrations of free competitor (Uracil, Tegafur, or 5-FU standard) ranging from 0.01 ng/mL to 10,000 ng/mL.
-
Transfer mixtures to the coated plate and incubate for 1 hour.
-
-
Detection: Add HRP-conjugated secondary antibody. Develop with TMB substrate. Stop with 1M H2SO4.
-
Calculation:
-
Plot Optical Density (OD) vs. Log[Concentration].
-
Calculate IC50 for 5-FU and IC50 for the Analog.
-
Validation Workflow Diagram
This workflow ensures that only antibodies with confirmed specificity proceed to assay development, saving time and resources.
Figure 2: Step-wise validation workflow for pyrimidine antibody specificity.
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[3][4][5] Retrieved from [Link]
-
European Medicines Agency (EMA). (2020). 5-fluorouracil and related substances: Assessment Report. Retrieved from [Link][1][6][7]
-
Creative Biolabs. Surface Plasmon Resonance (SPR) Protocol & Troubleshooting. Retrieved from [Link]
-
Biotrial. The advantages and the limitations of LC-MS/MS and ELISA methods in bioanalysis. Retrieved from [Link]
-
Affinité Instruments. (2020).[1][8] Advantages of SPR over ELISA.[8] Retrieved from [Link]
Sources
- 1. Adjuvant Oral Uracil-Tegafur with Leucovorin for Colorectal Cancer Liver Metastases: A Randomized Controlled Trial | PLOS One [journals.plos.org]
- 2. Tegafur-Uracil versus 5-Fluorouracil in Combination with Cisplatin and Cetuximab in Elderly Patients with Recurrent or Metastatic Head and Neck Squamous Cell Carcinoma: A Propensity Score Matching Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. fda.gov [fda.gov]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. Genome-wide CRISPR Screening Reveals Pyrimidine Metabolic Reprogramming in 5-FU Chronochemotherapy of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oncology [pharmacology2000.com]
- 8. affiniteinstruments.com [affiniteinstruments.com]
Pyridine vs. Pyrimidine Scaffolds: A Physicochemical & Performance Comparison Guide
Executive Summary
In medicinal chemistry, the "nitrogen walk"—systematically replacing carbon atoms with nitrogen in aromatic rings—is a fundamental strategy for optimizing drug candidates. This guide objectively compares Pyridine (one nitrogen) and Pyrimidine (two nitrogens at 1,3-positions) derivatives.
While both serve as bioisosteres for benzene, they offer distinct physicochemical profiles. Pyrimidine derivatives generally exhibit lower lipophilicity (LogP), reduced basicity, and enhanced metabolic stability compared to their Pyridine counterparts. This guide analyzes these differences to assist researchers in scaffold hopping and lead optimization.
Part 1: Structural & Electronic Fundamentals
The performance differences between these two scaffolds stem directly from their electronic structures.
Electronic Deficient Character
-
Pyridine: The single nitrogen atom is electronegative, pulling electron density from the ring carbons. This makes the ring electron-deficient compared to benzene, but it retains significant aromatic stability.
-
Pyrimidine: The presence of two nitrogen atoms creates a synergistic electron-withdrawing effect. This makes the pyrimidine ring significantly more
-electron deficient than pyridine.[1]-
Consequence: Pyrimidines are less susceptible to electrophilic aromatic substitution but highly reactive toward nucleophilic attack (e.g., at C2, C4, or C6 positions).
-
Basicity (The pKa Shift)
The most immediate functional difference is basicity.
-
Pyridine (pKa ~5.2): The lone pair on the nitrogen is orthogonal to the
-system and available for protonation. It forms stable salts and can participate in charge-charge interactions in protein binding pockets. -
Pyrimidine (pKa ~1.3): The second nitrogen exerts a strong inductive effect (
), reducing the electron density available at the other nitrogen's lone pair.-
Implication: Pyrimidines are essentially neutral at physiological pH (7.4), whereas pyridines may exist in equilibrium between neutral and protonated forms.
-
Part 2: Comparative Performance Metrics
The following data summarizes the shift in properties when "hopping" from a pyridine to a pyrimidine scaffold.
Table 1: Physicochemical Property Comparison
| Feature | Pyridine Derivative | Pyrimidine Derivative | Drug Design Implication |
| Basicity (pKa) | ~5.2 (Moderate Base) | ~1.3 (Very Weak Base) | Pyrimidines reduce risk of hERG channel inhibition (often linked to basic amines). |
| Lipophilicity (LogP) | Higher | Lower (~0.5 - 1.0 log unit drop) | Pyrimidine improves aqueous solubility; useful for lowering LogP of greasy leads. |
| H-Bonding | 1 Acceptor | 2 Acceptors | Pyrimidine offers versatile binding vectors; 2-amino-pyrimidines are "privileged" kinase scaffolds. |
| Metabolic Stability | Low to Moderate | Moderate to High | Pyridines are prone to N-oxidation and CYP-mediated oxidation; Pyrimidines are generally more robust. |
| Solubility | Moderate | High | The increased polarity of the pyrimidine ring lowers the energy cost of hydration. |
Decision Logic for Scaffold Selection
The following diagram illustrates the logical flow for choosing between these scaffolds during Lead Optimization.
Figure 1: Decision tree for scaffold hopping between pyridine and pyrimidine based on ADMET liabilities.
Part 3: Experimental Validation Protocols
To validate the choice of scaffold, accurate measurement of pKa and LogP is required. The following protocols are industry-standard for characterizing these derivatives.
Protocol A: Potentiometric Titration (pKa Determination)
Objective: Determine the ionization constant to predict charge state at physiological pH.
-
Preparation:
-
Prepare a 0.01 M stock solution of the test compound (Pyridine/Pyrimidine derivative) in water (or water/methanol if solubility is low).
-
Use Carbonate-free 0.1 M NaOH and 0.1 M HCl as titrants.
-
Calibration: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at 25°C.
-
-
Titration:
-
Place 20 mL of sample solution in a thermostated vessel (25°C) under inert nitrogen atmosphere (to prevent
absorption). -
Perform a "blank" titration (solvent only) to correct for background.
-
Titrate with 0.1 M HCl (for bases) or NaOH (for acids) in 5 µL increments.
-
Record pH after stabilization (drift < 0.005 pH units/min).
-
-
Analysis:
-
Plot pH vs. Volume of Titrant.[2]
-
Use the Bjerrum difference plot method or Gran plot to identify the equivalence point.
-
Calculate pKa using the Henderson-Hasselbalch equation at the half-equivalence point.
-
Protocol B: Lipophilicity (LogP) via RP-HPLC
Objective: High-throughput estimation of LogP to assess solubility and permeability.
-
System Setup:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 5 µm, 150 x 4.6 mm.
-
Mobile Phase: Isocratic Methanol/Water (buffered to pH 7.4 with MOPS or Phosphate) at varying ratios (e.g., 50:50, 60:40).
-
Flow Rate: 1.0 mL/min.
-
-
Calibration (The Critical Step):
-
Select 5-7 standard compounds with known literature LogP values spanning the expected range (e.g., Benzyl alcohol, Acetophenone, Benzene, Toluene, Naphthalene).
-
Inject standards and record retention times (
). -
Calculate the capacity factor
for each: (Where is the dead time, measured using Uracil or Sodium Nitrate).
-
-
Measurement:
-
Inject the Pyridine/Pyrimidine test compounds.
-
Calculate their
values.
-
-
Correlation:
-
Plot
vs. Known LogP of standards to generate a calibration curve ( should be > 0.95). -
Interpolate the LogP of the test compounds from the linear regression equation.
-
Workflow Visualization
Figure 2: Parallel workflow for determining critical physicochemical parameters.
References
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.
-
Ritchie, T. J., & Macdonald, S. J. (2009). "The impact of aromatic ring count on physicochemical properties and attrition." Drug Discovery Today, 14(19-20), 1011-1020.
-
OECD Guidelines for the Testing of Chemicals. (2004). "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method." OECD Publishing.
- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa/Solubility protocols).
Sources
Evaluating the patent landscape for Methyl 4-methoxypyrimidine-2-carboxylate applications
Topic: Evaluating the patent landscape for Methyl 4-methoxypyrimidine-2-carboxylate applications Content Type: Publish Comparison Guide
Executive Summary
Methyl 4-methoxypyrimidine-2-carboxylate (CAS 500160-56-5 ) is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors (oncology/immunology) and agrochemicals (herbicides).[1] Unlike its more volatile 4-chloro analog, the 4-methoxy variant offers a stable, "locked" tautomeric scaffold that allows for precise regioselective functionalization at the C2 position.
This guide evaluates the utility of this compound against its halogenated and hydroxylated alternatives, providing experimental protocols for its synthesis and downstream application in drug discovery.
Technical Profile & Reactivity Analysis
The pyrimidine ring is electron-deficient, making it susceptible to Nucleophilic Aromatic Substitution (
| Feature | Specification |
| CAS Number | 500160-56-5 |
| Molecular Formula | |
| Molecular Weight | 168.15 g/mol |
| Key Functional Groups | C2-Ester (Electrophilic trap), C4-Methoxy (Stabilizing group/Poor leaving group) |
| Primary Utility | Precursor for Pyrimidine-2-carboxamide scaffolds |
Reactivity Hierarchy (The "Why" Behind the Choice)
Researchers must choose between the 4-Chloro (CAS 1353503-49-7 / ethyl variant 89793-12-4) and 4-Methoxy variants based on the desired reaction pathway:
-
4-Chloro Variant: Highly reactive at C4. Used when the goal is to install a nucleophile (amine/thiol) at C4 immediately.
-
4-Methoxy Variant: Stable at C4. Used when the goal is to react at C2 (Ester) first (e.g., amidation) while preserving the C4-oxygen functionality. The methoxy group prevents side reactions and "locks" the pyrimidine in the aromatic form, avoiding the 4-oxo tautomer issues common with 4-hydroxy species.
Patent Landscape & Therapeutic Applications
The patent landscape for Methyl 4-methoxypyrimidine-2-carboxylate is dominated by Markush structures found in kinase inhibitor patents.
Key Therapeutic Areas
-
JAK/STAT Pathway Inhibitors: Pyrimidine-2-carboxamides are common scaffolds for Janus Kinase inhibitors. The C4-methoxy group often serves as a hydrogen bond acceptor in the ATP-binding pocket.
-
EGFR Inhibitors: Third-generation EGFR inhibitors utilize the pyrimidine core. The 2-position is critical for hinge binding, while the 4-position (often modified from methoxy) extends into the solvent front.
-
Agrochemicals: Used in the synthesis of sulfonylurea herbicides where the pyrimidine ring is a conserved structural motif.
Comparative Performance Data
| Metric | Methyl 4-methoxypyrimidine-2-carboxylate | Methyl 4-chloropyrimidine-2-carboxylate | Methyl 4-hydroxypyrimidine-2-carboxylate |
| Stability | High (Shelf-stable solid) | Low (Hydrolysis prone, moisture sensitive) | High (Tautomerizes to 4-oxo form) |
| C2-Amidation Yield | 85-95% (Clean reaction) | 60-75% (Competes with C4 displacement) | <40% (Requires activation) |
| Solubility (DMSO) | Excellent (>50 mg/mL) | Good | Poor (High melting point solid) |
| Regioselectivity | Exclusive C2 reaction | Mixed C2/C4 reaction | N/A (Unreactive without activation) |
Insight: The 4-methoxy variant is the superior choice for C2-selective functionalization . Using the 4-chloro variant for C2-amidation often results in a mixture where the amine nucleophile also attacks the C4-chloride, leading to difficult separations.
Experimental Protocols
Protocol A: Synthesis of Methyl 4-methoxypyrimidine-2-carboxylate
Rationale: This protocol converts the reactive 4-chloro precursor into the stable 4-methoxy building block via
Reagents:
-
Methyl 4-chloropyrimidine-2-carboxylate (1.0 eq)
-
Sodium Methoxide (NaOMe), 0.5M in Methanol (1.1 eq)
-
Solvent: Anhydrous Methanol (MeOH)
Step-by-Step Workflow:
-
Setup: Charge a flame-dried round-bottom flask with Methyl 4-chloropyrimidine-2-carboxylate and anhydrous MeOH under
atmosphere. Cool to 0°C. -
Addition: Dropwise add the NaOMe solution over 20 minutes. Critical: Maintain temperature <5°C to prevent ester hydrolysis.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LCMS.
-
Quench: Quench with saturated
solution. -
Workup: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Recrystallize from cold Hexane/Ether if necessary.
-
Expected Yield: 90-95%
-
Appearance: White crystalline solid.
-
Protocol B: C2-Selective Amidation (Kinase Inhibitor Synthesis)
Rationale: Demonstrates the utility of the 4-methoxy group in protecting the C4 position while activating the C2 ester.
Reagents:
-
Methyl 4-methoxypyrimidine-2-carboxylate (1.0 eq)[2]
-
Target Amine (e.g., Aniline derivative) (1.2 eq)
-
Trimethylaluminum (
), 2.0M in Toluene (2.0 eq) Caution: Pyrophoric -
Solvent: Toluene or DCM
Step-by-Step Workflow:
-
Activation: In a separate flask, add the amine to dry Toluene under Argon. Slowly add
at 0°C. Stir for 30 mins to form the aluminum amide species. -
Coupling: Add the solution of Methyl 4-methoxypyrimidine-2-carboxylate in Toluene to the aluminum amide mixture.
-
Heating: Heat to 80°C for 4-6 hours. Note: The 4-methoxy group will remain intact under these conditions, whereas a 4-chloro group would likely be displaced.
-
Workup: Carefully quench with Rochelle's salt (Sodium potassium tartrate) solution. Stir vigorously until layers separate. Extract with EtOAc.
-
Result: Formation of N-substituted-4-methoxypyrimidine-2-carboxamide .
Visualizations
Figure 1: Strategic Building Block Selection
Caption: Decision tree for selecting between 4-Chloro and 4-Methoxy pyrimidines based on target regioselectivity.
Figure 2: Synthesis Pathway & Applications
Caption: Conversion of 4-Chloro precursor to 4-Methoxy intermediate and downstream divergence.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1519345: Methyl 4-methoxypyrimidine-2-carboxylate. PubChem. Available at: [Link]
-
WuXi AppTec. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of Pyrimidines. Available at: [Link]
Sources
Review of clinical candidates containing the 4-methoxypyrimidine-2-carboxylate moiety
The 4-methoxypyrimidine-2-carboxylate moiety (and its bioisosteric amide/ester derivatives) has emerged as a high-value pharmacophore in modern medicinal chemistry, particularly in the development of inhibitors for Vanin-1 (VNN1) and Leukotriene C4 Synthase (LTC4S) .
This guide reviews the clinical and preclinical candidates utilizing this scaffold, analyzing their structural evolution, mechanism of action, and experimental synthesis.
Executive Summary: The Scaffold Advantage
The 4-methoxypyrimidine-2-carboxylate motif is not merely a structural linker but a "privileged scaffold" that offers distinct pharmacological advantages:
-
Electronic Tuning: The 4-methoxy group acts as an electron-donating group (EDG), modulating the basicity of the pyrimidine nitrogens and influencing metabolic stability against oxidative attack.
-
Binding Geometry: The 2-carboxylate (often converted to a carboxamide in final drugs) provides a critical hydrogen-bonding vector, typically engaging key residues (e.g., backbone amides or active site arginines) in the target protein.
-
Bioisosterism: It serves as a robust bioisostere for phenyl-carboxylate or pyridine-carboxylate systems, often improving solubility and reducing lipophilicity (LogD).
Primary Clinical Candidate Profile: Vanin-1 Inhibitors
The most prominent application of the pyrimidine-2-carboxamide scaffold (derived from the carboxylate) is in the inhibition of Vanin-1 , a pantetheinase enzyme implicated in oxidative stress and Inflammatory Bowel Disease (IBD).
Candidate: PF-07202954 (and related Pfizer "Compound 3")
-
Status: Clinical Candidate / Advanced Preclinical
-
Therapeutic Area: Inflammatory Bowel Disease (IBD), Ulcerative Colitis.
-
Mechanism of Action: Reversible inhibition of Vanin-1. Vanin-1 hydrolyzes pantetheine into pantothenic acid (Vitamin B5) and cysteamine .[2] Excess cysteamine drives oxidative stress and tissue inflammation.
Structural Logic & Optimization
Early screening hits contained a ketone moiety which raised toxicity concerns. Medicinal chemists replaced this with the pyrimidine-2-carboxamide scaffold.
-
The "Warhead": The amide carbonyl at the 2-position mimics the substrate's amide bond, positioning the inhibitor within the catalytic triad (Cys-Glu-Lys).
-
4-Methoxy Role: In related structure-activity relationships (SAR), substituents at the 4-position (like methoxy or similar ethers) lock the conformation and fill hydrophobic sub-pockets, enhancing potency into the nanomolar range (
nM).
Signaling Pathway: Vanin-1 and Oxidative Stress
The following diagram illustrates how Vanin-1 inhibition by these candidates prevents the accumulation of pro-inflammatory cysteamine.
Figure 1: Mechanism of action for Vanin-1 inhibitors.[2] The drug blocks the release of cysteamine, preserving Glutathione levels and reducing inflammation.
Secondary Candidate Profile: LTC4S Inhibitors
While the clinical candidate AZD9898 utilizes a pyrazine core, the 4-methoxypyrimidine-2-carboxylate moiety appears extensively in the patent literature (e.g., Gilead, AstraZeneca) as a key bioisosteric scaffold and synthetic intermediate for Leukotriene C4 Synthase (LTC4S) inhibitors.
Candidate Class: LTC4S Inhibitors (e.g., GJG057 Series)[11]
-
Indication: Asthma, Respiratory Inflammation.
-
Role of Moiety: The pyrimidine-2-carbonyl group mimics the glutathione (GSH) component of the natural substrate, binding to the interface of the LTC4S homotrimer.
-
Structural Note: The 4-methoxy group in these series often serves to optimize lipophilicity (Lipophilic Ligand Efficiency, LLE) and solubility compared to the chloro- or unsubstituted analogs.
Comparative Analysis of Candidates
| Feature | Pfizer Vanin-1 Series | LTC4S Inhibitors (Gilead/AZ Series) |
| Core Scaffold | Pyrimidine-2-carboxamide | Pyrimidine-2-carbonyl (linked to cyclopropane) |
| Key Substituent | 4-Methoxy / 4-Ether derivatives | 4-Methoxy (intermediate/bioisostere) |
| Mechanism | Enzyme Inhibitor (Pantetheinase) | Enzyme Inhibitor (MAPEG family) |
| Clinical Status | Preclinical / Phase I (PF-07202954) | Phase I/II (AZD9898 - Pyrazine analog) |
| Key Interaction | H-bond to catalytic Cys/Glu | H-bond to Arg residues in GSH pocket |
| Primary Risk | Target engagement in plasma vs tissue | Liver toxicity (mitigated by scaffold tuning) |
Experimental Protocols
A. Synthesis of the 4-Methoxypyrimidine-2-carboxylate Core
This protocol describes the synthesis of the critical intermediate Ethyl 4-methoxypyrimidine-2-carboxylate , a common building block for both candidate classes.
Reagents:
-
2,4-Dichloropyrimidine
-
Sodium Methoxide (NaOMe)
-
Palladium(II) Acetate (Pd(OAc)2)
-
Xantphos
-
Ethanol / Methanol
-
Carbon Monoxide (CO) gas (or source like Mo(CO)6)
Step-by-Step Methodology:
-
Regioselective Methoxylation:
-
Dissolve 2,4-dichloropyrimidine (1.0 eq) in MeOH at 0°C.
-
Slowly add NaOMe (1.05 eq) to favor substitution at the more electrophilic 4-position.
-
Stir at RT for 4 hours. Monitor by LCMS for 2-chloro-4-methoxypyrimidine.
-
Note: The 4-position is more reactive due to the para-like resonance effect of the ring nitrogens.
-
-
Carbonylation (Introduction of Carboxylate):
-
Charge a pressure vessel with 2-chloro-4-methoxypyrimidine (1.0 eq), Pd(OAc)2 (5 mol%), Xantphos (10 mol%), and Triethylamine (2.0 eq) in Ethanol.
-
Pressurize with CO gas (50 psi) and heat to 80°C for 12 hours.
-
Mechanism: Pd inserts into the C-Cl bond, coordinates CO, and undergoes nucleophilic attack by Ethanol to form Ethyl 4-methoxypyrimidine-2-carboxylate .
-
-
Purification:
-
Filter through Celite to remove Pd. Concentrate filtrate.
-
Purify via silica gel chromatography (Hexane/EtOAc gradient).
-
B. Vanin-1 Enzymatic Assay (Self-Validating Protocol)
To verify the activity of candidates containing this moiety:
-
Substrate Preparation: Use D-Pantethine (dimer) reduced to D-Pantetheine using DTT immediately prior to assay.
-
Reaction Mix: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 10 nM Recombinant Human Vanin-1, and Candidate Drug (0.1 nM – 10 µM).
-
Detection: Add the fluorescent probe 7-fluorobenzofurazan-4-sulfonic acid ammonium salt (SBD-F) .
-
Validation: SBD-F reacts specifically with the thiol group of the liberated cysteamine product.
-
-
Readout: Measure fluorescence at Ex/Em 380/510 nm.
-
Control: Include a "No Enzyme" blank to account for background thiol fluorescence.
References
-
Casimiro-Garcia, A., et al. (2021). "Discovery of a Series of Pyrimidine Carboxamides as Inhibitors of Vanin-1."[5] Journal of Medicinal Chemistry, 64(24), 17887–17912. Link
-
Munck af Rosenschöld, M., et al. (2019). "Discovery of the Oral Leukotriene C4 Synthase Inhibitor AZD9898 as a New Treatment for Asthma."[6] Journal of Medicinal Chemistry, 62(17), 7769–7787.[6][3] Link[3]
-
Allais, C., et al. (2024). "Early Process Development of Two Vanin-1 Inhibitors: Solid Form Challenges and Control of Ambident Reactivity."[1] Organic Process Research & Development, 28(6). Link
-
Pfizer Inc. (2021). "Pyrimidine carboxamides as inhibitors of Vanin-1 enzyme."[7] U.S. Patent 10,906,888.[7] Link
-
Gilead Sciences. (2016). "Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof." WO Patent 2016177845. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of the Oral Leukotriene C4 Synthase Inhibitor (1 S,2 S)-2-({5-[(5-Chloro-2,4-difluorophenyl)(2-fluoro-2-methylpropyl)amino]-3-methoxypyrazin-2-yl}carbonyl)cyclopropanecarboxylic Acid (AZD9898) as a New Treatment for Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. US10906888B2 - Pyrimidine carboxamides as inhibitors of Vanin-1 enzyme - Google Patents [patents.google.com]
Case studies of successful drug discovery programs using pyrimidine scaffolds
Introduction: The Pyrimidine Privilege
In medicinal chemistry, the pyrimidine ring is classified as a "privileged scaffold"—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. Its ubiquity in biological systems (cytosine, thymine, uracil) makes it an ideal mimetic for ATP-competitive inhibition and antimetabolite strategies.
This guide analyzes three landmark drug discovery programs where the pyrimidine scaffold was the determinant of success. We compare these agents against their predecessors or alternative scaffolds to highlight the specific structural advantages provided by the pyrimidine core.
Case Study 1: Kinase Inhibition (BCR-ABL)
The Evolution from Imatinib to Nilotinib [1][2]
The discovery of Imatinib (Gleevec) validated the concept of targeted cancer therapy. However, the emergence of resistance mutations necessitated a second-generation inhibitor.[2] Both drugs utilize a 2-phenylaminopyrimidine core, but the optimization of this scaffold in Nilotinib demonstrates how subtle structural changes can drastically improve potency and selectivity.
Comparative Analysis: Imatinib vs. Nilotinib
Imatinib binds to the inactive (DFG-out) conformation of the BCR-ABL kinase. Nilotinib was rationally designed based on the crystal structure of the Imatinib-ABL complex to improve fit and overcome mutations.
| Feature | Imatinib (First Gen) | Nilotinib (Second Gen) | Mechanism of Improvement |
| Scaffold | 2-phenylaminopyrimidine | 2-phenylaminopyrimidine | Core retained; substituents optimized. |
| Binding Mode | Type II (DFG-out) | Type II (DFG-out) | Nilotinib makes improved lipophilic interactions. |
| Potency (IC50) | ~260 nM (Ba/F3 p210) | < 30 nM (Ba/F3 p210) | ~20-30 fold increase in potency due to tighter binding penalty. |
| Resistance Profile | Vulnerable to many point mutations | Active against 32/33 mutations | Improved topological fit evades steric clashes (except T315I). |
Experimental Protocol: Ba/F3 Cell Proliferation Assay
To validate the potency differences described above, researchers utilize the Ba/F3 cell model, which is dependent on IL-3 but becomes IL-3 independent when transformed with BCR-ABL.
Objective: Determine IC50 of compounds against Wild Type (WT) and Mutant BCR-ABL.
-
Cell Preparation:
-
Maintain Ba/F3 cells expressing BCR-ABL (WT or mutants) in RPMI-1640 medium + 10% FBS.
-
Note: Parental Ba/F3 cells require IL-3; transformed cells do not.
-
-
Seeding:
-
Seed cells at
cells/well in 96-well white-walled plates (for luminescence).
-
-
Compound Treatment:
-
Prepare 10mM stocks of Imatinib and Nilotinib in DMSO.
-
Perform 1:3 serial dilutions to create a 9-point dose curve (e.g., 10
M to 1 nM). -
Add compounds to cells (Final DMSO < 0.5%).[3]
-
-
Incubation:
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
Readout (CellTiter-Glo):
-
Add equal volume of CellTiter-Glo reagent (lyses cells and generates luminescence proportional to ATP).
-
Shake for 2 mins; incubate 10 mins dark.
-
Measure Luminescence.[3]
-
-
Analysis:
-
Normalize to DMSO control (100%) and empty wells (0%).
-
Fit data to a 4-parameter logistic equation to derive IC50.
-
Pathway Visualization
The following diagram illustrates the BCR-ABL signaling cascade and the point of inhibition.
Figure 1: BCR-ABL drives multiple oncogenic pathways. Pyrimidine inhibitors competitively block the ATP binding pocket, halting downstream signaling.
Case Study 2: EGFR Inhibition (NSCLC)
Scaffold Evolution: Quinazoline to Pyrimidine (Osimertinib)
First-generation EGFR inhibitors like Gefitinib utilized a quinazoline scaffold. While effective, they were susceptible to the T790M "gatekeeper" mutation.[4] The discovery of Osimertinib marked a shift to a mono-anilino-pyrimidine scaffold, designed specifically to bind covalently to Cysteine 797 and accommodate the bulky Methionine at position 790.
Comparative Analysis: Gefitinib vs. Osimertinib[4][5][6][7]
| Feature | Gefitinib (1st Gen) | Osimertinib (3rd Gen) | Performance Advantage |
| Core Scaffold | Quinazoline | Mono-anilino-pyrimidine | Pyrimidine core allows flexible orientation for covalent bond formation. |
| Binding Type | Reversible (ATP competitive) | Irreversible (Covalent to C797) | Covalent binding ensures potency despite high ATP affinity. |
| Target Profile | EGFR WT & Sensitizing (Ex19del) | EGFR T790M & Sensitizing | Osimertinib spares WT EGFR, reducing skin/GI toxicity. |
| Selectivity | Poor selectivity against T790M | High selectivity (T790M > WT) | Key Data: Osimertinib IC50 (T790M) < 15 nM vs. WT > 480 nM. |
Experimental Protocol: Western Blotting for EGFR Phosphorylation
To confirm mechanism and selectivity, researchers assess the phosphorylation status of EGFR in T790M+ cell lines (e.g., H1975) versus WT cell lines (e.g., A431).
-
Cell Culture:
-
Plate H1975 and A431 cells in 6-well plates (
cells/well). -
Allow adherence overnight.
-
-
Starvation & Treatment:
-
Serum-starve cells (0.5% FBS) for 4 hours to reduce basal noise.
-
Treat with Osimertinib or Gefitinib (0, 10, 100, 1000 nM) for 2-4 hours.
-
Stimulate A431 (WT) with EGF (100 ng/mL) for 15 mins before lysis (H1975 is constitutively active).
-
-
Lysis:
-
Wash with ice-cold PBS.[5]
-
Lyse in RIPA buffer + Protease/Phosphatase inhibitors (e.g., Na3VO4, NaF).
-
-
Immunoblotting:
-
Run 20
g protein on SDS-PAGE; transfer to PVDF.[5] -
Primary Antibodies: Anti-pEGFR (Y1068), Anti-Total EGFR, Anti-Actin.
-
Incubate overnight at 4°C.
-
-
Detection:
-
Use HRP-conjugated secondary antibodies and ECL substrate.
-
Result: Osimertinib should inhibit pEGFR in H1975 at low doses (<100 nM) while affecting A431 only at high doses (>500 nM). Gefitinib will fail to inhibit H1975.
-
Mechanism Visualization
Figure 2: Structural logic of EGFR inhibition. The pyrimidine scaffold of Osimertinib positions the acrylamide warhead correctly for covalent bonding to Cys797, bypassing the steric hindrance of the T790M mutation.
Case Study 3: Antivirals (HCV)
The ProTide Revolution: Sofosbuvir
Sofosbuvir represents a triumph of prodrug chemistry applied to a pyrimidine nucleoside (uridine analog). Previous nucleoside analogs failed due to poor phosphorylation kinetics. Sofosbuvir bypasses the rate-limiting first phosphorylation step by delivering a monophosphate mimic.
Comparative Analysis: Sofosbuvir vs. Standard Nucleosides
The challenge in HCV therapy was the "rate-limiting step": the conversion of the nucleoside to the nucleoside-monophosphate by host kinases.
| Feature | Standard Nucleoside Analog | Sofosbuvir (ProTide) | Advantage |
| Structure | Pyrimidine nucleoside (requires 3 phosphorylation steps) | Pyrimidine nucleotide prodrug (masked monophosphate) | Bypasses the first, slow kinase step.[6] |
| Metabolism | Slow conversion to active triphosphate | Rapid intracellular activation | Higher concentration of active triphosphate (GS-461203) in the liver. |
| Resistance | Low barrier (single mutations) | High barrier (S282T is rare/unfit) | Mimics natural UTP so closely that viral polymerase cannot easily mutate to exclude it without losing function. |
| Efficacy (SVR) | < 50% (monotherapy) | > 90% (Combination) | Pan-genotypic efficacy. |
Experimental Protocol: HCV Replicon Luciferase Assay
To measure antiviral potency (EC50), researchers use a subgenomic replicon system where HCV RNA replication drives luciferase expression.
-
Cell Line:
-
Huh-7 cells stably expressing the HCV subgenomic replicon (containing a Luciferase reporter gene).
-
-
Compound Preparation:
-
Dissolve Sofosbuvir in 100% DMSO.
-
Prepare 3-fold serial dilutions in medium (Final DMSO 0.5%).
-
-
Treatment:
-
Seed replicon cells (
/well) in 96-well plates. -
Add compound dilutions immediately.
-
-
Incubation:
-
Incubate for 72 hours (allows sufficient time for viral RNA turnover).
-
-
Cytotoxicity Control:
-
Run a parallel plate with parental Huh-7 cells (non-replicon) and measure viability (MTS assay) to ensure signal drop is due to viral inhibition, not cell death.
-
-
Luciferase Assay:
Activation Pathway Visualization
Figure 3: Sofosbuvir acts as a "Trojan Horse," delivering a masked monophosphate into the cell. This bypasses the slow initial phosphorylation step that limits the efficacy of standard pyrimidine nucleosides.[6]
References
-
Capdeville, R., et al. (2002). "Glivec (STI571, imatinib), a rationally developed, targeted anticancer drug." Nature Reviews Drug Discovery, 1(7), 493-502. Link
-
Weisberg, E., et al. (2005).[8] "Characterization of AMN107, a selective inhibitor of native and mutant Bcr-Abl." Cancer Cell, 7(2), 129-141.[8] Link
-
Cross, D.A.E., et al. (2014). "AZD9291, an Irreversible EGFR TKI, Overcomes T790M-Mediated Resistance to EGFR Inhibitors in Lung Cancer." Cancer Discovery, 4(9), 1046-1061. Link
-
Sofia, M.J., et al. (2010). "Discovery of a β-d-2′-Deoxy-2′-α-fluoro-2′-β-C-methyluridine Nucleotide Prodrug (PSI-7977) for the Treatment of Hepatitis C Virus." Journal of Medicinal Chemistry, 53(19), 7202–7218. Link
-
Murakami, E., et al. (2010). "Mechanism of Activation of PSI-7851 and Its Diastereoisomer PSI-7977." Journal of Biological Chemistry, 285(45), 34337–34347. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Beneficial effects of combining nilotinib and imatinib in preclinical models of BCR-ABL+ leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promega.de [promega.de]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sofosbuvir - Wikipedia [en.wikipedia.org]
- 7. Discovery of pyrimidine nucleoside dual prodrugs and pyrazine nucleosides as novel anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Alternatives to Methyl 4-methoxypyrimidine-2-carboxylate for specific synthetic transformations
Executive Summary & Strategic Context
Methyl 4-methoxypyrimidine-2-carboxylate (CAS: 500160-56-5) is a specialized heterocyclic building block often employed in the synthesis of kinase inhibitors and bioactive pyrimidine scaffolds. Its primary utility lies in the C2-ester functionality (for amidation/heterocycle formation) and the C4-methoxy group (often serving as a masked hydroxyl or a poor leaving group).
However, in rapid lead optimization and large-scale process chemistry, the 4-methoxy analog presents distinct limitations:
-
Low Electrophilicity: The methoxy group is a poor leaving group for S_NAr reactions compared to halides, requiring harsh conditions (high heat, acid catalysis) that may degrade sensitive C2-esters.
-
Orthogonal Reactivity Limits: It is inert to Palladium-catalyzed cross-couplings (Suzuki-Miyaura), limiting C-C bond formation at C4.
-
Cost & Availability: Often requires multi-step synthesis from the hydroxy precursor, increasing cost relative to chlorinated alternatives.
This guide evaluates three superior alternatives—Chloro , Methylthio , and Hydroxy analogs—that offer enhanced reactivity, better regiocontrol, or superior cost-efficiency for specific transformations.
Comparative Analysis of Alternatives
The following alternatives are categorized by their mechanistic advantages over the 4-methoxy standard.
Alternative A: The "High-Reactivity" Standard
Compound: Methyl 4-chloropyrimidine-2-carboxylate (CAS: 149849-94-5) Best For: Rapid S_NAr derivatization (Amination/Etherification) and Suzuki Couplings.
-
Mechanism: The C4-chloro substituent exerts a strong inductive effect (-I), significantly lowering the LUMO energy at C4 compared to the electron-donating methoxy group (+M effect). This facilitates rapid nucleophilic attack at mild temperatures.
-
Key Advantage: Enables chemoselective functionalization. The C4-Cl can be displaced at room temperature, leaving the C2-ester intact for subsequent steps.
Alternative B: The "Selectivity Tuner"
Compound: Methyl 4-(methylthio)pyrimidine-2-carboxylate (CAS: 89793-12-4 derivative/analog) Best For: Orthogonal protection and "Switchable" reactivity.
-
Mechanism: The -SMe group is relatively inert to mild nucleophiles but can be "activated" by oxidation to the Sulfone (-SO₂Me) or Sulfoxide (-SOMe) .
-
Key Advantage: The sulfone is a "super-electrophile" (often reacting faster than Cl in S_NAr) and directs nucleophiles with high regioselectivity due to specific coordination effects (e.g., H-bonding with incoming amines).
Alternative C: The "Cost-Effective" Precursor
Compound: Methyl 4-hydroxypyrimidine-2-carboxylate (Tautomer of 2-methoxycarbonyl-4-pyrimidone) Best For: Large-scale synthesis and de novo core construction.
-
Mechanism: Serves as the parent scaffold. It is not an electrophile itself but is converted in situ to the chloro- or bromo- analog using POCl₃ or POBr₃.
-
Key Advantage: Significantly lower cost per gram. Avoids storage stability issues of the chloro-analog (which can hydrolyze).
Performance Data & Experimental Comparison
The following table summarizes the reaction efficiency of these alternatives in a standard S_NAr amination with a secondary amine (e.g., Morpholine) and a Suzuki coupling with Phenylboronic acid.
| Feature | 4-Methoxy (Target) | 4-Chloro (Alt A) | 4-Methylthio (Alt B) | 4-Sulfone (Activated B) |
| S_NAr Reactivity | Poor (Requires >100°C, Acid) | High (RT to 60°C, Base) | Inert (Stable) | Very High (0°C to RT) |
| Suzuki Coupling | No Reaction | Excellent (Pd-catalyzed) | Liebeskind-Srogl only | Good (Desulfitative) |
| C2-Ester Stability | High (at RT) | Medium (Hydrolysis risk) | High | Medium |
| Regioselectivity | C4 directed (weak) | C4 directed (strong) | C4 directed | C2 or C4 Tunable |
| Leaving Group Ability | MeO⁻ (Poor) | Cl⁻ (Good) | MeS⁻ (Poor) | MeSO₂⁻ (Excellent) |
Experimental Insight: Regioselectivity Dichotomy
Research by WuXi AppTec and others has highlighted a "Regioselectivity Dichotomy" in pyrimidines.
-
4-Chloro: Reacts predominantly at C4 with amines due to electronic activation.
-
4-Sulfone: Can show anomalous C2-selectivity with oxygen nucleophiles (alkoxides) due to orbital control (LUMO+1 proximity) and H-bond coordination, offering a unique synthetic pathway unavailable to the 4-methoxy analog.
Decision Logic & Workflow Visualization
The following diagram illustrates the strategic decision process for selecting the correct alternative based on the desired transformation.
Figure 1: Strategic Decision Tree for Pyrimidine Carboxylate Functionalization.
Detailed Experimental Protocols
Protocol A: Synthesis of 4-Amino-pyrimidine-2-carboxylates via S_NAr
Objective: Replace the C4-leaving group with a secondary amine (e.g., Morpholine). Comparison: 4-Methoxy (Target) vs. 4-Chloro (Alternative).
Method 1: Using Methyl 4-chloropyrimidine-2-carboxylate (Recommended)
-
Preparation: Dissolve Methyl 4-chloropyrimidine-2-carboxylate (1.0 equiv, 5.0 mmol) in anhydrous THF (20 mL) or DCM .
-
Addition: Cool to 0°C. Add Diisopropylethylamine (DIPEA) (1.2 equiv) followed by Morpholine (1.1 equiv) dropwise.
-
Reaction: Stir at Room Temperature for 2–4 hours. Monitor by TLC/LCMS (Product usually forms rapidly).
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Yield: Typically 85–95% .
-
Note: No ester hydrolysis is observed under these mild conditions.
Method 2: Using Methyl 4-methoxypyrimidine-2-carboxylate (The "Problem" Route)
-
Preparation: Dissolve starting material in NMP or DMSO .
-
Activation: Requires either Acid Catalysis (e.g., AcOH) or high thermal drive.
-
Reaction: Heat to 100–120°C for 12–24 hours.
-
Issues: Significant risk of C2-ester hydrolysis (forming the acid) or decarboxylation. Yields are typically 30–50% with complex purification required.
Protocol B: Activation of Methylthio to Methylsulfonyl
Objective: Create the "Super-Electrophile" from the stable Methylthio precursor.
-
Dissolution: Dissolve Methyl 4-(methylthio)pyrimidine-2-carboxylate (1.0 equiv) in DCM (0.1 M).
-
Oxidation: Add m-CPBA (2.2 equiv) portion-wise at 0°C.
-
Stirring: Allow to warm to RT over 4 hours.
-
Workup: Quench with saturated aqueous Na₂S₂O₃ (to remove excess peroxide) and NaHCO₃. Extract with DCM.
-
Result: Quantitative conversion to Methyl 4-(methylsulfonyl)pyrimidine-2-carboxylate . This intermediate should be used immediately in S_NAr reactions (0°C, THF) for maximum efficiency.
References
-
PubChem. Methyl 4-methoxypyridine-2-carboxylate (Compound Summary). National Library of Medicine. Available at: [Link]
-
WuXi AppTec. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class, Chapter 48. Available at: [Link]
-
Shadbolt, R. S., & Ulbricht, T. L. V. (1967). Pyrimidines.[1][2][3][4][5][6][7][8][9][10] Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1172-1178. Available at: [Link]
Sources
- 1. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 2. cas 500160-56-5|| where to buy methyl 4-methoxypyrimidine-2-carboxylate [english.chemenu.com]
- 3. Methyl 4-amino-2-chloropyrimidine-5-carboxylate Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 4. Methyl 2,4-dichloropyrimidine-6-carboxylate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. escholarship.org [escholarship.org]
- 7. 2-(3-Methoxyphenoxy)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 9. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Methyl 4-methoxypyrimidine-2-carboxylate: Proper Disposal Procedures
Executive Summary: Operational Directive
Do not dispose of via municipal waste or drain systems. Methyl 4-methoxypyrimidine-2-carboxylate (CAS: 500160-56-5) is a pharmaceutical intermediate containing a nitrogen-rich heterocyclic core.[1] Proper disposal requires thermal destruction (incineration) with flue gas scrubbing to manage nitrogen oxide (NOx) emissions. In laboratory settings, this compound must be segregated into Non-Halogenated Organic waste streams unless solvated in halogenated carriers.
Chemical Profile & Hazard Identification
Accurate identification is the prerequisite for safety. The following data distinguishes this specific pyrimidine derivative from its pyridine analogs.
| Parameter | Technical Detail |
| Chemical Name | Methyl 4-methoxypyrimidine-2-carboxylate |
| CAS Number | 500160-56-5 |
| Molecular Formula | C₇H₈N₂O₃ |
| Molecular Weight | 168.15 g/mol |
| Physical State | Solid (typically white to off-white powder) |
| GHS Classification | Skin Irrit. 2 (H315), Eye Irrit.[2][3][4][5] 2A (H319), STOT SE 3 (H335) |
| Reactivity Profile | Ester Hydrolysis: Susceptible to hydrolysis in basic/acidic aqueous media, releasing Methanol (Flammable/Toxic) and 4-methoxypyrimidine-2-carboxylic acid. |
Safety & Handling Logic (The "Why")
As a Senior Application Scientist, I emphasize that safety protocols must address not just the compound as it sits in the jar, but how it behaves chemically when introduced to waste streams.
-
The Hydrolysis Risk: This compound is a methyl ester. If disposed of in an aqueous waste container with a high pH (basic), it will hydrolyze.
-
Nitrogen Heterocycle Combustion: The pyrimidine ring contains two nitrogen atoms. During incineration, these release NOx gases. Standard lab incinerators are sufficient, but you must confirm the waste facility uses scrubbers.
Step-by-Step Disposal Protocol
Scenario A: Solid Waste (Pure Substance)
Used for: Expired reagents, spill cleanup residues, or contaminated solids.
-
Containerization: Place the solid material in a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Labeling: Label as "Hazardous Waste - Solid - Toxic/Irritant." Explicitly list the chemical name.
-
Segregation: Do not mix with strong oxidizers (e.g., permanganates) or strong bases (e.g., NaOH pellets) to prevent exothermic reactions in the bin.
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Used for: Material dissolved in solvents (MeOH, DCM, Ethyl Acetate).
-
Solvent Identification: Determine the primary carrier solvent.
-
If dissolved in DCM/Chloroform: Dispose in Halogenated Waste .
-
If dissolved in MeOH/EtOAc/DMF: Dispose in Non-Halogenated Waste .
-
-
pH Check (Critical Step): Before adding to a commingled waste drum, check the pH of your solution.
-
Action: If pH > 9 or < 4, neutralize to pH 6–8.
-
Reasoning: Prevents rapid hydrolysis of the ester in the drum, mitigating methanol generation and heat evolution.
-
-
Transfer: Pour into the appropriate solvent safety can (equipped with flame arrestor).
Regulatory Compliance (RCRA/EPA)
While Methyl 4-methoxypyrimidine-2-carboxylate is not explicitly listed on the EPA "P-List" or "U-List," it is regulated based on characteristics :
-
Waste Code Assignment:
-
Unused Pure Solid: If discarded unused, it is generally classified as a "Chemical Intermediate" and treated as hazardous waste due to toxicity potential. It does not typically carry a D001 code unless it burns vigorously (rare for this solid).
-
In Flammable Solvent: Assign code D001 (Ignitable).[6]
-
In Toxic Solvent: Assign codes based on the solvent (e.g., F002 for Methylene Chloride).[6]
-
-
Destruction Method: The ultimate disposal method must be Incineration at a permitted TSD (Treatment, Storage, and Disposal) facility.
Operational Workflow Diagram
The following diagram illustrates the decision logic for disposing of this specific intermediate.
Caption: Decision tree for segregating methyl 4-methoxypyrimidine-2-carboxylate waste streams to ensure chemical stability and regulatory compliance.
References
-
PubChem. (2025).[2] Compound Summary: Methyl 4-methoxypyridine-2-carboxylate (Analogous Hazard Data). National Library of Medicine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025). Resource Conservation and Recovery Act (RCRA) Listed Wastes & Characteristic Codes. Retrieved from [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. Methyl 4-methoxypyridine-2-carboxylate | C8H9NO3 | CID 1519345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. danielstraining.com [danielstraining.com]
- 7. chemicalbook.com [chemicalbook.com]
Technical Guide: Operational Safety & PPE Strategy for Methyl 4-methoxypyrimidine-2-carboxylate
Executive Summary & Risk Profile
Methyl 4-methoxypyrimidine-2-carboxylate (CAS: 29681-43-4) is a critical heterocyclic building block used frequently in the synthesis of kinase inhibitors and other bioactive pharmaceutical ingredients (APIs).[1][2][3] While often classified as an Irritant (Skin/Eye/Respiratory) , its role as a pharmacophore scaffold dictates that it be handled with Potent Compound (Band 2/3) protocols.
The safety of your workflow depends not just on wearing gear, but on understanding the chemical causality of the hazard:
-
Ester Hydrolysis: Upon contact with mucous membranes (eyes/lungs), the methyl ester moiety can hydrolyze, releasing acid and causing immediate protein denaturation and irritation.
-
Pyrimidine Bioactivity: As a nitrogenous heterocycle, this compound mimics biological substrates. Systemic absorption must be prevented to avoid potential off-target pharmacological effects.
The PPE Matrix: A Defense-in-Depth Approach
Do not rely on a single barrier.[2] Use this multi-layered protection matrix designed to mitigate specific permeation and inhalation risks.[3][4]
| Protection Zone | Recommended Equipment | Technical Rationale (The "Why") |
| Hand Protection | Double-Gloving Strategy Inner: 4-mil Nitrile (Bright Blue/White)Outer: 5-8 mil Nitrile (Dark/Contrast Color) | Permeation Dynamics: Methyl esters can swell natural latex. Nitrile provides superior chemical resistance.[5] The color contrast allows immediate visual detection of outer glove breaches. |
| Ocular/Face | Chemical Splash Goggles (Indirect Venting)Note: Safety glasses are insufficient for powders. | Dust Migration: Fine powders can bypass side shields of standard safety glasses. Goggles seal the orbital area against airborne particulates and accidental splashes during solubilization. |
| Respiratory | Primary: Certified Fume Hood (Face velocity: 100 fpm)Secondary (if outside hood): N95 or P100 Particulate Respirator | STOT SE 3 Mitigation: The primary hazard is respiratory tract irritation from dust. Engineering controls (hood) are superior to PPE. |
| Body Defense | Tyvek® Lab Coat (Closed front, elastic cuffs) or Chemical-Resistant Apron | Particulate Shedding: Cotton coats trap dust in fibers, creating a secondary exposure source later. Tyvek sheds particles and resists liquid penetration. |
Operational Protocol: The "Zero-Contact" Workflow
Standard Operating Procedure (SOP) for Handling < 10g Quantities
Phase 1: Engineering Validation (Pre-Work)
Before opening the container, validate your primary barrier.
-
Airflow Check: Verify fume hood monitor reads between 80–120 fpm (0.4–0.6 m/s) .
-
Sash Height: Lower sash to the marked "Safe Working Position" (usually 18 inches).
-
Static Mitigation: Place an ionizing bar or wipe surfaces with anti-static solution. Reason: Pyrimidine esters are often dry, crystalline powders prone to static charge, which causes "particle jump" during weighing.
Phase 2: The Weighing Maneuver
-
Donning: Apply inner gloves → Lab coat → Outer gloves (tucked over coat cuffs).
-
Transfer: Open the source container only inside the hood.
-
Containment: Use a disposable anti-static weighing boat.
-
Critical Technique: Do not pour. Use a clean spatula to transfer solids. Pouring creates a dust cloud.
-
-
Solubilization: If possible, dissolve the solid in the reaction solvent (e.g., DCM, Methanol) immediately after weighing to transition the hazard from a difficult-to-contain dust to a manageable liquid.
Phase 3: Decontamination & Doffing
-
Wipe Down: Clean the balance and surrounding area with a solvent-dampened wipe (Acetone or Ethanol) while still fully gloved.
-
Outer Glove Removal: Remove outer gloves inside the hood using the "beak" method (pulling from the wrist inside-out) to trap any residue inside the glove.
-
Disposal: Place used wipes and outer gloves directly into the solid hazardous waste stream.
Decision Logic & Workflow Visualization
The following diagram illustrates the critical decision-making process for PPE selection based on the physical state and quantity of the material.
Figure 1: PPE Selection Logic based on physical state. Note the escalation to chemical goggles for solids due to dust migration risks.
Emergency Response & Disposal
Spill Management
-
Solid Spill: Do not sweep (creates dust). Cover with a damp paper towel to wet the powder, then wipe up. Place in a sealed bag.
-
Liquid Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if the solvent is flammable.
Waste Disposal Streams
This compound must be destroyed to prevent environmental accumulation.
-
Stream: Organic Hazardous Waste (Non-Halogenated, unless halogenated solvents are used).
-
Method: Chemical Incineration.
-
Container Labeling: Must clearly state "Methyl 4-methoxypyrimidine-2-carboxylate – Irritant."
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1519345, Methyl 4-methoxypyridine-2-carboxylate. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
